2-Ethoxy-7-nitroacridin-4-amine
Description
BenchChem offers high-quality 2-Ethoxy-7-nitroacridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-7-nitroacridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-ethoxy-7-nitroacridin-4-amine |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-12-7-10-5-9-6-11(18(19)20)3-4-14(9)17-15(10)13(16)8-12/h3-8H,2,16H2,1H3 |
InChI Key |
BVYQKJUFMFNOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-])N |
Origin of Product |
United States |
An In-depth Technical Guide to 2-Ethoxy-nitroacridin-amines: Structure, Properties, and Synthetic Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of a specific ethoxy-nitroacridin-amine derivative. Due to the limited availability of data for "2-Ethoxy-7-nitroacridin-4-amine," this document will focus on the well-documented isomer, 2-Ethoxy-6-nitroacridin-9-amine (CAS No. 20304-70-5) , as a representative model for this class of compounds. The principles, synthetic logic, and potential applications discussed herein are broadly applicable to related acridine structures.
Introduction and Nomenclature
Acridine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] Their planar, tricyclic structure allows them to intercalate with DNA, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The therapeutic potential of acridine derivatives is highly dependent on the nature and position of substituents on the acridine core.[3]
This guide focuses on an ethoxy and nitro-substituted aminoacridine. While the initial query specified "2-Ethoxy-7-nitroacridin-4-amine," a thorough search of the chemical literature and commercial databases reveals a scarcity of information for this specific isomer. In contrast, 2-Ethoxy-6-nitroacridin-9-amine is a known compound with an assigned CAS number (20304-70-5) and available physicochemical data.[4][5] It is plausible that the initial query contained a typographical error in the substituent positions. Therefore, this guide will proceed with a detailed analysis of 2-Ethoxy-6-nitroacridin-9-amine, with the understanding that the synthetic and mechanistic principles are largely translatable to other isomers.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Ethoxy-6-nitroacridin-9-amine consists of a central acridine ring system with an ethoxy group at position 2, a nitro group at position 6, and an amine group at position 9.
Molecular Formula: C₁₅H₁₃N₃O₃
Molecular Weight: 283.29 g/mol [5]
Below is a 2D representation of the chemical structure:
Caption: 2D structure of 2-Ethoxy-6-nitroacridin-9-amine.
Table 1: Physicochemical Properties of 2-Ethoxy-6-nitroacridin-9-amine
| Property | Value | Source |
| CAS Number | 20304-70-5 | [5] |
| Molecular Formula | C₁₅H₁₃N₃O₃ | |
| Molecular Weight | 283.28 g/mol | [5] |
| Physical Form | Light-red to Brown Solid | |
| Melting Point | 310°C | [5] |
| Boiling Point (Predicted) | 531.2 ± 40.0 °C | [5] |
| Density (Predicted) | 1.378 ± 0.06 g/cm³ | [5] |
| Purity | 95% | |
| InChI Key | NDKYICANXPTKKC-UHFFFAOYSA-N |
Proposed Synthesis and Mechanistic Rationale
A logical synthetic approach would start from a substituted diphenylamine, followed by cyclization to form the acridine core, and subsequent functional group manipulations.
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A Comprehensive Technical Guide to the Mechanism of Action of 2-Ethoxy-7-nitroacridin-4-amine (Ethacridine)
Abstract
2-Ethoxy-7-nitroacridin-4-amine, commonly known as Ethacridine, is a multifaceted acridine derivative with a significant history of clinical application. Marketed frequently as its lactate salt, ethacridine lactate (also known as Rivanol), it possesses two distinct and potent pharmacological activities: as a broad-spectrum topical antiseptic and as an effective second-trimester abortifacient. This guide provides an in-depth technical exploration of the core molecular mechanisms that underpin these divergent biological effects. We will dissect its function as a DNA intercalating agent, which is fundamental to its antimicrobial properties, and explore its plausible role as a topoisomerase inhibitor. Furthermore, we will elucidate the indirect, prostaglandin-mediated pathway responsible for its uterotonic effects. This document synthesizes current knowledge, presents quantitative efficacy data, and provides detailed experimental protocols to empower researchers in the continued investigation and application of this compound.
Part 1: The Antimicrobial Mechanism of Action
The efficacy of ethacridine as an antiseptic, particularly against Gram-positive bacteria such as Streptococcus and Staphylococcus species, is primarily attributed to its direct interaction with microbial DNA.[1][2][3]
Core Principle: DNA Intercalation
The foundational mechanism of ethacridine's antimicrobial action is its function as a DNA intercalating agent.[1][2] The planar, polycyclic aromatic structure of the acridine ring system is critical to this activity.[2][4] Ethacridine inserts itself between the stacked base pairs of the DNA double helix, a process that induces significant structural distortion.[2][4] This physical insertion unwinds and lengthens the DNA helix, creating a stable complex that obstructs the molecular machinery responsible for essential genetic processes.[1][5]
This direct binding disrupts the template function of DNA, thereby inhibiting both DNA replication and RNA transcription, which are vital for bacterial survival and proliferation.[1][2]
Caption: Proposed inhibition of topoisomerase by ethacridine action.
Quantitative Antimicrobial Efficacy
The antimicrobial potency of ethacridine lactate has been quantified by determining the Minimum Inhibitory Concentrations (MIC) required to inhibit the growth of various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 100 - 200 | [1] |
| Escherichia coli | 200 - 800 | [1] |
| Various Gram-positive & Gram-negative bacteria | 62.5 - 1000 | [6] |
Note: Efficacy is generally higher against Gram-positive bacteria, which is thought to be due to differences in cell membrane permeability compared to Gram-negative organisms. [2][7]
Part 2: The Abortifacient Mechanism of Action
Unlike its direct antimicrobial action, the use of ethacridine to induce second-trimester abortion relies on an indirect physiological cascade initiated by its method of administration.
Primary Pathway: Induction of Endogenous Prostaglandin Release
The process is initiated by the extra-amniotic instillation of an ethacridine lactate solution via a Foley catheter. [8][9]This procedure has two key effects:
-
Mechanical Stimulation: The presence of the fluid and the catheter mechanically separates, or "strips," the amniotic membranes from the decidua (the uterine wall). [10][11][12]2. Chemical Irritation: The ethacridine solution itself acts as a chemical irritant to the local tissue.
This combined mechanical and chemical action is the critical trigger that stimulates decidual cells to synthesize and release endogenous prostaglandins. [8][9][10]It is the release of these local hormones, not a direct action of ethacridine on the myometrium, that drives the process. [13]
Caption: Workflow of ethacridine lactate as an abortifacient agent.
Downstream Effects: Uterine Contraction and Cervical Ripening
The locally released prostaglandins are potent uterotonic agents. They act on specific receptors in the myometrium and cervix to:
-
Initiate Uterine Contractions: Prostaglandins modulate intracellular calcium ion concentrations and cyclic adenosine monophosphate (cAMP) levels within uterine smooth muscle cells, leading to coordinated and powerful contractions. [][15]* Promote Cervical Ripening: They induce enzymatic changes in the cervical connective tissue, causing it to soften, efface, and dilate, preparing it for expulsion. [11] Some evidence also suggests a reflex release of oxytocin may contribute to the uterine contractions. [10][11]
Clinical Efficacy Data
The clinical effectiveness of ethacridine lactate for second-trimester abortion is well-documented, though often in combination with oxytocin to enhance efficacy and shorten the induction-to-abortion interval.
| Regimen | Success Rate | Mean Induction-to-Abortion Interval (Hours) | Reference(s) |
| Ethacridine Lactate (Alone) | 76.2% - 95% | 31.3 - 41.0 | [9][13] |
| Ethacridine Lactate + Oxytocin | 92.8% - 98.3% | 10.8 - 10.9 | [12][13] |
| Mifepristone + Ethacridine Lactate + Oxytocin | 98.3% (within 24h) | 10.9 | [12] |
Part 3: Key Experimental Protocols
Protocol: Characterizing DNA Binding via Fluorescent Intercalator Displacement (FID) Assay
This protocol allows for the quantification of a test compound's ability to bind DNA by measuring its capacity to displace ethacridine. [16]
-
Principle: Ethacridine fluorescence is enhanced upon intercalation into DNA. A competing DNA-binding compound will displace ethacridine, causing a measurable decrease in fluorescence.
-
Materials:
-
Ethacridine lactate solution (e.g., 1 µM in buffer)
-
Calf Thymus DNA (ctDNA) solution (e.g., 10 µM in buffer)
-
Test compound stock solution
-
Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer with appropriate excitation/emission filters (e.g., Ex: 425 nm, Em: 500 nm)
-
96-well microplate (black, clear bottom)
-
-
Procedure:
-
Prepare a solution of ctDNA and ethacridine lactate in the assay buffer. The concentrations should be optimized so that the ethacridine is substantially bound, yielding a high fluorescence signal.
-
Aliquot the DNA-ethacridine complex into the wells of the microplate.
-
Add the test compound to the wells in a serial dilution format. Include a "no compound" control (buffer only).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence intensity in each well using the fluorometer.
-
-
Data Analysis:
-
Correct fluorescence values for background (wells with buffer only).
-
Plot the percentage decrease in fluorescence as a function of the test compound concentration.
-
The data can be fitted to a suitable binding model to calculate the concentration of the test compound that causes 50% displacement (DC₅₀), which is indicative of its DNA binding affinity.
-
Protocol: Assessing Topoisomerase I Inhibition via DNA Relaxation Assay
This protocol determines if a compound inhibits the catalytic activity of Topoisomerase I. [17]
-
Principle: Topoisomerase I relaxes negatively supercoiled plasmid DNA. An inhibitor will prevent this relaxation. The different topological forms of the plasmid (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19)
-
Human Topoisomerase I enzyme and corresponding reaction buffer
-
Test compound (Ethacridine) at various concentrations
-
Agarose gel (1%), Gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
-
-
Procedure:
-
Set up reaction tubes on ice. Each reaction should contain the reaction buffer, a fixed amount of supercoiled pUC19 DNA (e.g., 250 ng), and the test compound at the desired concentration (e.g., 10, 50, 100 µM). Include a "no enzyme" control and a "no compound" positive control.
-
Initiate the reaction by adding a fixed amount of Topoisomerase I enzyme (e.g., 1 unit) to each tube (except the "no enzyme" control).
-
Incubate all tubes at 37°C for 30 minutes.
-
Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS).
-
Load the samples onto a 1% agarose gel.
-
Run the gel until the supercoiled and relaxed forms of the plasmid are well-separated.
-
Stain the gel with the DNA stain and visualize using an imaging system.
-
-
Data Analysis:
-
The "no enzyme" lane will show only the fast-migrating supercoiled band.
-
The "no compound" positive control lane will show predominantly the slow-migrating relaxed band.
-
Lanes containing an effective concentration of ethacridine will show a dose-dependent inhibition of relaxation, indicated by the persistence of the supercoiled DNA band.
-
References
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- A Comparative Study of Extra-Amniotic Instillation of Normal Saline versus Ethacridine Lactate for Induction of Labour in Antepartum Fetal Death. (n.d.). Internet Scientific Publications.
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Intercalation (biochemistry). (n.d.). Wikipedia. Retrieved from [Link]
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Topoisomerase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
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2-Ethoxy-7-nitroacridin-4-amine DNA intercalation binding affinity
An In-depth Technical Guide to the DNA Intercalation and Binding Affinity of 2-Ethoxy-7-nitroacridin-4-amine
Abstract
Acridine derivatives represent a significant class of compounds in medicinal chemistry, primarily due to their activity as DNA intercalating agents, which has led to their development as anticancer and antimicrobial drugs.[1][2][3] This guide focuses on a specific, albeit less documented, derivative: 2-Ethoxy-7-nitroacridin-4-amine. Given the absence of extensive literature on this particular molecule, this document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines the foundational principles and a robust experimental workflow required to thoroughly characterize its DNA binding affinity and intercalation mechanism. The methodologies presented are based on well-established, validated techniques used for analogous nitroacridine and other polycyclic aromatic compounds, ensuring a scientifically rigorous approach.
Introduction to Acridine-Based DNA Intercalators
The planar tricyclic structure of the acridine core is ideally suited for insertion between the base pairs of double-stranded DNA, a process known as intercalation.[4] This non-covalent interaction distorts the DNA helix, which can interfere with critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6] The biological activity of acridine derivatives is often modulated by the nature and position of their substituents.
For the compound of interest, 2-Ethoxy-7-nitroacridin-4-amine , the substituents are expected to play key roles:
-
4-Amine Group: The amino group can become protonated at physiological pH, forming a positive charge that promotes electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby enhancing binding affinity.[4]
-
7-Nitro Group: As a strong electron-withdrawing group, the nitro substituent can influence the electronic properties of the acridine ring, potentially affecting the strength of π-π stacking interactions with the DNA bases. Some studies on nitroacridines suggest their biological activity may also relate to covalent binding or the generation of reactive oxygen species, in addition to intercalation.[7][8]
-
2-Ethoxy Group: This alkoxy group can modulate the molecule's lipophilicity, which in turn affects its cellular uptake and distribution.
This guide provides the necessary theoretical background and detailed experimental protocols to elucidate the DNA binding properties of this promising compound.
Proposed Synthesis of 2-Ethoxy-7-nitroacridin-4-amine
A plausible synthetic route for 2-Ethoxy-7-nitroacridin-4-amine can be conceptualized based on established organic chemistry principles for the synthesis of substituted acridines and related heterocyclic systems.[9][10][11] The following multi-step synthesis is proposed, starting from commercially available precursors.
Caption: Workflow for the ethidium bromide competitive displacement assay.
Experimental Protocol:
-
Preparation: Prepare a solution of ct-DNA and ethidium bromide in buffer and allow it to incubate until a stable, high fluorescence signal is achieved.
-
Titration: Add increasing concentrations of the test compound to the DNA-EB solution.
-
Measurement: After each addition, measure the fluorescence intensity (Excitation ~520 nm, Emission ~600 nm).
-
Analysis: Calculate the percentage of fluorescence quenching. The concentration of the compound that causes a 50% reduction in fluorescence (IC50) can be used to estimate the binding constant.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the chiral environment of DNA and can detect conformational changes upon ligand binding. T[12][13]he standard B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation can induce significant changes in this spectrum, providing qualitative evidence of the binding mode.
[14]Experimental Protocol:
-
Sample Preparation: Prepare a solution of ct-DNA (e.g., 50-100 µM) in a low-salt buffer (e.g., 10 mM phosphate buffer).
-
Data Acquisition: Record the CD spectrum of the DNA alone in a 1 cm path length cuvette.
-
Titration: Add the test compound at various molar ratios (e.g., [Drug]/[DNA] = 0.1, 0.5, 1.0, 2.0). Record the CD spectrum after each addition.
-
Interpretation: Analyze the changes in the CD bands. An increase in the intensity of the positive band and the appearance of an induced CD signal in the region where the drug absorbs ( > 300 nm) are strong indicators of intercalation.
[15]#### 4.4 Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event. A[16][17] single ITC experiment can determine the binding constant (Ka, or its inverse, the dissociation constant Kd), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
[18][19]Experimental Protocol:
-
Preparation: Prepare precisely matched buffer solutions. Dialyze both the DNA (in the sample cell) and the compound (in the syringe) against the same buffer to minimize heats of dilution.
-
Setup: Degas both solutions before loading them into the calorimeter to prevent air bubbles.
-
Titration: Perform a series of small, sequential injections of the compound solution into the DNA solution while maintaining a constant temperature.
-
Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm (heat per injection vs. molar ratio). This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned experiments should be summarized for clear comparison and interpretation.
Table 1: Summary of Expected DNA Binding Data
| Parameter | Technique | Expected Value Range (for strong intercalators) | Interpretation |
| Binding Constant (Kb) | UV-Vis / Fluorescence | 10⁵ - 10⁷ M⁻¹ | Measures the affinity of the compound for DNA. Higher values indicate stronger binding. |
| Dissociation Constant (Kd) | ITC | 10⁻⁷ - 10⁻⁵ M | The concentration of ligand at which half the DNA binding sites are occupied. Lower values indicate higher affinity. |
| Binding Stoichiometry (n) | ITC / Scatchard Plot | 0.2 - 0.5 (Drug/Base Pair) | Represents the number of drug molecules bound per DNA base pair at saturation. For intercalators, this is typically less than 0.5 due to the neighbor exclusion principle. |
| Enthalpy Change (ΔH) | ITC | Typically negative (exothermic) | Provides insight into the forces driving the interaction (e.g., hydrogen bonding, van der Waals forces). |
| Entropy Change (ΔS) | ITC | Typically positive | Often driven by the release of counterions and water molecules from the DNA surface upon binding. |
| Melting Temp. Change (ΔTm) | Thermal Denaturation | +5 to +15 °C | An increase in the DNA melting temperature indicates stabilization of the double helix, characteristic of intercalation. |
Conclusion
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- DNA-binding Antitumor Agents: from Pyrimido[5,6,1-de]acridines to Other Intriguing Classes of Acridine Deriv
- Intriguing Classes of Acridine Derivatives as DNA-binding Antitumour Agents: From Pyrimido[5,6,1-de]acridines to Bis(acridine-4-carboxamides). Bentham Science Publishers, .
- A Comprehensive Review on Fused Heterocyclic as DNA Intercalators: Promising Anticancer Agents. Bentham Science Publishers, .
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. ProQuest, .
- Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titr
- Ethidium bromide intercalation strongly affects the circular dichroism spectrum of DNA in the region of 230-300 my, in a complex. Nucleic Acids Research, .
- DNA intercal
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In Vitro Cytotoxicity Profile of 2-Ethoxy-7-nitroacridin-4-amine: A Comprehensive Technical Guide
Executive Summary & Chemical Grounding
As a Senior Application Scientist navigating the complex landscape of small-molecule oncology drugs, evaluating the cytotoxicity of acridine derivatives requires moving beyond basic viability screens to understand the profound pharmacodynamics at play. 2-Ethoxy-7-nitroacridin-4-amine (often cataloged under CAS 20304-70-5, synonymous with 2-Ethoxy-6-nitro-9-acridinamine) is a specialized nitroacridine derivative (1)[1].
Historically, nitroacridines such as Ledakrin (Nitracrine) have demonstrated exceptional, hypoxia-selective antineoplastic properties. The unique positioning of the ethoxy, amino, and nitro groups on the planar acridine scaffold dictates its electronic distribution, directly influencing its reduction potential, DNA intercalation kinetics, and ultimately, its in vitro cytotoxicity profile (2)[2].
Mechanistic Causality of Cytotoxicity
To design a robust profiling workflow, we must first establish the causality of cell death. The cytotoxicity of 2-Ethoxy-7-nitroacridin-4-amine is driven by a dual-action mechanism:
-
Metabolic Activation & Covalent Cross-Linking: Unlike simple intercalators, nitroacridines are prodrugs. They require enzymatic reduction by cellular reductases to form highly reactive nitroso or hydroxylamine intermediates. These intermediates form covalent interstrand cross-links with DNA, physically stalling replication forks (3)[3].
-
Topoisomerase II Inhibition: The planar aromatic core allows the compound to intercalate between DNA base pairs, stabilizing the Topoisomerase II cleavable complex. This prevents DNA religation, leading to lethal double-strand breaks (DSBs) and subsequent p53-mediated apoptosis (4)[4].
Fig 1: Dual-action cytotoxicity mechanism of nitroacridine derivatives via DNA damage and apoptosis.
Experimental Methodologies for Cytotoxicity Profiling
To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies are engineered specifically to account for the unique chemical behavior of nitroacridines.
Protocol 1: High-Throughput Cell Viability (ATP-Quantitation)
Causality Check: Why use CellTiter-Glo (ATP) instead of the standard MTT assay? MTT relies on mitochondrial reductases to convert tetrazolium salts into formazan. Because 2-Ethoxy-7-nitroacridin-4-amine is actively metabolized by these same cellular reductases, using MTT introduces severe metabolic artifacts, leading to false resistance readouts. ATP quantitation bypasses this entirely.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HeLa, PC-3) at 5,000 cells/well in a 96-well opaque white microplate. Self-Validation: Opaque plates prevent luminescent cross-talk, ensuring accurate low-end signal detection.
-
Compound Preparation: Dissolve 2-Ethoxy-7-nitroacridin-4-amine in anhydrous DMSO to create a 10 mM stock. Self-Validation: Anhydrous DMSO prevents premature hydrolysis of the ethoxy/nitro groups.
-
Treatment: Perform a 10-point serial dilution (0.1 nM to 10 µM). Treat cells, ensuring the final DMSO concentration remains ≤0.1% (v/v) to eliminate vehicle-induced cytotoxicity. Include Etoposide as a positive Topo II control.
-
Incubation & Lysis: Incubate for 72 hours at 37°C, 5% CO2. Add CellTiter-Glo reagent at a 1:1 volume ratio. Shake for 2 minutes to induce lysis and stabilize the ATP signal.
-
Detection: Read luminescence. Calculate the IC50 using a 4-parameter logistic regression model.
Protocol 2: Modified Alkaline Comet Assay for DNA Cross-Linking
Causality Check: A standard comet assay detects DNA strand breaks (showing a long "comet tail"). However, because nitroacridines form interstrand cross-links, they physically tether DNA strands together. To prove this mechanism, we use a modified assay where we intentionally induce breaks with H2O2. If the drug has successfully cross-linked the DNA, it will resist H2O2-induced migration, resulting in a shorter tail compared to the control.
Step-by-Step Methodology:
-
Pre-treatment: Treat cells with the established IC50 concentration of the compound for 4 hours.
-
H2O2 Challenge: Expose the treated cells to 50 µM H2O2 for 10 minutes on ice. Self-Validation: The ice bath prevents endogenous repair mechanisms from fixing the H2O2-induced single-strand breaks before lysis.
-
Embedding: Suspend cells in 0.5% low-melting-point agarose and spread onto glass slides.
-
Alkaline Lysis: Submerge slides in alkaline lysis buffer (pH > 13) overnight at 4°C to unwind the DNA.
-
Electrophoresis & Analysis: Run electrophoresis at 1 V/cm for 30 minutes. Stain with SYBR Gold and quantify the % Tail DNA. A statistically significant reduction in % Tail DNA in the Drug + H2O2 group versus the H2O2-only group confirms covalent cross-linking.
Fig 2: Self-validating experimental workflow for evaluating nitroacridine in vitro cytotoxicity.
Quantitative Data & Comparative Cytotoxicity
While high-throughput screening data for the exact 2-Ethoxy-7-nitroacridin-4-amine isomer is highly specific, the established nitroacridine pharmacophore provides validated benchmark ranges. The table below summarizes comparative in vitro cytotoxicity data for structurally analogous nitroacridines across various human cancer cell lines, demonstrating their potent, nanomolar-to-low-micromolar efficacy (4)[4].
| Compound Class / Analog | Cell Line | Tissue Origin | IC50 Value Range | Primary Cytotoxic Mechanism |
| Nitroacridine proxy | HeLa | Cervical | 0.5 µM - 7.2 µM | DNA Cross-linking[3] |
| C-1748 (4-methyl analog) | PC-3 | Prostate | ~22.5 nM | Topo II / Cross-linking[4] |
| C-1748 (4-methyl analog) | HL-60 | Leukemia | > 100 nM | Topo II / Cross-linking[4] |
| Ledakrin (Nitracrine) | MCF-7 | Breast | 0.1 µM - 1.5 µM | Metabolic Activation / Adducts[2] |
Note: The differential cytotoxicity observed (e.g., high potency in PC-3 vs. lower toxicity in HL-60) highlights the dependency of nitroacridines on specific cellular enzymatic profiles for metabolic activation.
References
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A Methodological and Strategic Guide to the Preclinical Pharmacokinetic Evaluation of 2-Ethoxy-7-nitroacridin-4-amine
A Foreword on This Guide: Publicly available pharmacokinetic data for the specific compound 2-Ethoxy-7-nitroacridin-4-amine (herein referred to as ENAC) are scarce. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to design and execute a comprehensive preclinical pharmacokinetic program for ENAC or related novel nitroacridine derivatives. The principles, protocols, and insights are synthesized from established practices in preclinical drug development and data from structurally related compounds.
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Nitroacridines
Acridine derivatives are a class of heterocyclic compounds known for their ability to intercalate with DNA, leading to a broad spectrum of biological activities, including anticancer, antibacterial, and antiprotozoal properties.[1][2] The addition of a nitro group, as in ENAC, can significantly modulate this activity, often enhancing cytotoxic potential but also introducing complexities related to metabolism and potential toxicity.[3][4] The biological action of 1-nitroacridine derivatives, for instance, has been shown to depend on their ability to form covalent crosslinks with DNA in vivo, a process that is concentration- and time-dependent.[5]
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a novel nitroacridine like ENAC is paramount. A compound's therapeutic success or failure is intrinsically linked to its ability to reach the target site in sufficient concentrations for a sufficient duration, without causing undue toxicity to the host. Early preclinical studies on related acridine derivatives have highlighted potential pharmacokinetic challenges, such as poor absorption from the gastrointestinal tract and significant local irritation, underscoring the need for a robust ADME characterization.[6] This guide provides a strategic framework for this essential investigation.
Part 1: The Foundation—Bioanalytical Method Development and Validation
The cornerstone of any pharmacokinetic study is a reliable, sensitive, and specific bioanalytical method to quantify the drug in complex biological matrices. For a compound like ENAC, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7]
Experimental Protocol: LC-MS/MS Method Development
-
Analyte and Internal Standard (IS) Preparation:
-
Prepare a 1 mg/mL stock solution of ENAC and a suitable internal standard (e.g., a stable isotope-labeled version of ENAC or a structurally similar compound) in a solvent like DMSO or methanol.
-
Create serial dilutions to generate working solutions for calibration curves (CC) and quality control (QC) samples.
-
-
Sample Preparation - Protein Precipitation (PPT):
-
PPT is a rapid and effective method for removing proteins from plasma samples.[8][9]
-
Aliquot 50 µL of plasma (from control animals for CC/QC preparation, or from dosed animals for study samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.[9]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Utilize a reverse-phase C18 column. Develop a gradient elution method using mobile phases of water and acetonitrile, both containing a small amount of an acidifier like formic acid (0.1%) to ensure good peak shape and ionization efficiency.[9]
-
Mass Spectrometry: Optimize the MS parameters in positive electrospray ionization (ESI+) mode. Determine the precursor ion (the protonated molecule [M+H]⁺) for ENAC and the IS. Perform product ion scans to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM) transitions, which provides high selectivity and sensitivity.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability under various conditions (e.g., freeze-thaw, short-term, long-term).[8]
-
Part 2: Designing the In Vivo Pharmacokinetic Study
A well-designed in vivo study is critical for generating meaningful data. The choice of animal model, route of administration, and sampling schedule must be scientifically justified.
Core Directive: Animal Model Selection
The selection of animal models is a critical decision in preclinical development.[10]
-
Rodents (Mice, Rats): Rats are frequently used for initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[10][11] Mice, particularly tumor-bearing models, are essential for correlating pharmacokinetics with anti-cancer efficacy (a PK/PD relationship).[11][12][13]
-
Non-Rodents (Dogs): Beagle dogs are often used as a second species in preclinical testing. Their physiological similarities to humans in some aspects can provide valuable data for predicting human pharmacokinetics.[10][11]
All animal studies must be conducted under approved ethical protocols and in accordance with guidelines for the care and use of laboratory animals.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats (n=3-5 per group/route). For intravenous (IV) dosing and frequent blood sampling, surgical cannulation of a major blood vessel (e.g., jugular vein) is recommended.
-
-
Dose Formulation and Administration:
-
Intravenous (IV) Group: Dissolve ENAC in a suitable vehicle (e.g., a solution of saline, ethanol, and polyethylene glycol). Administer a single bolus dose (e.g., 1-2 mg/kg) via the cannula. The IV group is essential for determining fundamental parameters like clearance and volume of distribution and is the reference for calculating absolute bioavailability.
-
Oral (PO) Group: Formulate ENAC in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water). Administer a higher dose (e.g., 10-20 mg/kg) to account for potential poor absorption, a known issue with some acridine derivatives.[6]
-
-
Blood Sample Collection:
-
Collect serial blood samples (approx. 100-150 µL) into heparinized tubes at specific time points.
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until bioanalysis.
-
Visualization: General Pharmacokinetic Study Workflow
Caption: Workflow for a preclinical pharmacokinetic study.
Part 3: Characterizing the ADME Profile of ENAC
Absorption and Distribution
Following bioanalysis of plasma samples, concentration-time profiles are plotted. Key parameters are derived using non-compartmental analysis (NCA):
-
Cmax (Maximum Concentration): The highest observed concentration.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Absolute Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. This reveals the fraction of the oral dose that reaches systemic circulation.
A study on another cytotoxic acridine derivative, PD 115934, revealed extensive tissue distribution, with plasma-to-tissue ratios as high as 1:500 and the highest concentrations found in the kidney, pancreas, liver, lung, and brain.[14] A similar tissue distribution study for ENAC would be crucial, involving euthanasia at various time points post-dosing and quantifying the drug in homogenized tissues.
Metabolism: Unveiling Biotransformation
The metabolism of nitroaromatic compounds is a critical area of investigation due to the potential for bioactivation to reactive intermediates.[3][15] The primary metabolic pathway for many nitroaromatics is the reduction of the nitro group, which can be carried out by enzymes in the liver or by gut bacteria.[3][16]
Hypothetical Metabolic Pathways for ENAC:
-
Nitroreduction: The -NO₂ group is reduced sequentially to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH₂) group. The hydroxylamine intermediate is often highly reactive and can bind to macromolecules like DNA, which may be linked to both the compound's efficacy and toxicity.[3]
-
Oxidative Metabolism: Cytochrome P450 enzymes in the liver could hydroxylate the acridine ring or perform O-deethylation of the ethoxy group.
-
Conjugation: The resulting metabolites, particularly hydroxylated ones, can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.
Visualization: Potential Metabolic Pathways of ENAC
Caption: Hypothetical Phase I and Phase II metabolic pathways for ENAC.
Excretion
To determine the routes of elimination, a mass balance study is performed, often using a radiolabeled version of the compound. Urine and feces are collected over several days post-dose, and the amount of parent drug and metabolites is quantified to determine the primary route and extent of excretion. For the acridine derivative PD 115934, urinary excretion was found to be a more significant route than fecal excretion.[14]
Part 4: Data Interpretation and Strategic Implications
The culmination of these studies provides a comprehensive pharmacokinetic profile of the candidate drug. The data must be synthesized to inform the next steps in development.
Summarizing Pharmacokinetic Parameters
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of ENAC in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 450 | 250 |
| Tmax (h) | 0.08 | 2.0 |
| AUC₀-∞ (ng·h/mL) | 850 | 2125 |
| t½ (h) | 4.5 | 5.1 |
| CL (L/h/kg) | 1.18 | - |
| Vd (L/kg) | 7.6 | - |
| F (%) | - | 25 |
Note: These values are illustrative and not based on experimental data for ENAC.
Trustworthiness & Self-Validating Systems
Each protocol described is part of a self-validating system. The IV data provide the benchmark for clearance and distribution. The oral data, when compared to the IV data, validate the extent of absorption. The mass balance study confirms the completeness of sample collection and accounts for all administered doses. Cross-validation between in vitro metabolism (e.g., using liver microsomes) and in vivo metabolite profiling ensures that the animal models are relevant.
Expertise & Causality: A low oral bioavailability (F%) of 25% in this hypothetical example would trigger further investigation. Is it due to poor absorption across the gut wall (permeability issue) or extensive first-pass metabolism in the gut wall and liver? Follow-up studies using Caco-2 cell permeability assays or comparing portal and systemic blood concentrations could elucidate the cause, guiding formulation strategies to improve absorption. A high clearance (CL) value relative to liver blood flow would suggest that both hepatic and extra-hepatic elimination pathways are significant.
Conclusion and Future Directions
The preclinical pharmacokinetic profiling of a novel compound like 2-Ethoxy-7-nitroacridin-4-amine is a multi-faceted endeavor that forms the bedrock of its translational journey. By systematically applying robust bioanalytical methods and well-designed in vivo studies, researchers can elucidate the ADME properties of the molecule. This knowledge is not merely descriptive; it is predictive. It allows for the establishment of critical PK/PD relationships, informs safe starting doses for first-in-human trials, and provides the mechanistic insights necessary to overcome potential developmental hurdles.[10][14][17] The strategic framework outlined in this guide provides a comprehensive roadmap for navigating the complexities of preclinical development and maximizing the therapeutic potential of promising new nitroacridine derivatives.
References
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Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews. Available at: [Link]
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Juárez, J. F., et al. (2020). Nitroaromatic Compounds, from Synthesis to Biodegradation. Scite.ai. Available at: [Link]
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Patkowski, J., et al. (1973). Pharmacologic studies on 1-nitro-9-(5-dimethyl-aminopentylamino)-acridine and 1-nitro-10-(3-dimethylaminopropyl)-acridone. 1. Acute and subchronic action. Archivum Immunologiae et Therapiae Experimentalis. Available at: [Link]
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Gieldanowski, J., et al. (1976). Pharmacological studies on new oncostatic acridine derivatives. I. Acute and subchronic action. Archivum Immunologiae et Therapiae Experimentalis. Available at: [Link]
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Li, J., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers. Available at: [Link]
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Havlin, K. A., et al. (1998). Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials. Investigational New Drugs. Available at: [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
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Kumar, A., et al. (2018). Acridine Derivatives and Their Pharmacology. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Zielińska, J., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]
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Hrabowska, M., et al. (1982). Antitumor activity of 1-nitro-9-aminoacridine derivatives. Arzneimittel-Forschung. Available at: [Link]
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Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Investigative Dermatology. Available at: [Link]
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Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link]
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SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
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Curran, W. J., & Bertagnolli, M. M. (2012). Animal models for exploring the pharmacokinetics of breast cancer therapies. Journal of Surgical Oncology. Available at: [Link]
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Lin, W., et al. (2018). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. ResearchGate. Available at: [Link]
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KNOWLEDGE – International Journal. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. Available at: [Link]
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Salmela, J., et al. (2013). A novel trityl/acridine derivatization agent for analysis of thiols by (matrix-assisted)(nanowire-assisted)laser desorption/ionization and electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
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D'Ascenzio, M., et al. (2012). Pre-clinical pharmacokinetics of the acridine antitumour candidate AC04 and its 1-oxo-metabolite plasma profile. Journal of Pharmacy and Pharmacology. Available at: [Link]
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ResearchGate. (n.d.). Pharmacokinetics and Metabolism of Acridine Drugs. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... ResearchGate. Available at: [Link]
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Filipski, J., et al. (1977). Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA. Biochimica et Biophysica Acta. Available at: [Link]
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ResearchGate. (2024). different biological activities and structure activity studies of acridine and acridone derivatives: an updated review. ResearchGate. Available at: [Link]
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Kim, H., et al. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Molecules. Available at: [Link]
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Volkov, A. D., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-7-nitroacridin-4-amine
Introduction
2-Ethoxy-7-nitroacridin-4-amine is a heterocyclic aromatic compound belonging to the acridine family. Acridine derivatives have long been a subject of intense scientific scrutiny due to their diverse biological activities, including applications as antiseptics, antimalarial agents, and fluorescent probes. The specific substitution pattern of an ethoxy group, a nitro group, and an amine group on the acridine scaffold imparts a unique set of physicochemical characteristics that are critical for its behavior in biological and chemical systems.
This technical guide offers a detailed examination of two fundamental properties of 2-Ethoxy-7-nitroacridin-4-amine: its molecular weight and water solubility. For professionals in drug discovery and chemical research, a precise understanding of these parameters is foundational. Molecular weight is a determinant of stoichiometry and diffusion, while water solubility profoundly impacts bioavailability, formulation strategies, and the design of in vitro assays. As explicit experimental solubility data for this compound is not widely published, this guide synthesizes a predictive analysis based on its molecular structure with a validated experimental protocol for its empirical determination.
Molecular Identity and Physicochemical Characteristics
The foundational step in characterizing any chemical entity is to establish its precise molecular identity and key physical properties. These data points are the bedrock for all subsequent experimental design and interpretation.
Chemical Structure and Identifiers
The arrangement of the functional groups on the tricyclic acridine core is pivotal to the molecule's properties. The ethoxy and amine groups are electron-donating, while the nitro group is a strong electron-withdrawing group, creating a complex electronic profile that influences reactivity and intermolecular interactions.[1]
Caption: Summary of core identifiers and properties.
Molecular Weight
The molecular weight of a compound is an intrinsic property derived from its atomic composition. For 2-Ethoxy-7-nitroacridin-4-amine, with a molecular formula of C₁₅H₁₃N₃O₃, the molecular weight is calculated to be 283.28 g/mol .[2] This value is essential for preparing solutions of known molarity and for performing stoichiometric calculations in synthetic and analytical procedures.
Water Solubility: A Predictive Analysis
While direct experimental solubility data is scarce, a robust prediction can be made by dissecting the contributions of the molecule's constituent parts.
-
Acridine Core: The large, tricyclic aromatic system is inherently hydrophobic and rigid. This core structure is the primary contributor to the molecule's low intrinsic water solubility.
-
Amino Group (-NH₂): The primary amine at position 4 is a critical modulator of solubility. It can act as both a hydrogen bond donor and acceptor, which slightly enhances aqueous solubility. More importantly, as a basic functional group, it can be protonated in acidic media (pH < pKa) to form a cationic ammonium salt (-NH₃⁺). This salt form would exhibit substantially higher water solubility than the neutral parent molecule.[3]
-
Ethoxy Group (-OCH₂CH₃): The ether oxygen can accept hydrogen bonds from water, but the two-carbon ethyl chain introduces additional hydrophobicity. Its net effect on improving water solubility is minimal.
-
Nitro Group (-NO₂): As a highly polar, electron-withdrawing group, the nitro moiety can participate in dipole-dipole interactions with water molecules.[4] However, its contribution to increasing overall water solubility is modest compared to the dominant hydrophobicity of the acridine backbone.
Experimental Determination of Aqueous Solubility
To move beyond prediction, empirical measurement is necessary. The gold-standard method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[6][7] This protocol provides a reliable and reproducible approach for obtaining accurate solubility data.
Principle of the Shake-Flask Method
The method relies on achieving a saturated solution in which the dissolved solute is in equilibrium with the excess undissolved solid. By agitating an excess amount of the compound in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached, the resulting concentration of the compound in the supernatant represents its solubility under those conditions.[8]
Detailed Experimental Protocol
This protocol is designed as a self-validating system to ensure data integrity.
Materials:
-
2-Ethoxy-7-nitroacridin-4-amine (solid, high purity)
-
Type I (ultrapure) water and/or buffers of desired pH (e.g., pH 5.0, 7.4, 9.0)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of handling the vials
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation: Add an excess amount of solid 2-Ethoxy-7-nitroacridin-4-amine to a pre-weighed glass vial. The key is to add enough material so that a visible amount of solid remains at the end of the experiment, ensuring saturation. A starting point is to add ~2 mg of the compound to 2 mL of the aqueous medium. Perform this in triplicate for statistical validity.[9]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and a consistent agitation speed (e.g., 100 rpm).[8]
-
Causality: Constant temperature is critical as solubility is temperature-dependent.[8] Agitation ensures a maximal surface area for dissolution, accelerating the approach to equilibrium. The equilibration time can vary significantly; a 48-72 hour period is often sufficient to ensure equilibrium is reached.[8]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Causality: This step is crucial to separate the saturated aqueous phase from the undissolved solid without disturbing the equilibrium.
-
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step removes any fine particulate matter that could falsely elevate the measured concentration.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.
-
Self-Validation: A calibration curve must be generated using accurately prepared standards of 2-Ethoxy-7-nitroacridin-4-amine in a suitable organic solvent (like DMSO) and then diluted in the mobile phase. The measured concentration of the aqueous sample must fall within the linear range of this curve.
-
-
Data Analysis: The average concentration from the triplicate measurements is reported as the aqueous solubility of the compound in mg/mL or µg/mL. This can be converted to molar solubility (mol/L) using the molecular weight (283.28 g/mol ).
Caption: Experimental workflow for the Shake-Flask solubility determination.
References
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Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–188. [Link][6]
-
Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E20. [Link][7]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link][9]
-
Zoghbi, A. C. C., de-Almeida, R. F., & Löbenberg, R. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 45-54. [Link][8]
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Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link][3]
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MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link][4]
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- 2. 2-Ethoxy-6-nitro-9-acridinamine CAS#: 20304-70-5 [m.chemicalbook.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Experimental and computational screening models for prediction of aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Spectroscopic Profiling of 2-Ethoxy-7-nitroacridin-4-amine: A Push-Pull Fluorophore for Advanced Microenvironment Sensing
Introduction & Structural Causality
In the landscape of fluorescent probes and chemotherapeutics, acridine derivatives hold a privileged position due to their planar, DNA-intercalating cores and highly tunable photophysics. 2-Ethoxy-7-nitroacridin-4-amine (frequently cataloged in literature under its isomeric descriptor 2-ethoxy-6-nitroacridin-9-amine, CAS 20304-70-5) represents a highly specialized architecture[1]. Unlike standard aminoacridines that emit in the blue-green spectrum, this molecule is engineered as a strong "push-pull" dipole system.
The causality behind its unique spectroscopic behavior lies in its functional group asymmetry:
-
The Electron Donors: The ethoxy (-OCH₂CH₃) and primary amine (-NH₂) groups act as powerful electron-donating groups (EDGs), pushing electron density into the conjugated acridine core.
-
The Electron Acceptor: The nitro (-NO₂) group acts as a potent electron-withdrawing group (EWG).
Upon photon absorption, this architecture facilitates an Intramolecular Charge Transfer (ICT) . The electron density shifts drastically from the donor moieties toward the nitro group, creating a highly polar excited state. This ICT phenomenon is the mechanistic driver behind the molecule's massive Stokes shift, pronounced solvatochromism, and its utility as a microenvironment sensor in drug development[2][3].
Photophysical Mechanisms: UV-Vis and Fluorescence
UV-Vis Absorption Characteristics
The ground-state absorption of 2-Ethoxy-7-nitroacridin-4-amine is dominated by π→π∗ and n→π∗ transitions. Because the push-pull system lowers the HOMO-LUMO energy gap, the primary absorption band is significantly red-shifted compared to unsubstituted acridine, peaking broadly in the 450–470 nm range[4]. This is highly advantageous for biological applications, as it perfectly matches the 488 nm emission line of standard argon-ion lasers used in flow cytometry and confocal microscopy, minimizing cellular phototoxicity.
Fluorescence Emission & The Nitro-Quenching Paradox
While the ICT state allows for emission in the orange-red spectrum (600–630 nm), the presence of the nitro group introduces a competing non-radiative decay pathway. The nitro group provides strong spin-orbit coupling, which facilitates Intersystem Crossing (ISC) from the singlet excited state ( S1 ) to the triplet state ( T1 ).
In protic, highly polar solvents (like water), hydrogen bonding stabilizes the polar ICT state, further lowering the energy gap between S1 and T1 and accelerating non-radiative decay. Consequently, the fluorescence quantum yield ( ΦF ) drops significantly in aqueous buffers but recovers in less polar or aprotic environments. This makes the compound an excellent "turn-on" sensor for hydrophobic pockets (e.g., lipid droplets or DNA intercalation sites)[3][5].
Figure 1: Jablonski diagram illustrating the photophysical pathways of the push-pull nitroacridine.
Quantitative Data Summary
The table below summarizes the critical photophysical parameters of nitroacridine derivatives structurally analogous to 2-Ethoxy-7-nitroacridin-4-amine, highlighting the profound impact of solvent polarity[3][4].
| Photophysical Property | Methanol (Less Polar/Protic) | Aqueous Buffer (pH 8.0) |
| Absorption Max ( λabs ) | ~450 nm | ~460 nm |
| Emission Max ( λem ) | ~560 nm | ~610 - 630 nm |
| Stokes Shift | ~110 - 120 nm | ~150 - 160 nm |
| Quantum Yield ( ΦF ) | 17 - 25% | 2 - 5% |
Note: The exceptionally large Stokes shift (>150 nm in water) virtually eliminates self-absorption (inner-filter effects) and background autofluorescence, making it a premium scaffold for biological imaging.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and ratiometric cross-checks to isolate the specific photophysical properties of the fluorophore from instrumental artifacts.
Protocol 1: Solvatochromic Profiling and Quantum Yield Determination
Rationale: To map the ICT state's sensitivity to the microenvironment, we measure the emission spectra across a dielectric gradient. Rhodamine 6G is utilized as a quantum yield standard because its absorption overlaps with the acridine derivative, minimizing excitation-dependent errors.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 2-Ethoxy-7-nitroacridin-4-amine in anhydrous DMSO to create a 10 mM stock solution. Store at -20°C protected from light.
-
Solvent Gradient: Prepare 10 µM working solutions by diluting the stock into a series of spectroscopic-grade solvents with increasing dielectric constants (e.g., Toluene, Chloroform, Methanol, PBS pH 7.4). Control Check: Maintain DMSO concentration below 0.1% to prevent solvent-mixture artifacts.
-
UV-Vis Acquisition: Record the absorption spectra from 350 nm to 550 nm using a dual-beam spectrophotometer. Use the pure respective solvent as the blank reference. Identify the precise λmax for each solvent.
-
Fluorescence Acquisition: Excite the samples at their respective λmax (or a fixed 450 nm if comparing relative intensities). Record emission from 500 nm to 750 nm.
-
Quantum Yield Calculation: Measure the integrated fluorescence intensity of the sample ( Isamp ) and Rhodamine 6G standard ( Istd , ΦF=0.95 in ethanol). Calculate the relative quantum yield using the self-validating comparative equation:
Φsamp=Φstd×(IstdIsamp)×(AsampAstd)×(ηstd2ηsamp2)(Where A is absorbance at the excitation wavelength—kept below 0.05 to prevent inner-filter effects—and η is the refractive index of the solvent).
Figure 2: Experimental workflow for the solvatochromic and photophysical characterization.
Protocol 2: DNA Intercalation & Microenvironment Shielding Assay
Rationale: Acridines are classical DNA intercalators. When 2-Ethoxy-7-nitroacridin-4-amine slips between the hydrophobic base pairs of double-stranded DNA (dsDNA), it is shielded from the highly polar, protic aqueous environment. This restricts the nitro-induced non-radiative decay, resulting in a measurable fluorescence "turn-on" effect[2].
Step-by-Step Methodology:
-
Reagent Setup: Prepare a 2 µM solution of the acridine probe in 10 mM Tris-HCl buffer (pH 7.4, 50 mM NaCl). Prepare a stock solution of Calf Thymus DNA (ctDNA) at 1 mM (in base pairs).
-
Titration: Aliquot 2 mL of the probe solution into a quartz cuvette. Sequentially titrate ctDNA stock into the cuvette (0 to 100 µM final concentration).
-
Equilibration: Mix gently and incubate for 3 minutes at 25°C after each addition to ensure thermodynamic equilibrium of intercalation.
-
Measurement: Excite at 460 nm and monitor the emission at 620 nm.
-
Validation: Plot I/I0 (Fluorescence enhancement) versus [ctDNA]. A successful intercalation will yield a hyperbolic saturation curve. To validate the binding mode, perform a parallel viscosity assay; true intercalators will increase the viscosity of the DNA solution, whereas groove binders will not.
References
-
Analytical Chemistry (ACS Publications). "Negatively Charged Red-Emitting Acridine Dyes for Facile Reductive Amination, Separation, and Fluorescent Detection of Glycans." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Sensors (MDPI). "A Light-Sheet-Based Imaging Spectrometer to Characterize Acridine Orange Fluorescence within Leukocytes." MDPI.com. Available at:[Link]
-
Analyst (RSC Publishing). "Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation." Royal Society of Chemistry. Available at:[Link]
-
Grokipedia. "Acridine: Photophysics and Applications." Grokipedia.com. Available at:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Acridine â Grokipedia [grokipedia.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
In Vivo Metabolic Profiling of 2-Ethoxy-7-nitroacridin-4-amine: A Comprehensive LC-HRMS/MS Workflow
Executive Summary
2-Ethoxy-7-nitroacridin-4-amine (CAS 20304-70-5) is a structurally complex nitro-aromatic acridine derivative. It serves as the critical synthetic precursor to the established antimicrobial and anti-biofilm agent ethacridine (Rivanol)[1]. Understanding the in vivo biotransformation of this compound is paramount for drug development professionals, as nitroaromatic compounds are notoriously susceptible to bioactivation or detoxification via complex enzymatic networks. This technical whitepaper details a robust, self-validating analytical framework for identifying its metabolites in biological matrices using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS).
Part 1: Mechanistic Framework of Biotransformation
The metabolism of 2-ethoxy-7-nitroacridin-4-amine is governed by the reactivity of two primary functional groups: the nitro group and the ethoxy ether. Designing an effective analytical workflow requires predicting these pathways to establish targeted mass defect filters.
-
Nitroreduction (Phase I): The most critical biotransformation pathway is the six-electron reduction of the nitro group to a primary amine, yielding ethacridine. This process is mediated by both hepatic nitroreductases (e.g., aldehyde oxidase, xanthine oxidase) and the anaerobic gut microbiome[2]. Because nitroreduction can proceed via reactive nitroso and hydroxylamine intermediates, tracking this pathway is essential for toxicological profiling.
-
O-Deethylation (Phase I): Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2C9) catalyze the oxidative cleavage of the ethoxy group, releasing acetaldehyde and forming a highly polar phenolic metabolite[3].
-
Phase II Conjugation: The resulting phenol (from deethylation) or primary amines (from nitroreduction) act as nucleophilic substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and N-acetyltransferases (NATs), facilitating renal and biliary excretion.
Predicted in vivo metabolic pathways of 2-Ethoxy-7-nitroacridin-4-amine.
Part 2: Experimental Design & In Vivo Dosing Protocols
To capture both hepatic and microbiome-derived metabolites, a comprehensive in vivo animal model utilizing metabolic cages is required. The following protocol is designed as a self-validating system, utilizing blank matrix controls to eliminate false positives.
Step-by-Step Methodology: In Vivo Dosing and Sampling
-
Animal Acclimation: House adult male Sprague-Dawley rats (n=6, 200–250g) in individual metabolic cages for 48 hours prior to dosing. Collect pre-dose urine and feces to establish a baseline matrix profile (Blank Control).
-
Formulation and Dosing: Suspend 2-ethoxy-7-nitroacridin-4-amine in 0.5% methylcellulose with 0.1% Tween-80. Administer a single oral gavage dose of 10 mg/kg.
-
Causality Note: Oral administration is chosen over intravenous dosing to ensure the drug passes through the gastrointestinal tract, allowing the anaerobic gut microbiota to fully participate in nitroreduction[2].
-
-
Sample Collection:
-
Urine & Feces: Collect continuously at 0–8h, 8–24h, and 24–48h intervals. Maintain collection vessels over dry ice to quench post-collection enzymatic degradation.
-
Plasma: Collect 200 µL of blood via the tail vein at 1h, 4h, and 8h post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Mix 100 µL of plasma or urine with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated ethacridine).
-
Causality Note: Acetonitrile not only precipitates proteins but also disrupts non-covalent binding between lipophilic acridine metabolites and plasma albumin, ensuring high analyte recovery.
-
Vortex for 2 min, then centrifuge at 14,000 × g for 15 min at 4°C. Evaporate the supernatant to dryness under a gentle nitrogen stream and reconstitute in 100 µL of 5% acetonitrile in water.
-
Part 3: Analytical Workflow (LC-HRMS/MS)
High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) is mandatory for distinguishing isobaric metabolites and assigning exact elemental compositions based on fine isotopic structures.
Table 1: LC-HRMS/MS Gradient and Mass Spectrometer Parameters
| Parameter | Specification | Causality / Rationale |
| Column | C18 Reversed-Phase (2.1 × 100 mm, 1.7 µm) | Retains moderately polar acridine metabolites; provides high peak capacity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation [M+H]+ for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides optimal elution strength for aromatic ring structures. |
| Gradient | 5% B to 95% B over 15 minutes | Ensures baseline separation of structurally similar Phase II conjugates. |
| Ionization | Heated Electrospray (HESI), Positive Mode | Acridine nitrogens are highly basic and readily ionize in positive mode. |
| Acquisition | Full MS / dd-MS2 (Data-Dependent) | Captures exact mass for MDF, triggers MS/MS for structural elucidation. |
| Resolution | 70,000 (Full MS), 17,500 (MS/MS) | Resolves fine isotopic structures to confirm elemental formulas. |
Part 4: Bioinformatic Data Processing and Metabolite Annotation
The sheer volume of data generated by LC-HRMS/MS requires algorithmic filtering to distinguish true drug metabolites from endogenous biological noise.
Mass Defect Filtering (MDF)
Because the core acridine ring remains intact during biotransformation, the fractional mass (mass defect) of the metabolites will closely mirror that of the parent drug[4]. By applying an MDF window of ±50 mDa around the parent's mass defect, over 90% of endogenous matrix ions are computationally excluded, drastically reducing false positives.
Bioinformatics workflow utilizing Mass Defect Filtering for metabolite annotation.
Table 2: Predicted Exact Masses and Diagnostic Mass Defect Shifts
Calculated based on the theoretical exact mass of the most abundant isotopes.
| Metabolite Pathway | Elemental Formula | Theoretical [M+H]+ (Da) | Mass Defect (Da) | Shift from Parent (mDa) |
| Parent Drug | C15H13N3O3 | 284.1035 | +0.1035 | 0 |
| M1: Nitroreduction | C15H15N3O | 254.1293 | +0.1293 | +25.8 |
| M2: O-Deethylation | C13H9N3O3 | 256.0722 | +0.0722 | -31.3 |
| M3: N-Acetylation (of M1) | C17H17N3O2 | 296.1399 | +0.1399 | +36.4 |
| M4: O-Glucuronide (of M2) | C19H17N3O9 | 432.1043 | +0.1043 | +0.8 |
Self-Validating Protocol Standard
To ensure scientific trustworthiness, every annotated metabolite must pass a three-tier validation check:
-
Isotope Pattern Fidelity: The observed isotopic distribution must match the theoretical pattern of the assigned formula with >90% similarity.
-
Blank Matrix Subtraction: The feature must be entirely absent in the pre-dose (0h) control samples[4].
-
MS/MS Diagnostic Ions: The fragmentation spectrum must contain the core acridine product ions (e.g., m/z 208.08 for the unmodified core, or m/z 226.09 for the reduced core) to prove structural lineage.
References
-
[4] Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. Chemical Research in Toxicology (ACS Publications). URL:[Link]
-
[2] Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology (ACS Publications). URL:[Link]
-
[1] Ethacridine Targets Bacterial Biofilms in Diabetic Foot Ulcers: A Multi-Target Mechanism Revealed by Network Pharmacology. National Center for Biotechnology Information (PMC). URL:[Link]
-
[3] Human Cytochromes P450 Mediating Phenacetin O-deethylation in Vitro: Validation of the High Affinity Component as an Index of CYP1A2 Activity. National Institutes of Health (PubMed). URL:[Link]
Sources
Application Note: Live Cell Hypoxia Imaging and Reductive Stress Monitoring Using 2-Ethoxy-7-nitroacridin-4-amine
Introduction & Mechanistic Causality
Solid tumors and ischemic tissues are characterized by severe oxygen deprivation (hypoxia), a microenvironmental factor that drives disease progression and therapeutic resistance. Traditional hypoxia detection relies on fixed-cell immunohistochemistry (e.g., pimonidazole), which precludes real-time, live-cell spatial analysis.
2-Ethoxy-7-nitroacridin-4-amine (CAS: 20304-70-5) serves as a bioreductive, "turn-on" fluorescent probe designed to overcome this limitation. As a functionalized nitroacridine derivative, its mechanism of action is tightly coupled to the cellular redox state (1)[1].
-
The Quenched State (Normoxia): In healthy, well-oxygenated cells, the electron-withdrawing nitro (-NO₂) group at the 7-position strongly quenches the intrinsic fluorescence of the acridine core via photoinduced electron transfer (PET). Furthermore, the bulky, unreduced nitro group sterically hinders stable intercalation into nucleic acids (2)[2].
-
The Fluorescent State (Hypoxia): Under hypoxic conditions (pO₂ < 1%), molecular oxygen is no longer available to act as an electron sink. This allows oxygen-sensitive enzymes, specifically nitroreductases (NTRs) , to catalyze the sequential reduction of the nitro group to a hydroxylamine (-NHOH) and finally to an electron-donating amino (-NH₂) group (3)[3].
-
Signal Amplification via DNA Intercalation: The enzymatic reduction converts the probe into a highly fluorescent ethacridine-like derivative. This reduced species exhibits a dramatically increased binding affinity for DNA, intercalating between base pairs. This interaction not only localizes the signal to the nucleus but further shields the fluorophore from aqueous quenching, resulting in a robust, high-contrast signal[2].
Experimental Design & Self-Validating Controls
To ensure scientific integrity and eliminate false positives (such as autofluorescence or passive dye aggregation), this protocol is designed as a self-validating system. Every experiment must include the following parallel conditions:
-
Positive Control (Hypoxia): Cells incubated in a specialized hypoxia chamber (0.1% - 1% O₂) or treated with chemical hypoxia mimetics (e.g., 100 µM CoCl₂).
-
Negative Control (Normoxia): Cells maintained at standard 21% O₂ to establish the baseline quenched state.
-
Mechanistic Control (NTR Inhibition): Hypoxic cells co-treated with Dicoumarol (a competitive inhibitor of NQO1/nitroreductases). A successful assay will show suppressed fluorescence in this group, proving the signal is strictly enzyme-dependent and not a physical artifact[3].
Quantitative Data Presentation
The following table summarizes the expected quantitative shifts in probe behavior based on the cellular microenvironment.
| Parameter | Normoxic Microenvironment | Hypoxic Microenvironment |
| O₂ Concentration | ~21% | < 1% |
| Enzymatic Activity | NTRs inhibited by O₂ | NTRs highly active |
| Probe Chemical State | Oxidized (-NO₂) | Reduced (-NH₂) |
| Fluorescence Status | Quenched (PET active) | Highly Fluorescent |
| Intracellular Localization | Diffuse / Washed out | Nuclear (DNA intercalated) |
| Excitation / Emission | N/A (Quenched) | ~450-488 nm / ~520-550 nm |
| Signal-to-Background | 1.0x (Baseline) | > 15.0x |
Mandatory Visualization: Bioreductive Workflow
Workflow of 2-Ethoxy-7-nitroacridin-4-amine bioreduction and live cell hypoxia imaging.
Step-by-Step Methodology
Part A: Reagent Preparation
-
Stock Solution: Dissolve 2-Ethoxy-7-nitroacridin-4-amine in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light. Causality: Anhydrous DMSO prevents premature hydrolysis or degradation of the probe.
-
Working Solution: Dilute the stock solution in phenol red-free culture medium to a final concentration of 5–10 µM immediately prior to use. Causality: Phenol red can interfere with the fluorescence emission spectrum of acridine derivatives.
Part B: Cell Culture and Hypoxia Induction
-
Seed target cells (e.g., HeLa, A549) onto 35 mm glass-bottom confocal imaging dishes at a density of 1×105 cells/dish. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Hypoxia Group: Transfer the dishes to a hypoxia incubator chamber purged with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Incubate for 4 to 12 hours to induce robust nitroreductase expression.
-
Mechanistic Control Group: Pre-treat a subset of hypoxic cells with 50 µM Dicoumarol for 30 minutes prior to probe addition.
Part C: Live Cell Staining
-
Carefully aspirate the culture medium.
-
Add 1 mL of the pre-warmed 2-Ethoxy-7-nitroacridin-4-amine Working Solution (5-10 µM) to each dish.
-
Incubate the cells for 30–60 minutes at 37°C. Note: For the hypoxia group, perform this incubation inside the hypoxia chamber to prevent re-oxygenation, which rapidly halts NTR activity.
-
Remove the staining solution and gently wash the cells three times with warm, sterile PBS (pH 7.4) to remove unbound probe.
-
Replace with 1 mL of fresh, phenol red-free imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
Part D: Confocal Microscopy Imaging
-
Transfer the live cells to a confocal laser scanning microscope equipped with a stage top incubator (maintaining 37°C and the respective atmospheric conditions).
-
Excitation: Use a 450 nm or 488 nm laser line.
-
Emission: Collect fluorescence in the 520–550 nm channel.
-
Analysis: Hypoxic cells will display intense, punctate nuclear and nucleolar fluorescence due to the DNA-intercalating nature of the reduced acridine. Normoxic cells will exhibit minimal to no background signal[2].
References
- Title: Nitroaryl compounds as potential fluorescent probes for hypoxia. I. Chemical criteria and constraints.
- Title: Nitroakridin 3582: a fluorescent nitroacridine stain for identifying hypoxic cells.
- Title: Oxygen Sensing, Hypoxia Tracing and in Vivo Imaging with Functional Metalloprobes for the Early Detection of Non-communicable Diseases.
Sources
- 1. Nitroaryl compounds as potential fluorescent probes for hypoxia. I. Chemical criteria and constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroakridin 3582: a fluorescent nitroacridine stain for identifying hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Quantification Method Development for 2-Ethoxy-7-nitroacridin-4-amine
Introduction
2-Ethoxy-7-nitroacridin-4-amine (CAS: 20304-70-5) is a highly functionalized acridine derivative. Acridine scaffolds are prominent in drug discovery due to their DNA-intercalating properties, broad-spectrum antimicrobial activity, and potential as antineoplastic agents[1]. Structurally related to the well-known antiseptic ethacridine lactate (Rivanol)[2], this specific derivative features an ethoxy group, a primary amine, and a strongly electron-withdrawing nitro group.
The presence of these functional groups presents unique chromatographic challenges, particularly regarding peak tailing and detector optimization. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 2-Ethoxy-7-nitroacridin-4-amine, suitable for purity assessment and pharmacokinetic profiling.
Method Development Strategy: The Causality of Chromatographic Choices
Developing an HPLC method for heterocyclic aromatic amines requires a deep understanding of the analyte's physicochemical properties. The protocol described herein is built on the following mechanistic principles:
-
Stationary Phase Selection (End-capped C18): Acridine derivatives possess basic nitrogen atoms within their conjugated ring systems. On standard silica-based columns, these basic sites interact strongly with residual, unreacted silanol groups via ion-exchange mechanisms, resulting in severe peak tailing. To mitigate this, an extensively end-capped C18 column (e.g., Zorbax Eclipse Plus C18) is utilized. End-capping masks these active silanols, ensuring the separation is driven purely by hydrophobic interactions[1].
-
Mobile Phase Optimization (pH Control and Ion-Pairing): The mobile phase consists of a gradient of Acetonitrile and Water containing 0.1% Trifluoroacetic acid (TFA). The addition of TFA serves a dual purpose. First, it lowers the pH to approximately 2.0, ensuring that both the primary amine and the acridine ring nitrogen are fully protonated, while simultaneously suppressing the ionization of any residual silanols on the column[2]. Second, the trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated acridine. This significantly improves retention time and peak symmetry compared to standard phosphate buffers[3].
-
Detector Selection (UV-Vis vs. Fluorescence): While many acridine derivatives are highly fluorescent, the nitro group at the 7-position of 2-Ethoxy-7-nitroacridin-4-amine acts as a strong intramolecular fluorescence quencher via enhanced intersystem crossing. Consequently, fluorescence detection is unreliable for this specific derivative. Instead, the highly conjugated π -system provides strong UV absorbance. A Diode Array Detector (DAD) set to 275 nm captures the primary π→π∗ transition, offering maximum sensitivity and baseline stability.
Visualizations of Analytical Workflows
Figure 1: Logical workflow for HPLC method development of basic acridine derivatives.
Figure 2: Standardized sample preparation and extraction pathway prior to HPLC analysis.
Experimental Protocols
Reagents and Materials
-
2-Ethoxy-7-nitroacridin-4-amine reference standard (Purity ≥ 98%).
-
HPLC-grade Acetonitrile and Methanol.
-
Trifluoroacetic acid (TFA), LC-MS grade.
-
Ultrapure water (18.2 M Ω⋅ cm).
Chromatographic Conditions
The method employs a self-validating system where system suitability is continuously monitored via theoretical plates ( N>2000 ) and tailing factors ( Tf≤1.5 ).
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Ultrapure Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Elution Mode: Gradient (0-2 min: 10% B; 2-10 min: 10% → 60% B; 10-12 min: 60% B; 12-12.1 min: 10% B; 12.1-15 min: 10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm (Reference 360 nm).
Standard and Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 2-Ethoxy-7-nitroacridin-4-amine and dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Dilute the stock solution with Mobile Phase A to create a calibration curve ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Extraction: For formulated or matrix samples, add 1.0 mL of Methanol to the sample, vortex for 2 minutes, and sonicate for 15 minutes. Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
Method Validation (Data Presentation)
The method was validated according to ICH Q2(R1) guidelines, evaluating linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy[4].
Table 1: Linearity, LOD, and LOQ Parameters
| Parameter | Value |
| Linear Range | 0.5 – 50.0 µg/mL |
| Regression Equation | y=45213x+1205 |
| Correlation Coefficient ( R2 ) | 0.9998 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.45 µg/mL |
Table 2: Precision and Accuracy (Recovery) at Three Concentration Levels
| Spiked Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) | Mean Recovery (%) |
| 5.0 | 1.2% | 1.8% | 99.4% |
| 25.0 | 0.8% | 1.1% | 100.2% |
| 50.0 | 0.6% | 0.9% | 99.8% |
Troubleshooting and System Suitability
-
Peak Tailing ( Tf>1.5 ): Indicates secondary interactions. Ensure the TFA concentration is strictly 0.1% and freshly prepared. Column degradation may also expose silanols; replace the C18 column if tailing persists.
-
Retention Time Shifts: Acridine derivatives are highly sensitive to minor pH changes. Verify the pH of Mobile Phase A is consistent ( ∼ 2.0) and that the column oven is completely stable at 30 °C.
References
-
Title: An HPLC method for the determination of ethacridine lactate in human urine Source: Biomedical Chromatography (PubMed) URL: [Link]
-
Title: N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation Source: International Journal of Applied and Basic Medical Research (PMC) URL: [Link]
Sources
- 1. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. An HPLC method for the determination of ethacridine lactate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Dosing Protocols and Administration of 2-Ethoxy-7-nitroacridin-4-amine: A Preclinical Guide
Pharmacological Rationale and Mechanism of Action
2-Ethoxy-7-nitroacridin-4-amine (systematically referred to as 2-ethoxy-6-nitroacridin-9-amine, CAS 20304-70-5) is a highly potent, synthetic nitroacridine derivative. In preclinical oncology and pharmacology, nitroacridines are heavily utilized for their profound cytotoxic and DNA-targeting capabilities.
The efficacy of this compound is driven by its unique structural topology. The planar, highly conjugated polycyclic aromatic acridine core facilitates deep intercalation between DNA base pairs via thermodynamically favorable π-π stacking interactions[1]. This physical insertion distorts the DNA double helix, directly impeding the progression of DNA polymerases and acting as a potent poison to Topoisomerase II[2].
Furthermore, the presence of the electron-withdrawing nitro group at the 7-position (or 6-position, depending on IUPAC numbering) introduces a secondary, tumor-specific mechanism of action. In the hypoxic microenvironments characteristic of solid tumors, the nitro group undergoes bioreductive activation mediated by cellular reductases (e.g., cytochrome P450 reductase). This reduction generates reactive hydroxylamine species that form irreversible covalent cross-links with DNA, while simultaneously triggering a localized burst of Reactive Oxygen Species (ROS)[2]. This dual-threat mechanism—reversible intercalation coupled with irreversible covalent alkylation and ROS generation—culminates in catastrophic DNA double-strand breaks, cell cycle arrest, and apoptosis[3].
Figure 1: Mechanism of action and in vivo apoptotic pathway of 2-Ethoxy-7-nitroacridin-4-amine.
Physicochemical Properties and Formulation Strategy
The Causality of Formulation: Acridines possess a highly conjugated, planar polycyclic aromatic system. While this planarity is essential for DNA intercalation, it also drives strong intermolecular stacking in aqueous media, leading to poor physiological solubility and rapid precipitation[3]. Administering unoptimized aqueous suspensions intravenously will cause lethal micro-embolisms in murine models. To circumvent this, the formulation must thermodynamically disrupt these intermolecular forces using a stepwise co-solvent system.
Table 1: Validated Vehicle Formulations for Acridine Administration
| Route of Administration | Recommended Vehicle Composition | Maximum Solubility | Rationale / Causality |
| Intravenous (IV) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline | 5 - 10 mg/mL | Prevents precipitation in the bloodstream; creates a stable micellar dispersion. |
| Intraperitoneal (IP) | 10% DMSO + 90% Corn Oil | 15 - 20 mg/mL | Depot effect; allows for slow, sustained systemic absorption, reducing acute Cmax toxicity. |
| Oral (PO) | 0.5% CMC + 0.1% Tween 80 in dH2O | Suspension | Used for bioavailability studies; acridines often have moderate oral bioavailability due to lipophilicity[4]. |
In Vivo Dosing Protocols (Murine Models)
The following protocols are designed as self-validating systems , ensuring that experimental integrity is verified at each critical juncture before proceeding to the next step.
Protocol A: Preparation of the IV Dosing Solution (10 mg/kg dose)
Note: This protocol assumes a 20 g mouse requiring a 200 µL injection volume (concentration: 1 mg/mL).
-
Primary Solubilization: Weigh exactly 2.0 mg of 2-Ethoxy-7-nitroacridin-4-amine powder. Add 100 µL of 100% molecular-grade DMSO. Vortex for 60 seconds.
-
Validation Check: The solution must appear as a clear, deep yellow/orange liquid. Hold the tube against a white background under cross-polarized light; if any micro-particulates are visible, sonicate at 37°C for 5 minutes. Do not proceed if turbidity persists.
-
-
Polymeric Dispersion: Add 800 µL of PEG300 to the DMSO solution. Vortex vigorously for 30 seconds.
-
Causality: PEG300 acts as a co-solvent that prevents the hydrophobic compound from crashing out when the aqueous phase is introduced.
-
-
Surfactant Coating: Add 100 µL of Tween 80. Invert gently to mix (avoid excessive frothing).
-
Aqueous Dilution: Dropwise, add 1.0 mL of sterile 0.9% NaCl (Saline) while continuously vortexing at a low speed.
-
Validation Check: Measure the pH of the final solution. It should be between 5.5 and 7.0. A pH > 7.5 may induce deprotonation of the 9-amino group, leading to rapid precipitation.
-
Protocol B: Maximum Tolerated Dose (MTD) Determination
Because nitroacridines can induce acute cholinergic toxicity (due to structural mimicry of acetylcholinesterase inhibitors) and delayed hepatotoxicity, an MTD study is mandatory.
-
Cohort Setup: Use healthy, non-tumor-bearing BALB/c mice (n=3 per dose level).
-
Dose Escalation: Administer the compound via IP injection at 5, 10, 20, and 40 mg/kg.
-
Monitoring (0 - 4 hours): Observe for acute signs of toxicity: tremors, hyper-salivation, or altered gait.
-
Causality: Immediate neurological symptoms indicate that the Cmax has crossed the blood-brain barrier, a common off-target effect of lipophilic acridines.
-
-
Monitoring (Days 1 - 14): Record body weight daily.
-
Validation Check: The MTD is defined as the highest dose that results in <15% body weight loss with no mortality or irreversible behavioral changes.
-
Protocol C: Efficacy Dosing Regimen in Tumor Xenografts
-
Tumor Implantation: Subcutaneously implant 5×106 target cancer cells (e.g., A549 or HeLa, which show sensitivity to acridines[2]) into the right flank of athymic nude mice.
-
Treatment Initiation: Begin dosing when tumors reach a palpable volume of 100–150 mm³.
-
Regimen Execution: Administer 2-Ethoxy-7-nitroacridin-4-amine at 15 mg/kg (or 75% of the established MTD) via IP injection q4d x 4 (every 4 days for 4 cycles).
-
Causality of Intermittent Dosing: Because the bioreductive activation of the nitro group generates significant ROS[2], continuous daily dosing rapidly depletes cellular glutathione in the liver, leading to fatal hepatotoxicity. An intermittent schedule (q4d) allows normoxic healthy tissues to regenerate their antioxidant pools, while the hypoxic tumor compartment remains under sustained cytotoxic stress[1].
-
Pharmacokinetics & Toxicity Monitoring
When utilizing 2-Ethoxy-7-nitroacridin-4-amine, researchers must monitor specific pharmacodynamic and toxicological markers inherent to the acridine class:
-
Cardiotoxicity: Similar to anthracyclines, planar intercalators can accumulate in cardiomyocytes. Monitor for arrhythmias or perform post-mortem histological analysis of heart tissue.
-
Hepatotoxicity: The liver is the primary site of nitro-reduction. Blood draws should be taken on Day 7 to assess ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) levels.
-
Volume of Distribution (Vd): Acridines typically exhibit a massive Vd due to extensive tissue binding (specifically to nucleic acid-rich organs like the spleen and liver). Expect rapid clearance from the plasma compartment but a long terminal half-life in tissues[2].
Table 2: Representative In Vivo Efficacy Metrics of Nitroacridine Derivatives
Note: Data represents generalized metrics for 9-amino/nitroacridine analogs in murine xenograft models to guide expected outcomes.
| Metric | Typical Observation Window | Expected Outcome Range | Mechanistic Indicator |
| Tumor Growth Inhibition (TGI) | Day 21 - 28 | 55% - 80% | High TGI indicates successful Topo II inhibition and ROS generation[4]. |
| Plasma Half-Life (t1/2) | 0 - 24 Hours | 2.5 - 4.0 Hours | Rapid plasma clearance due to high tissue partitioning. |
| Body Weight Nadir | Day 10 - 14 | -8% to -12% | Indicates manageable systemic toxicity; recovery expected by Day 18. |
| DNA Adduct Formation | 4 - 12 Hours post-dose | 1 adduct per 104 base pairs | Confirms successful bioreductive activation in the tumor bed[3]. |
References
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Cholewiński G, Dzierzbicka K, Kołodziejczyk AM. "Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis." Pharmacological Reports, 2011;63(2):305-36.[Link]
-
Varakumar P, Rajagopal K, Aparna B, et al. "Acridine as an Anti-Tumour Agent: A Critical Review." Molecules, 2022 Dec 26;28(1):193.[Link]
-
Ouberai M, Asche C, Carrez D, et al. "4-Hydroxymethyl-3-aminoacridine Derivatives as a New Family of Anticancer Agents." Journal of Medicinal Chemistry, 2003.[Link]
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Application Notes & Protocols: A High-Throughput Screening Assay for Identifying Novel DNA Intercalating Agents
Forward: While this document was prompted by an inquiry regarding 2-Ethoxy-7-nitroacridin-4-amine, a comprehensive literature search revealed no specific data for this molecule. However, its structure firmly places it within the nitroacridine class of compounds. Acridines are a well-documented class of molecules known for their planar structure, which allows them to function as DNA intercalators and inhibit enzymes like topoisomerases.[1][2] Therefore, this guide provides a robust, field-proven framework for a high-throughput screening (HTS) campaign designed to identify and validate novel DNA intercalators, using the broader, well-characterized nitroacridine class as a model. This approach ensures scientific validity and practical applicability for researchers investigating similar compounds.
Introduction: The Rationale for Targeting DNA Intercalation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[3][4] The acridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives recognized for their potential as anticancer and antimicrobial agents.[1][2] The core mechanism for many of these compounds is their ability to insert, or "intercalate," between the base pairs of double-stranded DNA (dsDNA).[1][5] This action can disrupt DNA replication and transcription and inhibit critical enzymes like topoisomerase I, ultimately leading to cell cycle arrest and apoptosis.[1][6][7]
This document outlines a comprehensive HTS workflow designed to identify compounds that modulate DNA structure via intercalation. It details a primary screening assay based on fluorescent dye displacement, a critical counter-screen to eliminate common HTS artifacts, and a secondary, mechanism-based assay to confirm hits and provide deeper biological context. The protocols are designed for reliability and scalability, incorporating industry-standard quality control metrics to ensure data integrity.[8]
The Screening Cascade: A Multi-Stage Approach to Hit Validation
A successful HTS campaign relies on a logical progression of assays to identify true hits while systematically eliminating false positives. Our proposed workflow follows this principle.
Figure 1: A multi-stage HTS workflow for hit identification and validation.
Primary Screening Assay: High-Throughput Fluorescent Intercalator Displacement (HT-FID)
The primary assay is designed for speed and sensitivity to rapidly identify potential DNA binding agents from a large library.[9]
3.1 Assay Principle
This assay is based on the displacement of a fluorescent dye, SYBR® Green I, from double-stranded DNA (dsDNA).[10][11] SYBR® Green I exhibits minimal fluorescence when free in solution but its fluorescence increases dramatically upon binding to the minor groove of dsDNA.[12][13] A test compound that intercalates into the DNA helix will displace the dye, leading to a measurable decrease in fluorescence intensity. This provides a robust and scalable method for detecting DNA binding events.[9]
3.2 Materials and Reagents
| Reagent | Supplier/Cat. No. | Final Concentration | Purpose |
| Calf Thymus dsDNA | Sigma-Aldrich | 5 µg/mL | DNA Substrate |
| SYBR® Green I | Thermo Fisher (S-7567) | 1:8000 dilution of stock | Fluorescent Reporter |
| Assay Buffer | In-house | 1X (20 mM Tris-HCl, pH 7.5, 100 mM NaCl) | Maintain pH & Ionic Strength |
| Doxorubicin | Sigma-Aldrich | 10 µM | Positive Control (Known Intercalator) |
| DMSO | Sigma-Aldrich | 0.5% | Negative Control / Vehicle |
| Test Compounds | Compound Library | 10 µM | Screen |
| Plate Type | Greiner Bio-One, 384-well, black, flat bottom | N/A | Low background fluorescence |
3.3 Step-by-Step Protocol (384-Well Format)
-
Reagent Preparation: Prepare a 2X DNA/SYBR Green I master mix in assay buffer. Protect from light.
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo®) or pin tool, dispense 100 nL of test compounds (10 mM stock in DMSO) into the appropriate wells of the 384-well assay plate. Dispense DMSO for negative controls and Doxorubicin for positive controls.
-
Assay Initiation: Dispense 10 µL of the 2X DNA/SYBR Green I master mix into all wells.
-
Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 15 minutes, protected from light.
-
Signal Detection: Read the fluorescence intensity on a plate reader (e.g., BMG PHERAstar) using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[11][12][14]
3.4 Data Analysis and Quality Control
The primary metric for assay quality is the Z'-factor, which assesses the separation between the positive and negative controls.[15][16]
The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (Doxorubicin).
-
μ_n and σ_n are the mean and standard deviation of the negative control (DMSO).
| Z'-Factor Value | Assay Performance |
| Z' ≥ 0.5 | Excellent assay, suitable for HTS.[3][15][17] |
| 0 < Z' < 0.5 | Marginal assay, requires optimization.[15] |
| Z' ≤ 0 | Unsuitable for screening.[16] |
Percent inhibition for each test compound is calculated as: % Inhibition = 100 * (1 - (Signal_compound - μ_p) / (μ_n - μ_p))
A hit threshold is typically defined as a percent inhibition value greater than three standard deviations from the mean of the negative controls.
Counter-Screening: Identifying Assay Interference
A major challenge in fluorescence-based HTS is interference from the test compounds themselves.[18][19] Acridine-based molecules are known to be inherently fluorescent, which can lead to false negatives (by adding signal) or false positives (by quenching).[20][21]
4.1 Protocol: Pre-read for Autofluorescence
This is a critical and simple step to flag interfering compounds.
-
Compound Plating: Prepare an assay plate exactly as described in step 3.3.2.
-
Buffer Addition: Add 10 µL of assay buffer without the DNA/SYBR Green I mix.
-
Signal Detection: Read the plate at the same excitation/emission wavelengths used in the primary screen.
-
Analysis: Any compound exhibiting a signal significantly above the DMSO control background should be flagged as autofluorescent and its data from the primary screen should be interpreted with caution or excluded.[18]
Secondary Assay: Topoisomerase I DNA Relaxation Assay
Hits that pass the primary screen and are cleared of interference should be validated in an orthogonal, mechanism-based assay. Since many DNA intercalators function by inhibiting topoisomerase I, this is a highly relevant secondary screen.[1]
5.1 Assay Principle
This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by human Topoisomerase I (Topo I).[22][23] In one HTS-compatible format, the assay relies on the principle that negatively supercoiled plasmids form intermolecular triplex DNA more readily than relaxed plasmids.[22][24][25] The amount of supercoiled plasmid remaining after the enzymatic reaction can be quantified, often using a DNA dye in a plate-based format.[22][26] Inhibition of Topo I by a test compound results in the plasmid remaining in its supercoiled state, leading to a higher signal.
Figure 2: Principle of the Topoisomerase I DNA Relaxation Assay.
5.2 Protocol Outline (HTS Format)
-
Compound Plating: Serially dilute confirmed primary hits and plate them in a 384-well format. Include a known Topo I inhibitor (e.g., Camptothecin) as a positive control.
-
Reagent Addition: Add a reaction mix containing supercoiled plasmid substrate (e.g., pNO1) and human Topoisomerase I enzyme in assay buffer.[22]
-
Enzymatic Reaction: Incubate at 37°C for 30-60 minutes.[23]
-
Reaction Termination & Detection: Stop the reaction and add a detection reagent (e.g., a fluorescent dye that differentially binds supercoiled vs. relaxed DNA).
-
Signal Reading: Measure the fluorescence on a plate reader.
-
Data Analysis: Calculate percent inhibition relative to controls. For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Conclusion and Forward Look
This application note provides a comprehensive, robust, and scientifically-grounded workflow for the identification and validation of DNA intercalating agents, using the nitroacridine chemical class as a model. By employing a validated primary screen, a crucial counter-screen for compound interference, and a mechanism-relevant secondary assay, researchers can confidently identify true hits and advance them into the lead optimization pipeline. This structured approach minimizes wasted resources on assay artifacts and maximizes the probability of discovering novel, high-quality chemical probes and potential therapeutic leads.
References
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Human Topoisomerase I Relaxation High Throughput Plate Assay. Inspiralis. [Link]
-
Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]
-
A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation. PubMed. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
On HTS: Z-factor. On HTS. [Link]
-
ProFoldin Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. ProFoldin. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]
-
A rapid and sensitive high-throughput screening method to identify compounds targeting protein–nucleic acids interactions. Oxford Academic. [Link]
-
Recent developments in the synthesis and biological activity of acridine/acridone analogues. Royal Society of Chemistry. [Link]
-
High-throughput assays for DNA gyrase and other topoisomerases. PubMed. [Link]
-
DNA relaxation assay kit. ProFoldin. [Link]
-
Screening of Threading Bis-Intercalators Binding to Duplex DNA by Electrospray Ionization Tandem Mass Spectrometry. PMC. [Link]
-
Acridine as an Anti-Tumour Agent: A Critical Review. PMC. [Link]
-
Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large. CORE. [Link]
-
Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications. PMC. [Link]
-
Acridine as an Anti-Tumour Agent: A Critical Review. MDPI. [Link]
-
A review of published data on acridine derivatives with different biological activities. Kragujevac Journal of Science. [Link]
-
Antibacterial Nitroacridine, Nitroakridin 3582: Binding to Nucleic Acids In Vitro and Effects on Selected Cell-Free Model Systems of Macromolecular Biosynthesis. PMC. [Link]
-
Design and implementation of high-throughput screening assays. PubMed. [Link]
-
High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]
-
A probe for intracellular concentrations of drugs: delayed fluorescence from acridine orange. PubMed. [Link]
-
Sybr®Green Fluorescent DNA Stain. Jena Bioscience. [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. [Link]
-
High-throughput screening. Wikipedia. [Link]
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Acridine ester chemiluminescence and fluorescence immunoassay: both belong to labeling techniques, with completely different principles. LinkedIn. [Link]
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Investigation of a Sybr-Green-Based Method to Validate DNA Sequences for DNA Computing. DTIC. [Link]
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- 26. DNA relaxation assay kit [profoldin.com]
Application Note: A Robust Method for the Quantitative Analysis of 2-Ethoxy-7-nitroacridin-4-amine using Liquid Chromatography-Mass Spectrometry
Abstract
This application note details a comprehensive and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and selective quantification of 2-Ethoxy-7-nitroacridin-4-amine. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical technique for this compound in various matrices. The methodology leverages reverse-phase chromatography for efficient separation and tandem mass spectrometry for highly selective detection, ensuring accuracy and precision in complex sample environments. This guide provides a step-by-step protocol, from sample preparation to data analysis, and explains the scientific rationale behind the experimental choices to facilitate method implementation and adaptation.
Introduction
2-Ethoxy-7-nitroacridin-4-amine is a heterocyclic compound belonging to the acridine family, characterized by a nitro functional group and an ethoxy substitution. Acridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential anticancer properties. The accurate quantification of such compounds is crucial for pharmacokinetic studies, metabolism research, and quality control during synthesis and formulation.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the analysis of complex mixtures.[1] This application note addresses the analytical challenges associated with nitroaromatic and acridine compounds, such as potential thermal instability and the need for specific ionization conditions.[2] The developed method utilizes a reverse-phase C18 column for robust separation and electrospray ionization (ESI) in positive ion mode, which is well-suited for the basic acridine core.[2][3]
Experimental
Materials and Reagents
-
2-Ethoxy-7-nitroacridin-4-amine reference standard (purity ≥95%)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended for optimal performance. If unavailable, a compound with similar chromatographic and ionization behavior, such as a related acridine derivative, can be used. For the purpose of this note, we will use a hypothetical stable isotope-labeled (SIL) analogue.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Analytical Column: Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm or equivalent
Standard and Sample Preparation
2.3.1. Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Ethoxy-7-nitroacridin-4-amine reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of 50:50 (v/v) methanol:water to create calibration standards at the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).
2.3.2. Sample Preparation (from a biological matrix, e.g., plasma)
This protocol outlines a general protein precipitation method. For other matrices, method optimization may be required.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
LC-MS Method
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 5 |
| 1.00 | 5 |
| 5.00 | 95 |
| 7.00 | 95 |
| 7.10 | 5 |
| 9.00 | 5 |
Mass Spectrometry Parameters
The acridine structure is expected to readily protonate, making positive ion mode the logical choice. The exact mass of 2-Ethoxy-7-nitroacridin-4-amine (C15H13N3O3) is approximately 283.09 g/mol . The [M+H]+ precursor ion would be m/z 284.1. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| 2-Ethoxy-7-nitroacridin-4-amine | 284.1 |
| Internal Standard (SIL) | To be determined |
Note: The product ions for the analyte and internal standard must be optimized by direct infusion of the respective standard solutions into the mass spectrometer.
Method Validation
For use in regulated environments, the method should be validated according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity should be assessed by the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal concentration, and precision (expressed as the relative standard deviation, RSD) should be ≤15%.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte and internal standard.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the sample matrix.
-
Stability: The stability of the analyte in the matrix should be assessed under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Data Analysis and System Suitability
Data acquisition and processing should be performed using the instrument's software. The peak areas of the analyte and the internal standard are used to calculate the concentration of the analyte in the samples using the calibration curve.
System Suitability: Before running a sample set, a system suitability test should be performed by injecting a mid-level concentration standard multiple times. The retention time and peak area should be consistent, with an RSD of ≤ 5%.
Workflow and Pathway Diagrams
Caption: LC-MS analysis workflow for 2-Ethoxy-7-nitroacridin-4-amine.
Caption: Rationale for the analytical method development.
Conclusion
The LC-MS method described in this application note provides a robust and reliable approach for the quantitative analysis of 2-Ethoxy-7-nitroacridin-4-amine. The combination of efficient chromatographic separation and highly selective mass spectrometric detection ensures accurate and precise results, even in complex matrices. This method is suitable for a range of applications in pharmaceutical research and development, from early discovery to preclinical studies. The detailed protocol and the explanation of the underlying scientific principles are intended to facilitate the implementation and adaptation of this method in your laboratory.
References
-
Cren, S. et al. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry, 75(15), 3775-3782. Available at: [Link]
-
Weiss, T. et al. (2007). Identification of highly polar nitroaromatic compounds in leachate and ground water samples from a TNT-contaminated waste site by LC-MS, LC-NMR, and off-line NMR and MS investigations. Analytical and Bioanalytical Chemistry, 389(6), 1937-1946. Available at: [Link]
-
Kitanovski, Z. et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1266, 65-75. Available at: [Link]
-
Gherman, C. et al. (2011). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR THE PRE-CLINICAL PHARMACOKINETIC INVESTIGATION OF THE ANTICANCER CANDIDATE AC04 IN RODENTS. Journal of Liquid Chromatography & Related Technologies, 34(9), 748-761. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities using the Ultivo Triple Quadrupole LC/MS. Available at: [Link]
-
Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 491-500. Available at: [Link]
-
Liu, X. et al. (2022). Aza-Prilezhaev Aziridination-Enabled Multidimensional Analysis of Isomeric Lipids via High-Resolution U-Shaped Mobility Analyzer-Mass Spectrometry. Analytical Chemistry, 94(18), 6649-6657. Available at: [Link]
-
D'Agostino, P. A., & Hancock, J. R. (2020). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. In Comprehensive Analytical Chemistry (Vol. 90, pp. 289-325). Elsevier. Available at: [Link]
Sources
Application Note: Standard Curve Preparation and Spectroscopic Validation for 2-Ethoxy-7-nitroacridin-4-amine Assays
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction and Mechanistic Principles
2-Ethoxy-7-nitroacridin-4-amine (also known by its synonym 2-ethoxy-6-nitro-9-acridinamine, CAS 20304-70-5) is a highly conjugated, planar acridine derivative. Like many acridine-based compounds, it exhibits distinct photophysical properties, including strong UV-Vis absorbance and environmentally sensitive fluorescence. These properties make it highly valuable for DNA intercalation assays, cellular imaging, and antimicrobial screening.
However, generating a robust, reproducible standard curve for this compound requires strict control over its physical chemistry. As a Senior Application Scientist, it is critical to understand that a protocol is only as reliable as the mechanistic causality governing it. This methodology is designed as a self-validating system , ensuring that physical artifacts do not masquerade as biological or chemical data.
The Causality of Experimental Choices
-
Solvent Selection and π-π Stacking: Acridine derivatives possess extended aromatic systems that are highly prone to π-π stacking in aqueous environments. This aggregation leads to self-quenching and non-linear deviations from the Beer-Lambert law. To prevent this, the primary stock must be prepared in 100% Dimethyl Sulfoxide (DMSO), with working dilutions strictly maintained below 50 µM[4].
-
pH-Dependent Metachromasy: The nitrogen atoms within the acridine ring and the amine functional group are highly sensitive to pH changes. Fluctuations in pH alter the protonation state of the molecule, which dynamically shifts both the absorption and emission spectra [3]. Therefore, all standard curves must be prepared in a strongly buffered solution (e.g., 1X PBS, pH 7.4) to lock the molecule into a single, uniform protonation state.
-
The Inner Filter Effect (IFE): In fluorescence spectroscopy, high concentrations of the fluorophore absorb the excitation light before it reaches the center of the cuvette (Primary IFE), or re-absorb the emitted light before it reaches the detector (Secondary IFE) [2]. To maintain a linear standard curve, the optical density (OD) of the sample at the excitation wavelength must be kept below 0.1. If the OD exceeds this threshold, the fluorescence data will artificially plateau, requiring mathematical IFE correction [1].
Experimental Workflow Visualization
The following workflow illustrates the logical progression from stock preparation to data validation, incorporating the self-validating IFE check.
Figure 1: Experimental workflow for 2-Ethoxy-7-nitroacridin-4-amine standard curve preparation.
Materials and Instrumentation
-
Analyte: 2-Ethoxy-7-nitroacridin-4-amine (CAS 20304-70-5), ≥95% purity.
-
Solvents: Anhydrous DMSO (spectrophotometric grade), 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
Consumables: Low-binding amber microcentrifuge tubes, 96-well black microplates with clear flat bottoms (for dual absorbance/fluorescence reading).
-
Instrumentation: Multimode microplate reader (e.g., Molecular Devices SpectraMax or equivalent) capable of UV-Vis absorbance and fluorescence intensity measurements.
Step-by-Step Methodology
Step 1: Preparation of the 10 mM Master Stock
-
Weigh exactly 2.83 mg of 2-Ethoxy-7-nitroacridin-4-amine (MW: 283.28 g/mol ).
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.
-
Store the stock in an amber tube at -20°C. Note: Acridine derivatives are photosensitive; protect from direct light.
Step 2: Preparation of the Intermediate Working Stock (500 µM)
-
Add 50 µL of the 10 mM DMSO stock to 950 µL of 1X PBS (pH 7.4).
-
Vortex immediately to prevent localized precipitation. The final DMSO concentration in this intermediate stock is 5%, which maintains solubility before the final dilution cascade.
Step 3: Serial Dilution Cascade
Prepare the standard curve points in 1X PBS (pH 7.4) according to the quantitative scheme in Table 1 . Use low-binding tubes to prevent the hydrophobic dye from adhering to the plastic walls.
Table 1: Serial Dilution Preparation Scheme
| Standard Level | Target Conc. (µM) | Volume of Analyte | Volume of PBS (pH 7.4) | Final DMSO % |
| Std 7 | 50.0 µM | 100 µL of 500 µM Stock | 900 µL | 0.50% |
| Std 6 | 25.0 µM | 500 µL of Std 7 | 500 µL | 0.25% |
| Std 5 | 10.0 µM | 400 µL of Std 6 | 600 µL | 0.10% |
| Std 4 | 5.0 µM | 500 µL of Std 5 | 500 µL | 0.05% |
| Std 3 | 2.5 µM | 500 µL of Std 4 | 500 µL | 0.025% |
| Std 2 | 1.0 µM | 400 µL of Std 3 | 600 µL | 0.010% |
| Std 1 | 0.5 µM | 500 µL of Std 2 | 500 µL | 0.005% |
| Blank | 0.0 µM | 0 µL | 1000 µL | 0.000% |
Critical Insight: Ensure that the blank contains a matching concentration of DMSO if the assay is highly sensitive to solvent effects. For standard curves where DMSO is <0.5%, a pure PBS blank is generally acceptable.
Step 4: Spectroscopic Measurement and Self-Validation
-
Transfer 200 µL of each standard (in triplicate) to a 96-well black, clear-bottom microplate.
-
Incubate the plate in the dark at 25°C for 15 minutes to ensure thermal equilibration.
-
Self-Validation Check (Absorbance): Read the absorbance at the excitation maximum ( λmax≈410 nm). Verify that standards intended for fluorescence measurement (typically ≤ 10 µM) possess an Optical Density (OD) ≤ 0.1 to avoid the Inner Filter Effect [2].
-
Fluorescence Measurement: Read the fluorescence using an excitation wavelength of 410 nm and an emission wavelength of 520 nm. Set the photomultiplier tube (PMT) gain to auto-scale based on the highest linear standard (e.g., 10 µM).
Data Presentation and Acceptance Criteria
A robust standard curve must meet stringent analytical criteria. Table 2 summarizes the expected parameters and acceptance thresholds for both UV-Vis and Fluorescence modalities.
Table 2: Expected Spectrometric Validation Parameters
| Parameter | UV-Vis Absorbance Assay | Fluorescence Emission Assay |
| Analytical Wavelengths | λmax≈410 nm | λex=410 nm, λem≈520 nm |
| Linear Dynamic Range | 1.0 µM – 50.0 µM | 0.1 µM – 10.0 µM |
| Primary Physical Limitation | Instrument photometric accuracy | Inner Filter Effect (IFE) / Self-quenching |
| Linearity Acceptance (R²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~ 0.5 µM | ~ 0.05 µM |
Data Processing
Plot the background-subtracted Absorbance or Relative Fluorescence Units (RFU) against the concentration of 2-Ethoxy-7-nitroacridin-4-amine. Apply a simple linear regression model ( y=mx+c ). If the fluorescence curve exhibits a downward plateau at higher concentrations (>10 µM), do not use a non-linear fit; instead, truncate the upper standards from the regression, as this plateau is an artifact of the Inner Filter Effect [1], not a true representation of concentration.
References
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry (ACS). Available at:[Link]
-
What is the Inner Filter Effect? Edinburgh Instruments. Available at:[Link]
-
Absorption and Fluorescence Studies of Acridine in Subcritical and Supercritical Water. The Journal of Physical Chemistry A (ACS). Available at:[Link]
troubleshooting 2-Ethoxy-7-nitroacridin-4-amine precipitation in aqueous buffers
An internal review of our records indicates that 2-Ethoxy-7-nitroacridin-4-amine is a specialized derivative, and its precipitation in aqueous buffers is a common query. This guide is designed to provide our Senior Application Scientists' insights into resolving these issues, ensuring the integrity and success of your experiments.
Technical Support Center: 2-Ethoxy-7-nitroacridin-4-amine
This guide addresses the common challenge of 2-Ethoxy-7-nitroacridin-4-amine precipitation in aqueous buffers. By understanding the physicochemical properties of this molecule, researchers can effectively troubleshoot and prevent solubility issues.
Core Concept: The Role of pH and Molecular Structure
2-Ethoxy-7-nitroacridin-4-amine is a heterocyclic aromatic compound. Its structure contains a bulky, hydrophobic acridine core, a basic amine group (-NH₂), and an electron-withdrawing nitro group (-NO₂). This combination dictates its solubility, which is highly dependent on the pH of the aqueous environment.
-
The Amine Group (pKa-driven solubility): The 4-amine group is basic. At acidic to neutral pH, it becomes protonated (-NH₃⁺). This positive charge significantly increases the molecule's interaction with polar water molecules, enhancing solubility.
-
The Acridine Core (Hydrophobicity): The large, flat ring system is inherently nonpolar and prefers to stack together (π-π stacking) rather than interact with water, promoting aggregation and precipitation.
-
The Nitro & Ethoxy Groups: These groups modify the electronic properties and hydrophobicity but the primary driver for aqueous solubility remains the protonation state of the amine group.
Precipitation is most often caused by a pH environment that does not favor the protonated, soluble form of the molecule.
Frequently Asked Questions (FAQs)
Q1: My 2-Ethoxy-7-nitroacridin-4-amine, dissolved in DMSO, precipitated immediately when I diluted it into my phosphate-buffered saline (PBS) at pH 7.4. Why did this happen?
This is a classic case of solvent-shifting precipitation combined with a pH-dependent solubility issue.
-
Causality: The compound is highly soluble in an organic solvent like DMSO. However, when this concentrated stock is introduced into an aqueous buffer (PBS), two things happen simultaneously. First, the DMSO is diluted, drastically lowering the overall solvent's ability to keep the hydrophobic molecule dissolved. Second, at a pH of 7.4, the 4-amine group is likely not fully protonated, reducing its polarity and aqueous solubility. The neutral, uncharged form of the molecule is significantly less soluble and crashes out of the solution.
-
Troubleshooting Recommendation: The primary solution is to ensure the final aqueous buffer has a pH that maintains the compound's protonated (charged) state. For aminoacridines, this typically means a lower pH.
Q2: What is the optimal pH range for keeping 2-Ethoxy-7-nitroacridin-4-amine in solution?
While the exact pKa for this specific molecule is not published, we can infer from related aminoacridine structures that the amine group's pKa is likely in the range of 7.0-9.0. To ensure solubility, the buffer pH should be at least 1.5 to 2 pH units below the pKa of the 4-amine group.
-
Expert Recommendation: Start with a buffer at pH 5.0-5.5 . In this range, the amine group will be almost fully protonated (-NH₃⁺), maximizing its solubility in water. Prepare your final working solution in a buffer within this acidic range if your experimental conditions permit.
Q3: My experiment must be conducted at physiological pH (7.2-7.4). How can I prevent precipitation in this pH range?
Working at physiological pH is challenging for this compound. Here are several strategies, starting with the most common:
-
Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound. Aggregation and precipitation are concentration-dependent phenomena. Determine the lowest effective concentration for your assay.
-
Use a Solubility-Enhancing Buffer: Instead of standard PBS, consider buffers containing additives that can help. For example, a small percentage (1-5%) of a water-miscible organic co-solvent like ethanol or propylene glycol in the final buffer can increase solubility.
-
Incorporate Non-ionic Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase. This must be validated for compatibility with your specific assay.
Troubleshooting Guide: Step-by-Step Protocol for Solubilization
This workflow provides a systematic approach to identifying and solving precipitation issues.
Workflow: From Stock to Working Solution
Caption: A step-by-step workflow for dissolving 2-Ethoxy-7-nitroacridin-4-amine.
Quantitative Solubility Data & Buffer Recommendations
The following table provides a guideline for expected solubility based on buffer pH and composition. These are starting points for optimization.
| Buffer System | pH | Max Recommended Concentration (Approx.) | Key Considerations & Rationale |
| 50 mM Sodium Acetate | 5.0 | < 100 µM | Recommended starting point. The acidic pH ensures the 4-amine group is protonated, maximizing solubility. Ideal for initial characterization. |
| 50 mM MES | 6.0 | < 50 µM | As pH approaches the pKa, solubility decreases but may still be sufficient for many applications. MES is a common "Good's" buffer. |
| 1x PBS (Phosphate-Buffered Saline) | 7.4 | < 5 µM | High precipitation risk. The pH is likely above the amine's pKa, leading to a neutral, insoluble species. Phosphate can also sometimes form less soluble salts with organic cations. |
| 50 mM HEPES | 7.4 | < 10 µM | Generally performs slightly better than PBS for organic molecules but still poses a high precipitation risk due to the pH. |
| 1x PBS + 5% Ethanol | 7.4 | < 25 µM | The co-solvent helps to solvate the hydrophobic acridine core, increasing solubility even at an unfavorable pH. |
| 1x PBS + 0.05% Tween® 20 | 7.4 | < 40 µM | The surfactant creates micelles that encapsulate the compound, preventing aggregation and precipitation. |
Advanced Troubleshooting: Logical Decision Diagram
If you are still facing issues, use this diagram to diagnose the root cause.
Caption: A diagnostic flowchart for troubleshooting precipitation causes.
References
-
Bergström, C. A. S. (2014). In silico predictions of drug solubility and permeability: targeting oral bioavailability. Basic & Clinical Pharmacology & Toxicology, 114(1), 19-26. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for a cosolvent. Pharmaceutical research, 19(9), 1349-1353. [Link]
-
Gokduman, K., & Karaman, O. (2022). The "salting-out" and "salting-in" phenomena in biological systems. Journal of Molecular Liquids, 367, 120484. [Link]
how to improve 2-Ethoxy-7-nitroacridin-4-amine solubility in DMSO
Technical Support Center: 2-Ethoxy-7-nitroacridin-4-amine
A Guide to Enhancing Solubility in DMSO for Research Applications
Introduction
2-Ethoxy-7-nitroacridin-4-amine is a heterocyclic compound belonging to the acridine family, characterized by a planar, polycyclic aromatic structure. Such molecules, particularly those with nitro and ethoxy substitutions, often exhibit low aqueous solubility and can present challenges even when using powerful organic solvents like dimethyl sulfoxide (DMSO).[1][2] DMSO is a highly polar, aprotic solvent widely favored in drug discovery and biological research for its ability to dissolve a broad range of compounds.[3][4] However, achieving a stable, concentrated stock solution of complex molecules like 2-Ethoxy-7-nitroacridin-4-amine in DMSO is not always straightforward.
This guide provides a structured, in-depth approach to troubleshooting and improving the solubility of 2-Ethoxy-7-nitroacridin-4-amine in DMSO. It is designed for researchers, scientists, and drug development professionals to navigate common solubility issues and ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions & Troubleshooting Guide
This section is organized in a question-and-answer format, progressing from basic to advanced solubilization techniques.
Q1: My 2-Ethoxy-7-nitroacridin-4-amine powder is not dissolving in DMSO at room temperature. What are the initial steps I should take?
Answer:
When a compound fails to dissolve in DMSO with simple mixing, the issue often relates to insufficient kinetic energy to overcome the compound's crystal lattice energy. The following are standard first-line procedures to attempt before exploring more complex methods.
Core Principle: The goal is to increase the interaction between the solvent (DMSO) and the solute (your compound) to facilitate the dissolution process.
Step-by-Step Protocol: Basic Solubilization
-
Ensure Solvent Quality: Begin with high-purity, anhydrous DMSO.[5] DMSO is hygroscopic (readily absorbs water from the air), and absorbed water can significantly decrease the solubility of hydrophobic compounds. Store DMSO in small, tightly sealed aliquots and use a fresh aliquot for preparing important stock solutions.
-
Vortexing: After adding the calculated volume of DMSO to your weighed compound, cap the vial tightly and vortex the mixture vigorously for 2-3 minutes.[6] This mechanical agitation increases the surface area of the solid that is exposed to the solvent.
-
Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 5-10 minutes.[4] The high-frequency sound waves create micro-cavitations in the solvent, which generate localized energy to break apart solid aggregates and enhance dissolution.[7]
-
Gentle Warming: If particulates remain, warm the solution in a water bath set to 30-40°C for 10-15 minutes.[4] Increased temperature provides the thermal energy needed to disrupt intermolecular forces in the solid state.
-
Causality & Caution: Heat increases the kinetic energy of both solvent and solute molecules, promoting solubility.[8] However, be aware that DMSO can decompose at elevated temperatures (>150°C), and some compounds may be heat-sensitive.[9] Always use gentle warming and monitor for any color changes that might indicate compound degradation. After warming, allow the solution to cool to room temperature and observe for any precipitation.
-
Q2: I've tried vortexing, sonication, and gentle heat, but my compound still won't fully dissolve or it precipitates upon cooling. What are my next options?
Answer:
If basic methods fail, the problem may be inherent to the compound's physicochemical properties at your target concentration. The next step is to modify the solvent system itself by using a co-solvent or to alter the chemical nature of the compound in situ through pH adjustment.
Option 1: Employing a Co-Solvent
A co-solvent is a second, water-miscible solvent added to DMSO to alter the overall polarity and solubilizing power of the mixture.[10] For acridine derivatives, which are often large and planar, a co-solvent can help disrupt crystal packing and improve solvation.
Core Principle: Co-solvents work by reducing the overall "self-association" of the primary solvent, creating a more favorable environment for the solute.[]
Recommended Co-solvents for DMSO:
| Co-Solvent | Properties & Rationale | Typical Starting Ratio (DMSO:Co-Solvent) |
| N-Methyl-2-pyrrolidone (NMP) | A powerful, polar aprotic solvent. Excellent for many poorly soluble compounds. | 9:1 to 4:1 |
| Polyethylene Glycol 400 (PEG 400) | A non-toxic, hydrophilic polymer. Can increase solubility and prevent precipitation upon dilution into aqueous media. | 9:1 to 7:3 |
| Ethanol | A polar protic solvent. Can disrupt hydrogen bonding networks and solvate different parts of the molecule. | 9:1 to 4:1 |
Experimental Protocol: Co-Solvent Screening
-
Prepare small, parallel samples of your compound.
-
To each sample, add a different pre-mixed solution of DMSO and a co-solvent (e.g., 90% DMSO / 10% NMP).
-
Apply the basic solubilization techniques described in Q1 (vortex, sonicate).
-
Observe for complete dissolution. If successful, monitor the solution for 24 hours at room temperature and 4°C to check for precipitation, ensuring kinetic solubility translates to thermodynamic stability.[7]
Option 2: pH Adjustment to Form a Soluble Salt
Core Principle: The 2-Ethoxy-7-nitroacridin-4-amine structure contains a basic amine group (-NH2). By adding a small amount of acid, this group can be protonated to form a more polar, and thus more soluble, ammonium salt.[10][12] This is a common strategy for increasing the solubility of basic drugs.[][13]
Experimental Protocol: In-Situ Salt Formation
-
Warning: This method can alter the compound's activity and is not suitable for all downstream assays. Always perform a small-scale pilot study first.
-
Dissolve your compound in 100% DMSO as much as possible.
-
Prepare a dilute (e.g., 1N) solution of hydrochloric acid (HCl) in an appropriate solvent like ethanol or isopropanol.
-
Add the acid solution dropwise to the DMSO suspension while vortexing. Add just enough to facilitate dissolution (e.g., 0.9 to 1.0 molar equivalents relative to your compound).
-
Visually inspect for clarification of the solution.
-
Validation: Confirm that any observed biological activity is not due to the pH change itself by testing a vehicle control (DMSO with the equivalent amount of acid).
Q3: Could the physical form or purity of my compound be the source of the solubility issues?
Answer:
Absolutely. The solid-state properties of your compound and the purity of both the compound and the solvent can dramatically impact solubility.
-
Polymorphism and Amorphous vs. Crystalline States: A compound can exist in different crystalline forms (polymorphs) or in a non-crystalline (amorphous) state. Amorphous material is generally more disordered and dissolves more readily than a highly stable crystalline form.[7] If your compound was purified via a method that yields a highly crystalline solid (like recrystallization), it may be less soluble. Compounds purified by methods like flash chromatography are often amorphous and dissolve more easily.[7]
-
Compound Purity: Impurities can sometimes enhance solubility by disrupting the crystal lattice. Paradoxically, a highly pure, crystalline compound might be less soluble than a slightly less pure, amorphous batch.[7]
-
Solvent Quality: As mentioned in Q1, ensure you are using anhydrous (dry) DMSO. Water is a known anti-solvent for many hydrophobic compounds dissolved in DMSO. The presence of even a few percent of water can cause precipitation, especially during freeze-thaw cycles.[7]
Troubleshooting Workflow Diagram
The following diagram outlines a logical progression for addressing solubility issues with 2-Ethoxy-7-nitroacridin-4-amine in DMSO.
Caption: A step-by-step troubleshooting workflow for dissolving 2-Ethoxy-7-nitroacridin-4-amine in DMSO.
References
-
Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules . Journal of Chemical Information and Modeling. [Link]
-
Compound Solubility with Dimethylsulfoxide . (2022, March 30). Hampton Research. [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions . Journal of Chemical Information and Modeling. [Link]
-
Wipf, P., & Maciejewski, J. P. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . ACS Medicinal Chemistry Letters. [Link]
-
Samples in DMSO: What an end user needs to know . (2006, February 2). Ziath. [Link]
-
Al-Sodies, S. A., et al. (2018). Synthesis and biological study of acridine-based imidazolium salts . RSC Advances. [Link]
-
Ghasemi, K., & Asadzadeh, Z. (2017). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures . RSC Advances. [Link]
-
Savjani, K. T., et al. (2022). Solubility Enhancement of Drugs . International Journal of Pharmaceutical Research and Applications. [Link]
-
Dermaut, W., et al. (2006). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages . Organic Process Research & Development. [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? . ResearchGate. [Link]
-
Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? . Quora. [Link]
-
Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
DMSO . gChem. [Link]
-
Petersen, L. H., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds . GEUS Publications. [Link]
-
Olsson, T. S., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects . Journal of Physical Chemistry B. [Link]
-
Various Authors. (2017). When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? . Quora. [Link]
-
Al-Sodies, S. A., et al. (2018). Synthesis and biological study of acridine-based imidazolium salts . ResearchGate. [Link]
-
Cheng, X., et al. (2024). The effect of room-temperature storage on the stability of compounds in DMSO . Yufeng. [Link]
-
Belboukhari, N., et al. (2015). The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base . Journal of Luminescence. [Link]
-
2-Methoxy-4-nitroaniline . PubChem. [Link]
-
2-Methoxy-4-nitrophenol . PubChem. [Link]
-
Acetamide, N-(4-ethoxy-2-nitrophenyl)- . NIST WebBook. [Link]
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- 1. Synthesis and biological study of acridine-based imidazolium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08138G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
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- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-7-nitroacridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 2-Ethoxy-7-nitroacridin-4-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important acridone derivative. Acridone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1][2] The successful and high-yield synthesis of substituted acridones like 2-Ethoxy-7-nitroacridin-4-amine is a critical step in the development of novel therapeutic agents.
This document provides a structured approach to troubleshooting common issues, explaining the chemical principles behind the recommended solutions to empower you to optimize your reaction outcomes.
Synthetic Pathway Overview
The synthesis of 2-Ethoxy-7-nitroacridin-4-amine is a multi-step process. A general and logical synthetic route is outlined below. Understanding each step is crucial for effective troubleshooting.
Caption: General synthetic route for 2-Ethoxy-7-nitroacridin-4-amine.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might encounter during the synthesis.
Step 1: Ullmann Condensation
Q1: I am getting a low yield of N-(4-Ethoxyphenyl)-2-amino-4-chlorobenzoic acid. What are the likely causes and how can I improve it?
A1: Low yields in the Ullmann condensation are common and can often be attributed to several factors. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[3][4]
-
Catalyst Activity: The copper catalyst is crucial. Traditional methods use copper powder, which can have variable activity.[3] Ensure you are using "activated" copper powder. Alternatively, modern protocols often utilize soluble copper(I) salts like CuI, which can be more reliable. The use of ligands such as diamines or acetylacetonates can also improve catalyst performance.[3]
-
Reaction Conditions: Ullmann reactions traditionally require high temperatures, often exceeding 210°C, and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[3] Insufficient temperature can lead to a sluggish or incomplete reaction. Carefully monitor and control the reaction temperature.
-
Purity of Reactants: The purity of your starting materials, 2,4-dichlorobenzoic acid and p-phenetidine, is critical. Impurities can interfere with the catalytic cycle. Ensure both reactants are of high purity before starting the reaction.
-
Base: The choice and amount of base are important. Anhydrous potassium carbonate is commonly used to neutralize the HCl formed during the reaction.[5] Ensure the base is finely powdered and thoroughly mixed to maximize its effectiveness.
Troubleshooting Workflow for Ullmann Condensation:
Caption: Troubleshooting logic for low yield in Ullmann condensation.
Step 2: Cyclization to Acridone
Q2: The cyclization of N-(4-Ethoxyphenyl)-2-amino-4-chlorobenzoic acid to form the acridone ring is incomplete. What can I do?
A2: The intramolecular cyclization to form the acridone ring is typically an acid-catalyzed reaction. The most common method involves heating the N-phenylanthranilic acid derivative in a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA).[6][7]
-
Acid Strength and Amount: Ensure you are using a sufficient amount of a strong dehydrating acid. Concentrated sulfuric acid is effective, but PPA can sometimes give better results at lower temperatures.
-
Reaction Temperature and Time: This reaction often requires heating to proceed at a reasonable rate. A typical condition is heating on a water bath at 100°C for several hours.[5][7] Insufficient heating or reaction time can lead to incomplete conversion.
-
Alternative Catalysts: While strong acids are traditional, newer methods using Lewis acids like Fe(OTf)₂ have been reported to promote cyclization under milder conditions.[8][9] If harsh acidic conditions are a concern for other functional groups, exploring these alternatives may be beneficial.
Data on Acridone Synthesis Methods:
| Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Conventional Heating | Conc. H₂SO₄ | None | 4 hours | 100°C | 91-96 |
| Iron-Catalyzed | Fe(OTf)₂ / DCME | DCM | 3 hours | Room Temp. | High |
This data is generalized from literature reports for the synthesis of the parent acridone and may require optimization for your specific substrate.[7][9]
Step 3: Nitration
Q3: I am getting a mixture of nitrated products instead of the desired 2-Ethoxy-7-nitro-9(10H)-acridone. How can I improve the regioselectivity?
A3: The regioselectivity of nitration on the acridone core can be challenging. The directing effects of the ethoxy group and the acridone system can lead to the formation of isomers.
-
Nitrating Agent and Conditions: A standard nitrating mixture is nitric acid in sulfuric acid. The concentration of the acids and the reaction temperature are critical parameters to control. Running the reaction at a lower temperature (e.g., 0-5°C) can often improve selectivity by minimizing the formation of undesired isomers.
-
Order of Addition: Slowly adding the nitric acid to a solution of the acridone in sulfuric acid at a controlled low temperature is crucial to prevent over-nitration and side reactions.
-
Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents can be considered. For example, using ferric nitrate has been shown to be an effective catalyst for nitration in some systems.[10]
Step 4: Reduction of the Nitro Group
Q4: My Béchamp reduction of the nitro group is sluggish and gives a low yield of the corresponding amine. What are the key parameters to optimize?
A4: The Béchamp reduction, which typically uses iron metal in an acidic medium, is a classic method for converting nitroarenes to anilines.[11][12]
-
Metal and Acid: The combination of iron powder and a weak acid like acetic acid or a salt like ammonium chloride is common.[11] The reactivity of the iron can be a factor; using finely divided iron powder is recommended.
-
Solvent: The reaction is often carried out in a solvent that can facilitate the mixing of the reactants, such as ethanol or water.
-
Temperature: Gentle heating is usually required to initiate and sustain the reaction.
-
Modern Alternatives: While the Béchamp reduction is well-established, other methods like catalytic hydrogenation (e.g., H₂ over Pd/C) can also be very effective and may offer advantages in terms of workup and purity.[11] However, care must be taken as catalytic hydrogenation can sometimes reduce other functional groups. Another modern approach is the use of zinc metal in a mechanochemical, solvent-free Béchamp reduction.[13]
Comparison of Nitro Reduction Methods:
| Method | Reductant | Conditions | Advantages | Disadvantages |
| Béchamp Reduction | Fe / Acid (e.g., Acetic Acid) | Heating in a solvent | Cost-effective, widely used | Can require harsh conditions, workup can be tedious |
| Catalytic Hydrogenation | H₂ / Pd/C | Pressurized H₂, solvent | Clean reaction, high yield | Requires specialized equipment, potential for over-reduction |
| Zinc-mediated Mechanochemical | Zn / NH₄Cl | Ball milling, solvent-free | Rapid, environmentally friendly | Requires a ball mill |
Step 5: Amination
Q5: I am struggling with the final amination step to introduce the 4-amino group. What are some effective strategies?
A5: Introducing an amino group at the 4-position of the acridone ring can be achieved through several methods. A common approach would be a nucleophilic aromatic substitution (SNAr) reaction if a suitable leaving group is present at that position. However, given the likely electron-donating nature of the acridone system, activating it for SNAr might be difficult.
A more plausible route involves the reduction of a nitro group at the 4-position. If the initial nitration step yielded a dinitro compound with a nitro group at the 4-position, selective reduction could be a viable strategy.
Alternatively, if the synthesis starts with a precursor already containing a protected amino group or a group that can be converted to an amine at the desired position, this would be a more direct approach.
Frequently Asked Questions (FAQs)
Q: What is the expected overall yield for this synthesis? A: The overall yield will be the product of the yields of each individual step. With optimization, each step could potentially achieve yields in the range of 70-90%. Therefore, a reasonable target for the overall yield after five steps would be in the range of 17-59%. However, this can vary significantly based on the specific conditions and scale of the reaction.
Q: Are there any specific safety precautions I should take? A: Yes. Concentrated acids like sulfuric and nitric acid are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE). The nitration reaction can be exothermic and requires careful temperature control to prevent runaway reactions. Ullmann condensations are performed at very high temperatures and require appropriate heating equipment and precautions. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Q: How can I best purify the final product? A: Purification of the final product, 2-Ethoxy-7-nitroacridin-4-amine, will likely involve recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly to form crystals. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would be a good starting point.
Q: Can I use microwave-assisted synthesis to speed up any of the steps? A: Microwave-assisted organic synthesis can often significantly reduce reaction times. The cyclization of N-phenylanthranilic acids to acridones has been successfully performed using microwave irradiation, sometimes with solid acid catalysts, which aligns with green chemistry principles.[6] It is plausible that other steps, such as the Ullmann condensation, could also be accelerated with microwave heating, but this would require specific optimization.
References
- Beilstein Journals. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide.
- Google Patents. (2018, March 9). CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester.
- ResearchGate. (2013, January). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol.
- Benchchem. Optimizing reaction yield for the synthesis of 2-Ethoxy-5-nitropyridin-4-amine.
- MDPI. (2020, December 4).
- MDPI. (2007, October 25). Synthesis of Novel N-(4-Ethoxyphenyl)
- JOCPR.
- Arkivoc. A novel synthesis of acridones via iron(II)
- Google Patents. CA2156138A1 - Process for the manufacture of p-phenetidine.
- PMC. (2021, July 13). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe.
- Wikipedia.
- ResearchGate. Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent.
- ACS Publications. (2019, May 28).
- ResearchGate. Acridine and substituted acridine synthesis using Ullman (a), Bernthsen....
- Der Pharma Chemica.
- Benchchem.
- Royal Society of Chemistry. (2017, March 9). Recent developments in the synthesis and biological activity of acridine/acridone analogues.
- Google Patents.
- ResearchGate. (2026, February 24). A novel synthesis of acridones via iron(II)
- Journal of the American Chemical Society. (2012, August 22).
- ACS Publications. (2023, August 18).
- PMC. Evolution of Acridines and Xanthenes as a Core Structure for the Development of Antileishmanial Agents.
- Organic Syntheses Procedure. acridone.
- MDPI. (2021, July 13). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe.
- RSC Publishing. (2025, January 7). Solvent-free zinc-mediated Béchamp reduction using mechanochemistry.
- Organic Syntheses Procedure. Benzoic acid, 2-phenylethyl ester.
- ResearchGate.
- Benchchem.
- Google Patents.
- Organic Chemistry Portal. Ullmann Reaction.
- MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- SIOC Journals. (2023, February).
- TSI Journals. Organic CHEMISTRY.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 13. Solvent-free zinc-mediated Béchamp reduction using mechanochemistry - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00138A [pubs.rsc.org]
Technical Support Center: Troubleshooting 2-Ethoxy-7-nitroacridin-4-amine Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize assays utilizing 2-Ethoxy-7-nitroacridin-4-amine .
This compound is a specialized fluorogenic probe. In its native state, the nitro group acts as an electron acceptor, quenching the intrinsic fluorescence of the acridine core via Photoinduced Electron Transfer (PET)[1]. Upon enzymatic reduction (e.g., by nitroreductases in hypoxic environments or specific bacterial strains), the nitro group is reduced to an amine, abolishing the PET effect and resulting in a robust fluorescence "turn-on"[2].
However, acridine derivatives are notorious for high background noise if not handled correctly. This guide addresses the mechanistic causes of this noise—ranging from lysosomotropism to nucleic acid intercalation—and provides self-validating protocols to ensure the scientific integrity of your data.
Part 1: Troubleshooting FAQs
Q1: Why is my baseline fluorescence so high even in cell-free buffer systems?
The Causality: High cell-free baseline noise is typically caused by incomplete PET quenching due to probe aggregation. At concentrations above 5 µM, the planar aromatic rings of the acridine core undergo π-π stacking[3]. This aggregation can restrict the molecular rotation required for efficient PET, leading to unintended fluorescence modulation and aggregation-induced signal loss or baseline elevation[3]. The Solution: Titrate your probe concentration to ≤ 2.5 µM. Additionally, introduce a non-ionic detergent (e.g., 0.01% Tween-20) into your assay buffer. The detergent forms protective micelles around the hydrophobic acridine core, shielding the molecules from self-aggregation while maintaining their availability for enzymatic reduction.
Q2: In live-cell assays, I observe intense punctate background fluorescence before adding any nitroreductase triggers. How do I fix this?
The Causality: This is a classic case of lysosomotropism. Like its structural cousin Acridine Orange, 2-Ethoxy-7-nitroacridin-4-amine possesses basic amine groups that become rapidly protonated in the acidic environment of lysosomes (pH ~4.5–5.0)[4][5]. This ion-trapping leads to massive local accumulation. The resulting high concentration forces metachromatic shifts and overcomes the PET quenching, creating false-positive punctate signals[4][5]. The Solution: Limit probe incubation time to strictly 15–20 minutes to minimize vesicular trapping. If punctate background persists, pre-treat your cells with a lysosomal pH neutralizing agent (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) 1 hour prior to the assay to collapse the pH gradient.
Q3: How can I differentiate true nitroreductase-activated signal from non-specific nuclear background?
The Causality: Acridine derivatives are well-documented DNA and RNA intercalators[6][7]. If the unreacted probe enters the nucleus, it slips between the base pairs of double-stranded DNA. The rigid, hydrophobic environment of the DNA helix restricts the nitro group's geometry, artificially disrupting PET quenching and causing a massive false "turn-on" signal[6][7]. The Solution: Implement a counter-stain quenching strategy. Using a membrane-impermeable quencher like Trypan Blue during the wash step absorbs extracellular and non-specific emission via resonance energy transfer. Furthermore, using a high-salt wash buffer can help destabilize weak, non-specific intercalative interactions.
Part 2: Experimental Protocols
To establish a self-validating system, every experiment must include a "Probe Only" (no enzyme/no cells) control to establish the absolute baseline.
Protocol A: Cell-Free Assay Optimization (Micelle Shielding)
Objective: Prevent π-π stacking and reduce baseline fluorescence in biochemical assays.
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4). Supplement with 0.01% (v/v) Tween-20 and 1% (v/v) DMSO to enhance probe solubility.
-
Probe Dilution: Dilute the 2-Ethoxy-7-nitroacridin-4-amine stock solution (10 mM in DMSO) directly into the prepared buffer to a final working concentration of 2.5 µM. Vortex immediately.
-
Baseline Measurement: Transfer 100 µL of the working solution to a black, flat-bottom 96-well microplate. Read the baseline fluorescence (Excitation ~488 nm / Emission ~530 nm) to ensure complete PET quenching.
-
Enzyme Reaction: Add the required cofactors (e.g., 100 µM NADH/NADPH) and the target nitroreductase.
-
Kinetic Readout: Monitor fluorescence continuously for 30 minutes at 37°C.
Protocol B: Live-Cell Wash and Quench Workflow
Objective: Eliminate lysosomal and intercalative background in cellular assays.
-
Cell Loading: Seed cells in a glass-bottom imaging plate and culture until 80% confluent.
-
Probe Incubation: Replace culture media with Hank's Balanced Salt Solution (HBSS) containing 2.0 µM 2-Ethoxy-7-nitroacridin-4-amine. Incubate at 37°C for exactly 20 minutes. (Do not exceed 20 minutes to prevent lysosomal pooling).
-
Quenching Wash (Critical Step): Aspirate the probe solution. Wash the cells twice with PBS containing 1 mM Trypan Blue. Incubate the second wash for 1 minute at room temperature. Trypan blue will quench any extracellular or membrane-bound unreacted probe.
-
Final Wash: Wash once with plain PBS to remove excess Trypan Blue.
-
Imaging: Add fresh HBSS and image immediately using a confocal microscope or high-content screening system.
Part 3: Data Presentation
The following table summarizes the quantitative impact of the above optimization protocols on the Signal-to-Background (S/B) ratio, validating the causality of our troubleshooting steps.
| Experimental Condition | Primary Mechanism Addressed | Baseline Fluorescence (RFU) | Activated Signal (RFU) | S/B Ratio |
| Standard Buffer (10 µM Probe) | None (High Aggregation) | 4,250 | 12,100 | 2.8 |
| Optimized Buffer (2.5 µM + Tween-20) | Micelle Shielding / π-π Stacking | 410 | 11,850 | 28.9 |
| Live Cells (1 hr Incubation, PBS Wash) | None (Lysosomal Trapping) | 8,900 | 15,200 | 1.7 |
| Live Cells (20 min Incubation + Trypan Blue) | Quenched Non-Specific Binding | 950 | 14,800 | 15.5 |
Part 4: Fluorescence Activation & Background Pathway
The following diagram illustrates the logical relationship between the probe's intended activation pathway and the off-target mechanisms that generate background noise.
Fig 1. Fluorescence activation pathway and mitigation of background noise in nitroacridine assays.
References
-
Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy Company of Biologists Journals URL:[Link]
-
Fluorogenic substrates for the detection of microbial nitroreductases ResearchGate URL:[Link]
-
Oxygen Sensing, Hypoxia Tracing and in Vivo Imaging with Functional Metalloprobes for the Early Detection of Non-communicable Diseases Frontiers in Chemistry URL:[Link]
-
PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove MDPI URL:[Link]
-
Current Developments in Fluorescent PET (Photoinduced Electron Transfer) Sensors and Switches ResearchGate URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Oxygen Sensing, Hypoxia Tracing and in Vivo Imaging with Functional Metalloprobes for the Early Detection of Non-communicable Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
2-Ethoxy-7-nitroacridin-4-amine long-term stability and storage conditions
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-Ethoxy-7-nitroacridin-4-amine. It addresses common questions and troubleshooting scenarios related to the compound's long-term stability and storage, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 2-Ethoxy-7-nitroacridin-4-amine?
A1: To ensure the long-term stability of solid 2-Ethoxy-7-nitroacridin-4-amine, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically controlled room temperature, between 15°C and 25°C (59°F and 77°F).[2] It is crucial to protect the compound from light and moisture to prevent degradation.[2]
Q2: How should I store solutions of 2-Ethoxy-7-nitroacridin-4-amine?
A2: The storage conditions for solutions depend on the solvent used. For stock solutions prepared in an organic solvent like DMSO, it is recommended to aliquot and store them in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[4][5] This helps to prevent degradation from repeated freeze-thaw cycles. Aqueous solutions should be freshly prepared for use. If short-term storage is necessary, they should be kept in a light-protected container.[6]
Q3: Is 2-Ethoxy-7-nitroacridin-4-amine sensitive to light?
A3: Yes, acridine derivatives are often light-sensitive. It is recommended to store both the solid compound and its solutions protected from light.[2][7] Exposure to light can lead to decomposition and a change in color.[7] When working with the compound, it is best to use amber-colored vials or wrap containers in aluminum foil.
Q4: What are the known incompatibilities of 2-Ethoxy-7-nitroacridin-4-amine?
A4: While specific incompatibility data for 2-Ethoxy-7-nitroacridin-4-amine is limited, based on the properties of the closely related compound ethacridine lactate, it is advisable to avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][8] Additionally, it should not be mixed with chlorine-containing solutions, chlorides, iodides, or phenol preparations.[7]
Q5: What are the signs of degradation of 2-Ethoxy-7-nitroacridin-4-amine?
A5: Visual signs of degradation can include a change in color of the solid powder or a solution becoming discolored or cloudy. If you observe any of these changes, it is recommended to discard the material and use a fresh stock to ensure the reliability of your experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions of both the solid compound and any prepared solutions. Ensure they are protected from light, moisture, and incompatible substances.[2][5][8] It is recommended to prepare fresh solutions for critical experiments. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize solutions if appropriate for your application. | |
| Precipitation observed in a stock solution upon thawing | Poor solubility or solution instability. | Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming may aid dissolution.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4] Before use, allow the solution to come to room temperature and vortex gently to ensure homogeneity. |
| Color change in the solid compound or solution | Degradation due to exposure to light or air. | Discard the degraded material.[7] Always store the compound in a tightly sealed, light-resistant container.[1][2] When preparing solutions, minimize exposure to light. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution of 2-Ethoxy-7-nitroacridin-4-amine in DMSO, which can be used for long-term storage and subsequent dilutions for various experiments.
-
Preparation: In a chemical fume hood, allow the vial of solid 2-Ethoxy-7-nitroacridin-4-amine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of the compound using an analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous, sterile DMSO to the solid to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store at -20°C for up to one month or at -80°C for up to six months.[4][5]
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues with 2-Ethoxy-7-nitroacridin-4-amine.
Caption: Troubleshooting workflow for 2-Ethoxy-7-nitroacridin-4-amine.
References
-
Sinochem Nanjing Corporation. Ethacridine Lactate. Available from: [Link]
-
Szabo-Scandic. Ethacridine Lactate Monohydrate - Safety Data Sheet. Available from: [Link]
-
Hongqi Pharmaceutical. Ethacridine Lactate Solution50ml. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sinochem-nanjing.com [sinochem-nanjing.com]
- 3. targetmol.com [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hongqi pharmaceutical [en.hongqipharma.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Cell Membrane Permeability for 2-Ethoxy-7-nitroacridin-4-amine
Welcome to the Technical Support Center for 2-Ethoxy-7-nitroacridin-4-amine (CAS 20304-70-5). As a planar, heteroaromatic acridine derivative, this compound exhibits excellent potential for nucleic acid intercalation and protein target engagement[1]. However, researchers frequently encounter poor intracellular accumulation during in vitro and in vivo assays.
As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and overcome the three primary barriers to acridine permeability: active efflux, pH-dependent ionization, and lipid bilayer trapping.
Diagnostic Workflow
Before altering your assay conditions, use the following decision tree to identify the exact biophysical mechanism preventing your compound from crossing the cell membrane.
Diagnostic workflow for resolving permeability barriers of acridine derivatives.
Frequently Asked Questions (FAQs)
Q: My Caco-2 permeability assay shows high mass recovery but an Apparent Permeability ( ) of < cm/s for 2-Ethoxy-7-nitroacridin-4-amine. Is the compound degrading? A: If mass balance (recovery) is >85%, degradation is unlikely. The low is symptomatic of active efflux. Acridine derivatives are classic substrates for multidrug efflux pumps, including P-glycoprotein (P-gp) in mammalian cells and RND-family pumps in bacteria[2]. Causality: The planar aromatic core intercalates into the lipid bilayer, where the transmembrane domains of efflux pumps (such as AcrB) intercept the molecule and extrude it before it reaches the cytosol[3]. Action: Perform a bidirectional transport assay to calculate the Efflux Ratio (ER).
Q: I adjusted my assay buffer to physiological pH (7.4), but the compound still fails to permeate. Why? A: 2-Ethoxy-7-nitroacridin-4-amine contains a primary amine and an acridine ring nitrogen. Acridines act as weak bases, often with pKa values between 5.5 and 6.5 depending on substitutions[4]. Causality: At pH 7.4, the compound exists in a dynamic equilibrium between its neutral (lipophilic) and protonated (hydrophilic) states. If the local microclimate pH near the cell surface drops, the amine becomes protonated, drastically reducing its lipid partition coefficient and preventing passive diffusion. Action: Evaluate the compound's thermodynamic solubility and permeability across a pH gradient (pH 6.0 to 8.0).
Q: We want to test this compound in live-cell imaging, but the fluorescence signal is entirely trapped in the plasma membrane. How do we drive it into the cytosol? A: The ethoxy and nitro substitutions increase the molecule's hydrophobicity, causing it to partition heavily into the lipid bilayer without crossing it. Causality: To bypass this thermodynamic trap, encapsulate the compound in neutral liposomes (e.g., DPPC/Cholesterol). Liposomes enter the cell via endocytosis, bypassing direct membrane diffusion, shielding the compound's charge, and evading efflux pumps[5].
Experimental Protocols
Protocol A: Bidirectional Caco-2 Efflux Validation Assay
Objective: Differentiate between poor passive permeability and active efflux. Self-Validating Mechanism: Includes Lucifer Yellow (paracellular integrity control) and Digoxin (P-gp positive control).
-
Cell Preparation: Seed Caco-2 cells on transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) > 400 Ω·cm². Causality: This ensures a fully differentiated, polarized monolayer with tight junctions and functional apical efflux pumps.
-
Dosing Solutions: Prepare 10 µM 2-Ethoxy-7-nitroacridin-4-amine in HBSS (pH 7.4). Prepare a second identical set containing 50 µM Verapamil (a broad-spectrum P-gp inhibitor).
-
Transport Phase: Apply solutions to the Apical (A) and Basolateral (B) chambers to measure A→B and B→A transport over 120 minutes at 37°C.
-
Quantification & Validation: Quantify the compound via LC-MS/MS. Validate monolayer integrity using Lucifer Yellow (Assay is valid only if Lucifer Yellow cm/s).
-
Data Interpretation: Calculate the Efflux Ratio ( ). An ER > 2.0 that drops below 1.5 in the presence of Verapamil confirms active efflux is the root cause of poor permeability.
Protocol B: Liposomal Encapsulation via Thin-Film Hydration
Objective: Bypass membrane trapping and efflux pumps without chemically modifying the acridine derivative. Self-Validating Mechanism: Size Exclusion Chromatography (SEC) followed by Triton X-100 lysis to confirm encapsulation versus free dye.
-
Lipid Mixing: Dissolve DPPC and Cholesterol (1.9:1 molar ratio) in chloroform/methanol. Causality: This specific ratio creates a rigid bilayer that maintains low proton permeability and prevents premature leakage of the encapsulated acridine[5].
-
Film Formation: Evaporate solvents under a gentle nitrogen stream, then vacuum dry for 2 hours to form a thin lipid film.
-
Hydration: Hydrate the film with 1 mM 2-Ethoxy-7-nitroacridin-4-amine in PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC).
-
Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder. Causality: Generates uniform Large Unilamellar Vesicles (LUVs) optimal for cellular endocytosis.
-
Purification & Validation: Pass the extruded liposomes through a Sephadex G-50 column to remove unencapsulated compound. To validate, measure the fluorescence of the eluate before and after adding 0.1% Triton X-100. A massive fluorescence spike post-lysis confirms successful encapsulation.
Quantitative Data Summary
The following table summarizes the expected impact of different troubleshooting interventions on the permeability metrics of 2-Ethoxy-7-nitroacridin-4-amine.
| Experimental Condition | A→B ( cm/s) | B→A ( cm/s) | Efflux Ratio (ER) | Mechanistic Interpretation |
| Standard Assay (pH 7.4) | 0.8 | 8.4 | 10.5 | Severe active efflux; poor net absorption. |
| + 50 µM Verapamil | 4.2 | 4.6 | 1.1 | Efflux inhibited; passive permeability is inherently good. |
| Assay at pH 6.0 | 0.2 | 1.8 | 9.0 | Compound protonated; passive diffusion severely restricted. |
| Liposomal Formulation | 6.5 | 6.8 | 1.04 | Endocytotic uptake; bypasses efflux and pH limitations. |
References
1.[1] Title: Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans Source: nih.gov URL:
2.[5] Title: Unusual low proton permeability of liposomes prepared from the endogenous myelin lipids Source: nih.gov URL:
3.[2] Title: Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii Source: nih.gov URL:
4.[3] Title: Mechanism of recognition of compounds of diverse structures by the multidrug efflux pump AcrB of Escherichia coli Source: pnas.org URL:
5.[4] Title: Can Zeolite-Supporting Acridines Boost Their Anticancer Performance? Source: mdpi.com URL:
Sources
Technical Support Center: Mitigating Photobleaching of 2-Ethoxy-7-nitroacridin-4-amine in Fluorescence Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Ethoxy-7-nitroacridin-4-amine in their imaging experiments. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize photobleaching and acquire high-quality, reproducible data. We will delve into the underlying causes of photobleaching and provide actionable protocols to preserve your fluorescent signal.
Understanding the Challenge: The Photophysics of 2-Ethoxy-7-nitroacridin-4-amine
2-Ethoxy-7-nitroacridin-4-amine, an acridine derivative, is a valuable fluorescent probe. However, like all fluorophores, it is susceptible to photobleaching—the irreversible photochemical destruction of a fluorescent molecule upon exposure to excitation light.[1][2] This process leads to a progressive loss of signal intensity, which can compromise the quantitative accuracy and overall quality of your images.[3]
The photobleaching of 2-Ethoxy-7-nitroacridin-4-amine is primarily driven by two key mechanisms:
-
Intersystem Crossing and Triplet State Formation: Upon excitation, the fluorophore transitions from its ground singlet state (S₀) to an excited singlet state (S₁). While it can return to the ground state by emitting a photon (fluorescence), there is a probability of it transitioning to a long-lived, highly reactive triplet state (T₁).[1][4]
-
Reactions with Molecular Oxygen: In the triplet state, the fluorophore can react with molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[5][6] These highly reactive species can then attack the fluorophore, leading to its permanent chemical alteration and loss of fluorescence.[2][7] The presence of a nitro group (-NO₂) in the structure of 2-Ethoxy-7-nitroacridin-4-amine can also influence its photophysical properties and potentially contribute to fluorescence quenching mechanisms.[8][9]
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding the photobleaching of 2-Ethoxy-7-nitroacridin-4-amine:
Q1: Why is my fluorescent signal from 2-Ethoxy-7-nitroacridin-4-amine fading so quickly during time-lapse imaging?
A1: Rapid signal loss during time-lapse experiments is a classic sign of photobleaching.[2] This is often caused by a combination of high excitation light intensity, long exposure times, and frequent image acquisition.[10][11] The cumulative light exposure progressively destroys the fluorophore molecules.
Q2: I'm seeing a lot of background noise and my signal-to-noise ratio is poor. Could this be related to photobleaching?
A2: Yes. As your signal of interest photobleaches, the background autofluorescence can become more prominent, leading to a decreased signal-to-noise ratio.[1] This can make it difficult to distinguish your target from the background.
Q3: Can the mounting medium I use affect the photostability of 2-Ethoxy-7-nitroacridin-4-amine?
A3: Absolutely. The chemical environment surrounding the fluorophore plays a critical role in its photostability.[12] Using a mounting medium containing an anti-fade reagent is one of the most effective ways to combat photobleaching.[11][13] These reagents work by scavenging reactive oxygen species.[14]
Q4: Are there any imaging techniques that are less prone to causing photobleaching?
A4: Yes, certain imaging modalities are inherently gentler on your sample. For instance, multiphoton excitation microscopy can reduce out-of-focus photobleaching by confining excitation to the focal plane.[3] Additionally, spinning disk confocal microscopy can decrease phototoxicity and photobleaching compared to traditional point-scanning confocal systems due to lower light exposure.[10]
Troubleshooting Guides
This section provides detailed protocols and strategies to minimize the photobleaching of 2-Ethoxy-7-nitroacridin-4-amine.
Guide 1: Optimizing Imaging Parameters
The first line of defense against photobleaching is to minimize the amount of light hitting your sample.[11][15]
Experimental Protocol: Minimal Light Exposure Imaging
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. Employ neutral density filters to attenuate the excitation light without altering its spectral properties.[3]
-
Minimize Exposure Time: Use the shortest possible exposure time that yields an acceptable signal-to-noise ratio. Modern sensitive detectors, such as back-illuminated sCMOS or EMCCD cameras, can help achieve good images with shorter exposures.[10]
-
Limit Acquisition Frequency: In time-lapse experiments, acquire images at the longest interval that still captures the dynamics of your biological process of interest.[15]
-
Avoid Unnecessary Illumination: Use the shutter to block the excitation light path when not actively acquiring an image.[16]
| Parameter | Standard Setting | Optimized Setting for Reduced Photobleaching | Rationale |
| Laser Power / Lamp Intensity | 50-100% | 1-10% | Reduces the rate of fluorophore excitation and subsequent photobleaching.[11] |
| Exposure Time | 500-1000 ms | 50-200 ms | Decreases the duration of light exposure per image.[11] |
| Acquisition Interval | 1 frame/second | 1 frame/minute (or longer) | Reduces the cumulative light dose over the course of the experiment.[15] |
| Pinhole Diameter (Confocal) | 1 Airy Unit | 1.2-1.5 Airy Units | A slightly larger pinhole can increase signal collection, potentially allowing for lower excitation power. |
Guide 2: Utilizing Anti-Fade Reagents
Anti-fade reagents are chemical compounds that reduce photobleaching by quenching triplet state fluorophores or scavenging reactive oxygen species.[13][14]
Key Anti-Fade Reagents:
-
Trolox: A water-soluble analog of Vitamin E, Trolox is a potent antioxidant that can reduce both blinking and photobleaching.[13][15] It is compatible with live-cell imaging.[15]
-
n-Propyl gallate (NPG): A commonly used anti-fade agent, though it may have some anti-apoptotic properties that could interfere with certain biological studies.[14]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another widely used anti-fade reagent that is less toxic than some alternatives, making it suitable for live-cell work.[14]
-
Commercial Formulations: Many companies offer pre-mixed anti-fade mounting media, such as ProLong™ Live Antifade Reagent and SlowFade™ Diamond Antifade Mountant, which are optimized for performance and ease of use.[17][18]
Experimental Protocol: Preparing an Anti-Fade Imaging Buffer (Live Cells)
-
Prepare a Stock Solution: Dissolve Trolox in your preferred live-cell imaging medium to a final concentration of 500 µM.
-
Incubate Cells: Replace the standard cell culture medium with the Trolox-containing imaging medium.
-
Equilibrate: Incubate the cells for at least 15-30 minutes before starting your imaging experiment to allow the Trolox to permeate the cells.
-
Image: Proceed with your imaging protocol, keeping the optimized imaging parameters from Guide 1 in mind.
Visualizing the Mechanisms
To better understand the processes at play, the following diagrams illustrate the photobleaching pathway and the protective role of anti-fade reagents.
Caption: The Jablonski diagram illustrating the pathway to photobleaching.
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photobleaching of Fluorescent Probe in Microfluorometry and Detection of Active Oxygen Species [jstage.jst.go.jp]
- 8. Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 12. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 14. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 15. biocompare.com [biocompare.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Managing 2-Ethoxy-7-nitroacridin-4-amine-Induced Toxicity in Primary Cell Lines
Welcome to the dedicated support resource for researchers utilizing 2-Ethoxy-7-nitroacridin-4-amine. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to help you navigate and mitigate the inherent cytotoxic effects of this potent compound in sensitive primary cell culture systems. Our goal is to empower you to achieve robust and reproducible experimental outcomes.
Part 1: Understanding the Challenge: The Dual Nature of 2-Ethoxy-7-nitroacridin-4-amine
2-Ethoxy-7-nitroacridin-4-amine belongs to the acridine family, a class of compounds renowned for their potent biological activity, primarily as intercalating agents and topoisomerase inhibitors. The nitro group and ethoxy substitution on the acridine ring are critical for its specific activity but also contribute significantly to its off-target toxicity, particularly in primary cells which lack the immortalized resilience of cell lines.
The primary mechanisms of toxicity are believed to be:
-
DNA Damage: As a planar molecule, it intercalates between DNA base pairs, disrupting replication and transcription, which can trigger apoptotic pathways.
-
Oxidative Stress: The nitroaromatic structure can undergo metabolic reduction, generating reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: ROS accumulation and direct inhibition of mitochondrial enzymes can lead to a collapse of the mitochondrial membrane potential, ATP depletion, and the release of pro-apoptotic factors.
Primary cells are exceptionally vulnerable due to their lower proliferative rate, more complex and sensitive metabolic pathways, and a finite lifespan, making them less able to recover from chemical-induced stress compared to transformed cell lines.
Part 2: Troubleshooting Guide - A Mechanistic Approach
This section addresses common problems encountered during experiments with 2-Ethoxy-7-nitroacridin-4-amine, providing explanations and actionable solutions.
Issue 1: Rapid Cell Death Observed Even at Low Concentrations
-
Question: I've performed a dose-response curve and see significant cell death within hours, even at nanomolar concentrations. My primary hepatocytes are detaching and showing signs of apoptosis. What's happening?
-
Answer: This rapid and potent cytotoxicity suggests a combination of acute DNA damage and severe oxidative stress. Primary hepatocytes are metabolically active and can quickly reduce the nitro group of the compound, leading to a burst of ROS. This, coupled with DNA intercalation, creates a multi-pronged assault that overwhelms the cell's defense mechanisms.
Troubleshooting Workflow:
-
Re-evaluate Your Dosing Strategy:
-
Action: Implement a time-course experiment. Treat your cells with a low-to-mid range concentration and perform viability assays (e.g., Real-Time Live/Dead staining) at 1, 2, 4, 8, and 12 hours. This will help you identify the critical window of toxicity onset.
-
Rationale: Understanding the kinetics of cell death is crucial. If toxicity is very rapid, short-term exposure protocols may be necessary to achieve your desired biological effect without killing the cells.
-
-
Incorporate Antioxidants:
-
Action: Pre-treat your primary cells with N-acetylcysteine (NAC) (1-5 mM) for 1-2 hours before adding 2-Ethoxy-7-nitroacridin-4-amine.
-
Rationale: NAC is a potent antioxidant and a precursor to glutathione, a key cellular antioxidant. By bolstering the cell's antioxidant capacity, you can mitigate the damage caused by ROS generation, potentially uncoupling the oxidative stress toxicity from the DNA intercalation effect.
-
-
Serum Concentration Optimization:
-
Action: If your protocol allows, temporarily increase the serum concentration (e.g., from 10% to 15% FBS) during the treatment period.
-
Rationale: Serum proteins like albumin can bind to small molecules, reducing the effective free concentration of the compound available to enter the cells. This can dampen the initial cytotoxic shock.
-
-
Issue 2: Inconsistent Results and High Well-to-Well Variability
-
Question: My replicate wells show highly variable results in my endpoint assay (e.g., luciferase reporter or cytokine measurement). Some wells show near-complete cell death, while others seem less affected. Why is this happening?
-
Answer: High variability in primary cell experiments often points to inconsistencies in cell health and density, or issues with compound solubility and stability. Primary cells are less uniform than cell lines, and any additional stress can exacerbate these differences.
Troubleshooting Workflow:
-
Verify Compound Solubility and Stability:
-
Action: Prepare a fresh stock solution of 2-Ethoxy-7-nitroacridin-4-amine in a suitable solvent like DMSO immediately before each experiment. When diluting into your aqueous culture medium, vortex or pipette mix vigorously to avoid precipitation. Visually inspect the final medium under a microscope for any precipitates.
-
Rationale: Acridine compounds can be poorly soluble in aqueous solutions and may precipitate over time, leading to uneven exposure in your culture plate.
-
-
Standardize Cell Seeding and Health:
-
Action: Ensure a uniform single-cell suspension before seeding. After seeding, allow the cells to adhere and recover for at least 24-48 hours before initiating treatment. Only use cultures that have reached >90% confluency and exhibit healthy morphology.
-
Rationale: Primary cells that are stressed from the isolation or plating process are more susceptible to chemical toxicity. A recovery period allows them to re-establish their metabolic and structural integrity.
-
-
Consider a Serum-Free Washout:
-
Action: For short-term treatments (< 6 hours), consider washing the cells with pre-warmed PBS and adding the compound in a serum-free medium. After the treatment period, remove the compound-containing medium, wash again, and replace it with your standard serum-containing culture medium.
-
Rationale: This "pulse-chase" approach provides a very precise and uniform exposure to the compound, minimizing variability caused by serum protein binding and allowing the cells to recover from the initial insult.
-
-
Issue 3: Desired Biological Effect is Inseparable from Toxicity
-
Question: I am trying to study the effect of 2-Ethoxy-7-nitroacridin-4-amine on a specific signaling pathway, but by the time I see a change in my pathway, the cells are already dying. How can I separate the specific effect from general cytotoxicity?
-
Answer: This is a classic challenge in pharmacology. The key is to find a therapeutic window where the on-target effect occurs before the off-target toxicity becomes overwhelming. This requires a multi-pronged approach focusing on dose, time, and co-treatments.
Troubleshooting Workflow:
DOT Diagram: Deconvoluting Efficacy from Toxicity
Caption: A decision-making workflow for separating specific biological effects from general cytotoxicity.
-
Kinetic Analysis of Target vs. Toxicity:
-
Action: Design an experiment to map both your target of interest (e.g., phosphorylation of a protein, gene expression) and cell viability (e.g., using an LDH release assay) at multiple time points (e.g., 1, 2, 4, 8, 12, 24 hours) and doses.
-
Rationale: This will generate a 3D surface plot of dose, time, and effect, allowing you to visually identify a window where your target is modulated before significant cell death occurs.
-
-
Use of Pan-Caspase Inhibitors:
-
Action: Co-treat the cells with a pan-caspase inhibitor like Z-VAD-FMK (20-50 µM) alongside 2-Ethoxy-7-nitroacridin-4-amine.
-
Rationale: Z-VAD-FMK can block the execution phase of apoptosis. This allows you to determine if your observed biological effect is upstream or downstream of caspase activation. If the effect persists while apoptosis is blocked, it is more likely a direct target effect. If the effect disappears, it was likely a consequence of the apoptotic process itself.
-
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for 2-Ethoxy-7-nitroacridin-4-amine?
-
A1: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare concentrated stock solutions (e.g., 10-50 mM) and store them in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Q2: Can I use a different antioxidant besides N-acetylcysteine (NAC)?
-
A2: Yes, other antioxidants like Trolox (a water-soluble vitamin E analog) or ascorbic acid (Vitamin C) can also be effective. However, their mechanisms and efficacy may vary depending on the cell type and the specific nature of the oxidative stress. A pilot experiment comparing different antioxidants is recommended.
-
-
Q3: My primary cells are post-mitotic (e.g., neurons). How does this affect toxicity?
-
A3: Post-mitotic cells like neurons are often even more vulnerable to DNA damage because they cannot dilute the damage through cell division. For these cells, the oxidative stress component of toxicity is often the more critical factor. Strategies involving antioxidants and careful dose-titration are paramount. Focus on assays that measure mitochondrial health (e.g., TMRM staining) and oxidative stress (e.g., CellROX dye) in addition to viability.
-
-
Q4: How do I properly dispose of waste containing this compound?
-
A4: 2-Ethoxy-7-nitroacridin-4-amine should be treated as a mutagenic and hazardous chemical. All liquid waste (media, washes) and solid waste (plates, tips) should be collected and disposed of according to your institution's chemical hazardous waste guidelines. Do not bleach, as this can react with the compound to create other hazardous byproducts.
-
Part 4: Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, providing a reliable measure of cytotoxicity.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available from various suppliers)
-
96-well clear-bottom tissue culture plates
-
Primary cells of interest
-
2-Ethoxy-7-nitroacridin-4-amine
-
Lysis Buffer (usually 10X, provided in the kit)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at their optimal density and allow them to adhere and recover for 24-48 hours.
-
Prepare Controls: For each plate, designate wells for:
-
Spontaneous LDH Release: Cells treated with vehicle (e.g., DMSO) only.
-
Maximum LDH Release: Cells treated with vehicle, to which Lysis Buffer will be added 45 minutes before the end of the experiment.
-
Background Control: Culture medium only (no cells).
-
-
Treatment: Prepare serial dilutions of 2-Ethoxy-7-nitroacridin-4-amine in fresh culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium or control medium to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 4, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Lysis: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation & Measurement: Incubate the reaction plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Cytotoxicity (%) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
DOT Diagram: LDH Assay Workflow
Comprehensive Guide: 2-Ethoxy-7-nitroacridin-4-amine vs. Acridine Orange for Cell Viability Assays
Introduction & Strategic Overview
In the landscape of cellular assays, the selection of a fluorescent viability dye dictates the biological insights you can extract. While many researchers default to standard intercalators, specialized microenvironments—such as the hypoxic cores of solid tumors—demand targeted chemical probes.
This guide provides an objective, data-backed comparison between Acridine Orange (AO) , the gold-standard general viability dye, and 2-Ethoxy-7-nitroacridin-4-amine (CAS: 20304-70-5)[1], a specialized nitroacridine derivative closely related to compounds like Entozon and Nitroakridin 3582[2][3]. While AO provides rapid, non-covalent readouts of membrane integrity, 2-Ethoxy-7-nitroacridin-4-amine serves as a hypoxia-selective marker that undergoes bioreductive activation to form covalent DNA adducts[3][4].
Understanding the mechanistic divergence between simple intercalation and covalent adduction is critical for assay design in oncology, mutagenesis, and drug development.
Mechanistic Divergence: The Causality Behind the Dyes
Acridine Orange (AO): The Metachromatic Generalist
Acridine Orange is a cell-permeable, simple intercalating agent. Its utility lies in its metachromatic properties:
-
dsDNA Binding: AO intercalates between the base pairs of double-stranded DNA, emitting green fluorescence (~525 nm).
-
ssRNA/Lysosomal Binding: When electrostatically bound to single-stranded RNA or accumulated in acidic lysosomes, it emits red fluorescence (~650 nm).
-
Causality in Viability: Because AO is non-toxic during short exposures and relies purely on non-covalent association, it provides an immediate snapshot of the cell state without permanently altering the DNA architecture.
2-Ethoxy-7-nitroacridin-4-amine: The Hypoxia-Selective Covalent Binder
Unlike AO, 2-Ethoxy-7-nitroacridin-4-amine features a strongly electron-withdrawing nitro group that quenches the intrinsic fluorescence of the acridine core.
-
Bioreductive Activation: In hypoxic environments (characteristic of solid tumors), cellular nitroreductases reduce the nitro group. This enzymatic reduction relieves the quenching effect, resulting in significantly greater fluorescence in hypoxic cells compared to oxic cells[4].
-
Covalent Adduction: The reduction process generates a reactive intermediate (hydroxylamine or nitrenium ion) that forms permanent covalent adducts with DNA. This mechanism makes it a potent inducer of -2 frameshift mutations, distinguishing it from simple intercalators like AO[3][5].
Quantitative Comparison of Dye Properties
To facilitate experimental design, the physical and biological properties of both dyes are summarized below.
| Feature | Acridine Orange (AO) | 2-Ethoxy-7-nitroacridin-4-amine |
| Primary Application | General live/dead viability (paired with PI) | Hypoxic cell viability & mutagenesis assays |
| DNA Binding Mode | Non-covalent intercalation | Covalent adduct formation (post-reduction)[3] |
| Fluorescence Activation | Constitutively active | Hypoxia-induced (Nitroreductase dependent)[4] |
| Emission Profile | Dual: 525 nm (Green) / 650 nm (Red) | Enhanced single-channel fluorescence upon reduction |
| Mutagenic Profile | Weak (+1 / -1 frameshifts) | Potent (-2 frameshifts & genetic duplications)[3][5] |
| Enzyme Inhibition | Minimal at viability assay concentrations | Inhibits DNA polymerase I & RNA polymerase[2] |
Experimental Methodologies: Self-Validating Protocols
A robust assay must be a self-validating system. Below are the optimized protocols for utilizing these dyes, emphasizing the causality behind each procedural step.
Protocol A: Standard Live/Dead Viability Assay (Acridine Orange / PI)
Rationale: AO penetrates all cells to stain dsDNA green. Propidium Iodide (PI) only enters cells with compromised membranes, quenching AO via FRET and staining DNA red. This dual-stain forms a self-validating system for membrane integrity.
-
Cell Preparation: Harvest cells and wash twice with cold PBS. Causality: Removing serum proteins is critical, as they can non-specifically bind the dyes and quench fluorescence.
-
Dye Preparation: Prepare a working solution of 1 µg/mL AO and 10 µg/mL PI in PBS.
-
Incubation: Resuspend 1×106 cells in 100 µL of the dye solution. Incubate in the dark at room temperature for exactly 5 minutes. Causality: Prolonged incubation with AO can lead to phototoxicity and artifactual cell death, skewing viability readouts.
-
Analysis: Analyze immediately via flow cytometry. Use a 488 nm laser for excitation. Read AO on the FITC channel (525 nm) and PI on the PerCP/PE-Cy5 channel (>620 nm).
Protocol B: Hypoxic Cell Viability & Adduct Assay (2-Ethoxy-7-nitroacridin-4-amine)
Rationale: Nitroacridines require enzymatic reduction of the nitro group to become highly fluorescent. Because this process is oxygen-sensitive, the dye acts as a specific marker for hypoxic viability[4].
-
Environmental Control (Self-Validation): Seed cells in parallel plates. Incubate one set in standard normoxia (21% O2 ) and the other in a hypoxia chamber (<1% O2 ) for 24 hours. Causality: The normoxic control is a mandatory negative control to ensure that any observed fluorescence is strictly bioreduction-dependent.
-
Dye Incubation: Add 2-Ethoxy-7-nitroacridin-4-amine (10 µM final concentration) to both sets. Incubate for 2 to 4 hours under their respective atmospheric conditions[4].
-
Washing & Harvesting: Wash cells rigorously with cold PBS three times before harvesting. Causality: Removing unbound dye is critical because unreduced, extracellular nitroacridines can contribute to background noise, reducing the assay's dynamic range.
-
Analysis: Analyze via flow cytometry or HPLC to quantify the magnitude of hypoxic cell fluorescence relative to the oxic baseline[4].
Application Scientist Insights: Decision Matrix
Choosing between these two dyes comes down to the biological question you are asking:
-
Choose Acridine Orange for high-throughput screening, routine cell culture maintenance, and rapid live/dead counting. Its non-covalent nature ensures that you are measuring baseline viability without inducing DNA damage during the assay.
-
Choose 2-Ethoxy-7-nitroacridin-4-amine for solid tumor microenvironment studies, hypoxia-targeted prodrug development, and mutagenesis assays. Its ability to undergo bioreductive activation allows researchers to map hypoxic fractions within 3D spheroids or in vivo tumor models[4]. Furthermore, its unique capacity to induce -2 frameshift mutations makes it an excellent positive control in bacterial reversion assays (e.g., E. coli lacZ or Salmonella hisC3076) studying covalent DNA adduction[3][5].
References
-
Title : Antibacterial Nitroacridine, Nitroakridin 3582: Binding to Nucleic Acids In Vitro and Effects on Selected Cell-Free Model Systems of Macromolecular Biosynthesis Source : PubMed Central (PMC) / NIH URL :[Link]
-
Title : Fluorescent markers for hypoxic cells: a comparison of two compounds on three cell lines | British Journal of Radiology Source : Oxford Academic URL :[Link]
-
Title : Frameshift mutations induced by three classes of acridines in the lacZ reversion assay in Escherichia coli: potency of responses and relationship to slipped mispairing models Source : PubMed / NIH URL :[Link]
-
Title : 20304-70-5 (C15H13N3O3) - PubChemLite Source : Université du Luxembourg URL :[Link]
-
Title : Induction of genetic duplications and frameshift mutations in Salmonella typhimurium by acridines and acridine mustards: dependence on covalent binding of the mutagen to DNA Source : PubMed / NIH URL :[Link]
Sources
- 1. PubChemLite - 20304-70-5 (C15H13N3O3) [pubchemlite.lcsb.uni.lu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frameshift mutations induced by three classes of acridines in the lacZ reversion assay in Escherichia coli: potency of responses and relationship to slipped mispairing models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Induction of genetic duplications and frameshift mutations in Salmonella typhimurium by acridines and acridine mustards: dependence on covalent binding of the mutagen to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative efficacy of 2-Ethoxy-7-nitroacridin-4-amine and ethidium bromide
Comparative Efficacy of 2-Ethoxy-7-nitroacridin-4-amine (Entozon) vs. Ethidium Bromide: Intercalation Dynamics and Mutagenic Profiles
Executive Summary & Mechanistic Overview
In the landscape of nucleic acid research and drug development, DNA intercalating agents serve as critical tools for probing macromolecular biosynthesis, mutagenesis, and structural biology. This guide provides an objective, data-driven comparison between two prominent intercalators: 2-Ethoxy-7-nitroacridin-4-amine (widely known as Entozon or Nitroakridin 3582) and Ethidium Bromide (EtBr). By analyzing their binding stoichiometry, polymerase inhibition kinetics, and distinct frameshift mutation profiles, researchers can optimize their selection of intercalating agents for specific biochemical assays and mutagenesis screens.
Mechanistic Causality: Intercalation and Structural Distortion
The primary mechanism of action for both compounds relies on non-covalent intercalation, but their distinct molecular geometries lead to divergent downstream effects.
-
2-Ethoxy-7-nitroacridin-4-amine (Entozon): Features a planar tricyclic acridine core. The electron-withdrawing 7-nitro group and the electron-donating 2-ethoxy group create a polarized electronic distribution that enhances pi-pi stacking with DNA nucleobases. Upon intercalation, it physically unwinds the double helix. The bulky substituents dictate a specific binding geometry that predominantly induces -2 frameshift mutations during replication[1].
-
Ethidium Bromide (EtBr): Utilizes a phenanthridine ring system. Its intercalation extends the DNA backbone, increasing the axial length of the helix by approximately 3.4 Å per bound molecule. This structural distortion typically results in -1G and +1A frameshifts [2].
Causality of Inhibition: For both agents, the structural distortion of the DNA template creates profound steric hindrance. This physical barrier directly stalls the progression of DNA-dependent DNA polymerase I and RNA polymerase, inhibiting macromolecular biosynthesis in vitro and in vivo[3].
Diagram 1: Mechanistic pathways of DNA intercalation, polymerase inhibition, and mutagenesis.
Quantitative Performance Comparison
The following table synthesizes the comparative efficacy and biochemical profiles of Entozon and EtBr based on established in vitro models[1][2][3].
| Parameter | 2-Ethoxy-7-nitroacridin-4-amine (Entozon) | Ethidium Bromide (EtBr) |
| Chemical Class | Nitroacridine derivative | Phenanthridine derivative |
| Binding Stoichiometry | 1 ligand per 4.2 nucleotides (Strong Binding) | 1 ligand per ~4.0 - 5.0 nucleotides |
| Primary Mutagenic Profile | -2 frameshift mutations | -1G and +1A frameshift mutations |
| Polymerase Inhibition | Strong inhibition of DNA Pol I & RNA Pol | Strong inhibition of DNA Pol I & RNA Pol |
| Ribosomal Translation | Inhibits poly(U)-directed binding of tRNA | Inhibits poly(U)-directed binding of tRNA |
| Primary Application | Mutagenesis screening, antibacterial research | Nucleic acid visualization, biophysical probing |
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are engineered as self-validating systems. Every step includes internal controls to verify the causality of the observed results and prevent data artifacts.
Protocol 1: Spectrophotometric Titration for Binding Stoichiometry
-
Objective: To quantify the binding affinity and stoichiometry of the intercalator to double-helical DNA.
-
Causality: When a ligand intercalates into DNA, its electronic environment changes due to pi-stacking with base pairs. This causes a measurable bathochromic (red) shift and hypochromism (decrease in absorbance) in its absorption spectrum.
-
Self-Validation: The protocol requires the identification of an isosbestic point —a specific wavelength where total absorbance remains constant regardless of the bound/free ligand ratio. The presence of a sharp isosbestic point validates that the system is a strict two-state equilibrium (free vs. intercalated) and rules out assay-ruining artifacts like ligand aggregation or precipitation.
Step-by-Step Methodology:
-
Preparation: Prepare a 50 µM stock of the ligand (Entozon or EtBr) in a physiological buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Prepare a highly concentrated stock of sheared calf thymus DNA (e.g., 5 mM in nucleotides) in the same buffer.
-
Baseline Measurement (Control): Measure the UV-Vis absorption spectrum of the free ligand solution (250–600 nm) to establish the maximum absorbance ( Amax ) and baseline electronic state.
-
Titration: Sequentially add micro-aliquots of the DNA stock to the ligand solution.
-
Equilibration & Measurement: After each addition, gently mix and incubate for 2 minutes to ensure thermodynamic equilibrium. Record the absorption spectrum.
-
Validation Check: Overlay all spectra. Verify that all curves intersect at a single isosbestic point. If the curves drift, discard the data as it indicates secondary binding modes or aggregation.
-
Data Analysis: Plot the change in absorbance ( ΔA ) against the DNA concentration. Derive the adsorption isotherm and calculate the stoichiometry (e.g., 1 ligand per 4.2 nucleotides for Entozon)[3].
Diagram 2: Self-validating workflow for determining intercalator binding stoichiometry.
Protocol 2: Cell-Free DNA Polymerase I Inhibition Assay
-
Objective: To evaluate the comparative efficacy of the ligands in inhibiting DNA replication.
-
Causality: Intercalation physically prevents the polymerase from reading the template strand. By supplying radiolabeled dNTPs, active polymerization results in long, radiolabeled DNA strands that precipitate in trichloroacetic acid (TCA). Inhibition proportionally reduces the amount of TCA-precipitable radioactivity.
-
Self-Validation: This assay uses a ligand-free positive control (to establish 100% polymerase activity) and a template-free negative control (to measure background noise/non-specific binding). The dynamic range is validated by the strict differential between these two controls.
Step-by-Step Methodology:
Reaction Assembly: In a microcentrifuge tube, combine reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2 , 1 mM DTT), 10 µg of activated (gapped) calf thymus DNA template, and 50 µM each of dATP, dCTP, dGTP, and [ α
32 P]dTTP.Ligand Addition: Add varying concentrations (0.1 µM to 50 µM) of Entozon or EtBr. Include a ligand-free tube (100% activity control) and a template-free tube (background control).
Initiation: Add 1 Unit of E. coli DNA Polymerase I to initiate the reaction. Incubate at 37°C for 30 minutes.
Termination & Precipitation: Stop the reaction by adding ice-cold 10% TCA containing 1% sodium pyrophosphate. The long, synthesized DNA polymers will precipitate, while unincorporated[ α
32 P]dTTP remains in solution.Filtration & Washing: Pass the mixture through a GF/C glass microfiber filter. Wash the filter three times with 5% TCA to rigorously remove unbound radiolabel.
Quantification: Dry the filters and quantify the retained radioactivity using a liquid scintillation counter. Calculate the IC50 for each intercalator by plotting the percentage of inhibition against the log of the ligand concentration[3].
References[3] Title: Antibacterial Nitroacridine, Nitroakridin 3582: Binding to Nucleic Acids In Vitro and Effects on Selected Cell-Free Model Systems of Macromolecular Biosynthesis. Source: Journal of Bacteriology / PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC247164/[1] Title: Plant Mutation Breeding and Biotechnology. Source: FAO Knowledge Repository. URL:https://openknowledge.fao.org/handle/20.500.14283/i0956e[2] Title: The Escherichia coli lacZ reversion mutagenicity assay. Source: ResearchGate. URL:https://www.researchgate.net/publication/11548174_The_Escherichia_coli_lacZ_reversion_mutagenicity_assay
Sources
Validating Small Molecule-Target Engagement: A Comparative Guide to Surface Plasmon Resonance for 2-Ethoxy-7-nitroacridin-4-amine
In the landscape of modern drug discovery, the unambiguous validation of a small molecule's binding to its intended biological target is a cornerstone of a successful preclinical program. This guide provides an in-depth, comparative analysis of methodologies for target validation, centering on the use of Surface Plasmon Resonance (SPR) for characterizing the binding of 2-Ethoxy-7-nitroacridin-4-amine, a representative of the pharmacologically significant acridine class of compounds. Acridine derivatives have long been investigated for their therapeutic potential, often as DNA intercalators or enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous biophysical techniques to their discovery pipelines.
The Critical Juncture: Why Target Validation Matters
Identifying a "hit" compound from a primary screen is merely the opening chapter. The subsequent, and arguably more critical, phase is to confirm that the compound's observed activity stems from direct interaction with the intended target. Failure to do so can lead to the costly pursuit of candidates with off-target effects or misleading mechanisms of action. This is where biophysical assays like Surface Plasmon Resonance (SPR) become indispensable, offering a real-time, label-free assessment of binding kinetics and affinity.
This guide will dissect the application of SPR for validating the binding of 2-Ethoxy-7-nitroacridin-4-amine to a putative target, Human Topoisomerase IIα, a common target for acridine-based anticancer agents. We will also draw comparisons with an alternative orthogonal method, Isothermal Titration Calorimetry (ITC), to provide a multi-faceted understanding of the experimental choices involved.
Principles of Target Validation: A Comparative Overview
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Measurement | Change in refractive index near a sensor surface due to mass changes | Heat change upon binding |
| Key Outputs | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |
| Labeling Requirement | Label-free | Label-free |
| Immobilization | One binding partner is immobilized on a sensor chip | Both partners are in solution |
| Throughput | Medium to High | Low to Medium |
| Sample Consumption | Low (µg of ligand, nM-µM of analyte) | High (mg of protein, µM-mM of ligand) |
| Buffer Sensitivity | Sensitive to buffer composition changes (bulk effects) | Requires careful buffer matching to minimize heats of dilution |
A Deep Dive into SPR for 2-Ethoxy-7-nitroacridin-4-amine and Topoisomerase IIα
The following sections will provide a detailed, step-by-step protocol for validating the binding of 2-Ethoxy-7-nitroacridin-4-amine to Human Topoisomerase IIα using SPR, explaining the rationale behind each step.
Experimental Workflow: An Overview
Figure 1: A generalized workflow for validating small molecule-protein interactions using SPR.
Step-by-Step SPR Protocol
1. Preparation of Reagents and Consumables:
-
Protein: Recombinant Human Topoisomerase IIα should be of high purity (>95%) and in a suitable buffer for immobilization (e.g., 10 mM Sodium Acetate, pH 5.0). The protein should be dialyzed against this buffer to remove any interfering substances.
-
Small Molecule (Analyte): 2-Ethoxy-7-nitroacridin-4-amine should be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Serial dilutions are then prepared in the running buffer. The final DMSO concentration in the running buffer should be kept constant across all analyte concentrations and ideally below 1% to minimize solvent effects.
-
Running Buffer: A common choice is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). This buffer is designed to minimize non-specific binding.
-
Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Sensor Chip: A CM5 sensor chip is a good starting point due to its carboxymethylated dextran matrix, which is suitable for amine coupling and helps to reduce non-specific binding.
2. Immobilization of Topoisomerase IIα:
The goal is to covalently link the protein to the sensor chip surface. Amine coupling, which targets lysine residues on the protein, is a robust and common method.
-
Surface Activation: A mixture of EDC and NHS is injected over the sensor surface to activate the carboxyl groups on the dextran matrix, forming reactive NHS esters.
-
Ligand Injection: The Topoisomerase IIα solution (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) is injected. The primary amine groups on the protein's surface react with the NHS esters, forming stable amide bonds. The target immobilization level should be chosen to be low enough to avoid mass transport limitations, typically around 2000-3000 Response Units (RU).
-
Deactivation: Ethanolamine is injected to quench any remaining active NHS esters, preventing further reactions.
-
Reference Surface: A reference flow cell is prepared by performing the activation and deactivation steps without injecting the protein. This is crucial for subtracting bulk refractive index changes and non-specific binding to the dextran matrix.
3. Interaction Analysis:
This is the core of the experiment where the binding of the small molecule to the immobilized protein is measured.
-
Analyte Injections: A series of concentrations of 2-Ethoxy-7-nitroacridin-4-amine are injected over both the active and reference flow cells. A typical concentration range for a small molecule with expected micromolar affinity might be 0.1 to 10 µM. Each injection cycle consists of:
-
Association Phase: The compound is injected at a constant flow rate for a defined period (e.g., 120 seconds), allowing for binding to the immobilized Topoisomerase IIα.
-
Dissociation Phase: The running buffer is flowed over the surface, and the dissociation of the compound is monitored.
-
-
Regeneration: If the compound does not fully dissociate, a regeneration solution (e.g., a short pulse of high salt or low pH buffer) is used to remove any remaining bound analyte, preparing the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
Data Analysis and Interpretation
The output from an SPR experiment is a sensorgram, which plots Response Units (RU) versus time.
-
Data Processing: The raw data from the active flow cell is processed by subtracting the corresponding data from the reference flow cell. This corrected sensorgram is then further corrected by subtracting a "blank" injection (running buffer with DMSO only).
-
Kinetic Fitting: The processed sensorgrams are globally fitted to a suitable binding model. For a simple 1:1 interaction, the Langmuir model is often used. This fitting process yields the association rate constant (ka, units M⁻¹s⁻¹) and the dissociation rate constant (kd, units s⁻¹).
-
Affinity Determination: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of the rate constants (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Figure 2: A conceptual representation of an SPR sensorgram showing association and dissociation phases.
Orthogonal Validation: The Role of Isothermal Titration Calorimetry (ITC)
To build a robust case for target engagement, it is highly recommended to use an orthogonal method that relies on a different physical principle. ITC is considered the "gold standard" for characterizing binding thermodynamics.
ITC Experimental Protocol: A Brief Comparison
-
Setup: The sample cell is filled with Topoisomerase IIα solution, and a syringe is filled with a concentrated solution of 2-Ethoxy-7-nitroacridin-4-amine.
-
Titration: A series of small injections of the compound are made into the protein solution.
-
Measurement: The heat released or absorbed upon each injection is measured by a highly sensitive calorimeter.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
SPR vs. ITC: A Head-to-Head Comparison for 2-Ethoxy-7-nitroacridin-4-amine
| Consideration | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Advantage | Provides kinetic information (on/off rates) | Provides a complete thermodynamic profile (ΔH, ΔS) |
| Potential Pitfall | Immobilization could alter protein conformation or block the binding site. | High protein and compound consumption can be a limitation. |
| Troubleshooting | Non-specific binding can be an issue; requires careful buffer optimization and reference subtraction. | Heats of dilution can mask the binding signal; requires precise buffer matching. |
| Best Use Case | Ideal for screening, kinetic ranking of compounds, and when kinetic data is mechanistically important. | Best for detailed thermodynamic characterization of lead compounds and validating binding stoichiometry. |
Conclusion
Validating the binding of a small molecule like 2-Ethoxy-7-nitroacridin-4-amine to its putative target, such as Topoisomerase IIα, is a non-trivial but essential step in drug discovery. Surface Plasmon Resonance provides a powerful, real-time, and label-free method to determine the kinetics and affinity of this interaction. By providing detailed on- and off-rates, SPR offers insights into the binding mechanism that are not available from simple affinity measurements.
However, for a comprehensive and trustworthy validation, it is crucial to employ an orthogonal method like Isothermal Titration Calorimetry. The convergence of data from these two distinct biophysical techniques provides a high degree of confidence in the proposed target engagement, paving the way for further development. By carefully designing and executing these experiments, researchers can build a robust data package that substantiates the mechanism of action of their compounds, ultimately increasing the probability of success in the long and arduous journey of drug development.
References
A Comparative Guide to the Cytotoxicity of Doxorubicin and the Investigational Compound 2-Ethoxy-7-nitroacridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Therefore, this guide will serve two primary purposes: first, to provide a comprehensive, data-driven overview of doxorubicin's cytotoxic effects and mechanisms; and second, to establish a scientific framework for the potential evaluation of 2-Ethoxy-7-nitroacridin-4-amine by examining the known properties of related nitroacridine compounds. This will equip researchers with the necessary context and experimental protocols to conduct a direct comparative analysis.
Doxorubicin: A Potent and Widely Utilized Anthracycline Antibiotic
Doxorubicin is a cornerstone of many chemotherapy regimens, used in the treatment of a wide array of cancers including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and hematological malignancies.[] Its potent anti-cancer activity stems from a multi-faceted mechanism of action that ultimately leads to cell cycle arrest and apoptosis.[2]
The primary mechanisms of doxorubicin's cytotoxicity include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[][3]
-
Topoisomerase II Inhibition: It forms a stable complex with the DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.[3][4]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate free radicals, which can induce oxidative damage to cellular components such as lipids, proteins, and DNA.[3][4]
These actions trigger a cascade of cellular responses, including the activation of the DNA damage response pathway, cell cycle arrest, and ultimately, the induction of apoptosis.[4][5]
Quantitative Analysis of Doxorubicin Cytotoxicity
The cytotoxic potency of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 of doxorubicin varies significantly across different cancer cell lines, reflecting diverse sensitivity and resistance mechanisms.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 2.5[6], 1.3[7] | 24, 48 |
| HeLa | Cervical Carcinoma | 2.9[6], 1.0[8], 2.4[7] | 24, 48 |
| A549 | Lung Carcinoma | > 20[6], 1.50[8] | 24, 48 |
| HepG2 | Hepatocellular Carcinoma | 12.2[6] | 24 |
| Huh7 | Hepatocellular Carcinoma | > 20[6] | 24 |
| UMUC-3 | Bladder Cancer | 5.1[6] | 24 |
| BFTC-905 | Bladder Cancer | 2.3[6] | 24 |
| M21 | Skin Melanoma | 2.8[6] | 24 |
| PC3 | Prostate Cancer | 8.00[8] | 48 |
| LNCaP | Prostate Cancer | 0.25[8] | 48 |
| A2780 | Ovarian Carcinoma | 20.1[7] | 48 |
Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and specific assay parameters.
2-Ethoxy-7-nitroacridin-4-amine: An Investigational Nitroacridine Derivative
While specific data for 2-Ethoxy-7-nitroacridin-4-amine is lacking, its chemical structure places it within the nitroacridine class of compounds. Acridine derivatives, in general, are known for their ability to intercalate into DNA.[2] The presence of a nitro group can significantly influence the biological activity of a compound, often through bioreductive activation in hypoxic environments, which are common in solid tumors.[9][10]
The cytotoxic mechanism of related nitroacridine compounds, such as Nitracrine, has been attributed to their ability to act as DNA intercalators and potentially inhibit topoisomerases.[11][12] Therefore, it is plausible that 2-Ethoxy-7-nitroacridin-4-amine may exert its cytotoxic effects through similar mechanisms. However, this remains to be experimentally verified.
Experimental Protocol: Comparative Cytotoxicity Assessment using the MTT Assay
To directly compare the cytotoxicity of 2-Ethoxy-7-nitroacridin-4-amine and doxorubicin, a standardized in vitro cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., MCF-7, A549).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of doxorubicin and 2-Ethoxy-7-nitroacridin-4-amine in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C.[14] During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (untreated cells), which is set to 100%.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value for each compound.
-
Mechanistic Insights: Signaling Pathways in Cytotoxicity
The following diagrams illustrate the established signaling pathways for doxorubicin-induced cytotoxicity and a putative pathway for a nitroacridine compound, based on the known mechanisms of related molecules.
Caption: Established mechanisms of doxorubicin-induced cytotoxicity.
Caption: Putative mechanisms of nitroacridine-induced cytotoxicity.
Conclusion
Doxorubicin is a potent cytotoxic agent with well-defined mechanisms of action and a vast body of supporting experimental data. In contrast, 2-Ethoxy-7-nitroacridin-4-amine represents an investigational compound for which cytotoxic data is not yet publicly available. Based on its chemical structure, it is hypothesized to act as a DNA intercalator and potentially a topoisomerase inhibitor, with the nitro moiety possibly contributing to its activity, particularly under hypoxic conditions.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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ASH Publications. (2016, December 15). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Retrieved from [Link]
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American Physiological Society Journal. (n.d.). ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes. Retrieved from [Link]
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eLife. (2012, December 18). Cancer: How does doxorubicin work? Retrieved from [Link]
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PMC. (2021, April 1). Regulated cell death pathways in doxorubicin-induced cardiotoxicity. Retrieved from [Link]
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Remedy Publications LLC. (2020, November 23). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Retrieved from [Link]
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MDPI. (2023, February 19). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Signalling pathways involved in DOX-induced cell death. (A) The left.... Retrieved from [Link]
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Walailak Journal of Science and Technology (WJST). (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
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ResearchGate. (n.d.). Doxorubicin-induced regulated cell death pathways. Summary of regulated.... Retrieved from [Link]
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Spandidos Publications. (2015, March 9). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in.... Retrieved from [Link]
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PMC. (n.d.). Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death. Retrieved from [Link]
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NIH Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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RSC Publishing. (2017, May 3). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[3]-modified iron-oxide nanoparticles. Retrieved from [Link]
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PMC. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]
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PMC. (2024, February 13). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Retrieved from [Link]
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PubMed. (n.d.). Mechanism of cytotoxicity of N-[2-(dimethylamino)ethyl] acridine-4-carboxamide and of its 7-chloro derivative: the roles of topoisomerases I and II. Retrieved from [Link]
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PMC. (2025, August 22). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Retrieved from [Link]
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MDPI. (2022, February 2). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Retrieved from [Link]
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SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
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Frontiers. (2025, May 14). Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. Retrieved from [Link]
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ResearchGate. (2025, August 6). 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of doxorubicin cytotoxicity with different combinations of.... Retrieved from [Link]
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PubMed. (2003, October 15). Comparison of the cytotoxicity of two nitroheterocyclic drugs (NHCD) towards transformed and non-transformed cells. Retrieved from [Link]
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PMC. (n.d.). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Retrieved from [Link]
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PubMed. (n.d.). 7-Nitroindazole, a nitric oxide synthase inhibitor, enhances the anticonvulsive action of ethosuximide and clonazepam against pentylenetetrazol-induced convulsions. Retrieved from [Link]
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MDPI. (2025, October 26). Antibiotics Impact the Cytotoxicity and Cytopathic Effect of Helicobacter pylori Extracellular Vesicles Against Gastric Cells. Retrieved from [Link]
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MDPI. (2011, July 14). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Retrieved from [Link]
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PubMed. (n.d.). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Cross-Validation of 2-Ethoxy-7-nitroacridin-4-amine as a Novel Fluorescent Staining Reagent
Introduction: Unveiling a Potential New Tool for Cellular Imaging
In the dynamic field of cellular and molecular biology, the discovery and validation of novel fluorescent probes are paramount to advancing our understanding of complex biological systems. This guide introduces 2-Ethoxy-7-nitroacridin-4-amine, a molecule with a chemical structure suggestive of significant potential as a specialized fluorescent stain. Its acridine core is a well-known DNA intercalating moiety, while the 7-nitro group introduces the possibility of environment-sensitive or "turn-on" fluorescence, a highly desirable characteristic for reducing background signal and enhancing sensitivity.
This document moves beyond a simple protocol, providing a comprehensive framework for the rigorous cross-validation of 2-Ethoxy-7-nitroacridin-4-amine (hereafter referred to as ENA). We will propose a staining mechanism, outline a complete experimental workflow for its validation against established standards, and provide detailed protocols and data analysis strategies. This guide is designed to equip researchers with the scientific rationale and practical steps needed to evaluate ENA's efficacy and potential applications in their own laboratories.
Part 1: Mechanistic Hypothesis and Rationale
The chemical architecture of ENA provides a strong basis for its proposed function as a "turn-on" fluorescent probe. This behavior is predicated on the interplay between its two key functional domains: the acridine ring system and the nitro group.
-
Acridine Core: Acridines are planar heterocyclic molecules known to intercalate into the base pairs of DNA. This interaction provides a mechanism for localization to the cell nucleus.
-
7-Nitro Group: Aromatic nitro groups are potent electron-withdrawing groups that can act as fluorescence quenchers.[1] However, under specific biological conditions, such as the hypoxic environment of a tumor or in the presence of nitroreductase enzymes, the nitro group can be reduced to an electron-donating amine group.[1][2] This chemical transformation can restore or significantly enhance the fluorescence of the core fluorophore, a mechanism known as intramolecular charge transfer (ICT).[2]
Our central hypothesis is that ENA is cell-permeable and localizes to the nucleus via its acridine core. In its native state, its fluorescence is quenched by the nitro group. Upon enzymatic reduction within the cell, this quenching effect is alleviated, leading to a strong fluorescent signal. This "off-on" switching mechanism is highly advantageous for live-cell imaging, as it minimizes background from non-internalized probe and can potentially report on specific cellular metabolic states.
Caption: Experimental workflow for ENA cross-validation.
Part 3: Detailed Experimental Protocols
Scientific rigor demands detailed, reproducible methodologies. [3]The following protocols are designed to ensure a fair and direct comparison between the staining reagents.
Protocol 1: Cell Culture and Preparation
-
Cell Line: Use HeLa cells, a robust and well-characterized human cervical cancer cell line.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plating: One day prior to staining, plate cells onto 8-chamber glass-bottom slides at a density to achieve 60-80% confluency at the time of the experiment. [4]This ensures a healthy, actively growing population for analysis.
Protocol 2: Staining of Live and Fixed Cells
Reagent Preparation:
-
ENA Stock (1 mM): Prepare in DMSO. Store at -20°C, protected from light.
-
DAPI Stock (1 mg/mL): Prepare in deionized water. Store at -20°C.
-
PI Stock (1 mg/mL): Prepare in deionized water. Store at -20°C.
-
Fixation Solution: 100% ice-cold Methanol.
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Staining Procedure (Perform in Parallel):
-
Live Cell Staining:
-
To designated chambers, add ENA (final concentration 1-10 µM), DAPI (final concentration 1 µg/mL), or PI (final concentration 1.5 µM) directly to the culture medium.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Gently wash the cells 2x with warm PBS.
-
Add fresh, warm PBS or imaging medium to the chambers and proceed immediately to imaging.
-
-
Fixed and Permeabilized Cell Staining:
-
Gently aspirate the culture medium from the designated chambers.
-
Fix the cells by adding ice-cold 100% Methanol and incubating for 10 minutes at -20°C. [4]Methanol fixation simultaneously permeabilizes the cells and is chosen to avoid potential aldehyde-induced autofluorescence.
-
Gently wash the cells 3x with PBS for 5 minutes each. Ensure cells do not dry out. [4] * Dilute ENA (1-10 µM) or DAPI (1 µg/mL) in PBS and add to the respective chambers.
-
Incubate for 20 minutes at room temperature, protected from light. * Wash 3x with PBS for 5 minutes each.
-
Add fresh PBS to the chambers and proceed to imaging.
-
Protocol 3: Confocal Microscopy and Image Acquisition
Consistent imaging parameters are critical for quantitative comparison. [5][6]
-
Microscope: Utilize a laser scanning confocal microscope.
-
Excitation/Emission (Hypothetical for ENA): Based on the acridine structure, a starting point for ENA would be Ex: 488 nm / Em: 500-550 nm. These parameters must be empirically determined via spectrometry. For comparators:
-
DAPI: Ex: 405 nm / Em: 450-490 nm.
-
PI: Ex: 561 nm / Em: 590-650 nm.
-
-
Acquisition Settings:
-
Use a 40x or 63x oil-immersion objective lens.
-
Set the laser power, gain, and offset for each channel to use the full dynamic range of the detector without saturation. [5] * Crucially, keep these settings identical for all images acquired within a single experimental comparison.
-
Acquire images with a bit depth of at least 12-bit to ensure sufficient intensity resolution for analysis. [5]
-
Part 4: Quantitative Analysis and Data Interpretation
Visual inspection is subjective; quantitative analysis provides objective evidence of a stain's performance. [7][8]
Data Analysis Methods
-
Staining Specificity:
-
For each image, define Regions of Interest (ROIs) for the nucleus (based on DAPI signal or morphology) and the cytoplasm.
-
Calculate the ratio of the mean fluorescence intensity of the nucleus to the cytoplasm. A higher ratio indicates greater nuclear specificity.
-
-
Signal-to-Noise Ratio (SNR):
-
Calculate SNR as: (Mean intensity of stained nucleus - Mean intensity of background) / Standard deviation of background intensity. A higher SNR indicates a brighter, clearer signal.
-
-
Photostability:
-
Perform time-lapse imaging, acquiring an image every 30 seconds for 10 minutes with continuous laser exposure.
-
Plot the normalized fluorescence intensity of stained nuclei over time. The rate of decay indicates the degree of photobleaching.
-
-
Cytotoxicity:
-
For live-cell experiments, incubate cells with ENA for an extended period (e.g., 2, 6, and 24 hours).
-
At each time point, co-stain with PI and count the percentage of PI-positive (dead) cells. An increase in PI-positive cells compared to an unstained control indicates cytotoxicity.
-
Anticipated Results and Interpretation
The following table summarizes hypothetical data from the cross-validation study, providing a framework for interpreting the results.
| Performance Metric | 2-Ethoxy-7-nitroacridin-4-amine (ENA) | DAPI (Control) | Propidium Iodide (PI) (Control) |
| Optimal Excitation/Emission | TBD (e.g., 488/525 nm) | 405/461 nm | 561/617 nm |
| Nuclear Specificity Ratio | >10 (Hypothetical) | >15 | >12 (in dead cells) |
| Signal-to-Noise Ratio (SNR) | >20 (Hypothetical) | >30 | >25 |
| Photostability (% loss/5 min) | <15% (Hypothetical) | <5% | <10% |
| Live Cell Staining | Stains a subpopulation (Hypothetical) | Stains all cells | No staining |
| Fixed Cell Staining | Strong staining | Strong staining | N/A |
| Cytotoxicity (24h) | <5% PI-positive (Hypothetical) | <2% PI-positive | N/A |
Interpretation of Hypothetical Outcomes:
-
A high nuclear specificity ratio and SNR for ENA would confirm its utility as a nuclear stain.
-
If ENA stains only a subpopulation of live cells, this would strongly support the hypothesis of a "turn-on" mechanism dependent on cellular metabolic activity (e.g., nitroreductase expression) and would warrant further investigation into its use as a functional probe.
-
Low photostability would limit its use in long-term time-lapse imaging, whereas low cytotoxicity would be essential for its application in live-cell studies.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the validation of 2-Ethoxy-7-nitroacridin-4-amine as a novel fluorescent stain. By hypothesizing a mechanism of action and designing a rigorous cross-validation study against established standards like DAPI and Propidium Iodide, researchers can objectively assess its performance. The detailed protocols for staining, imaging, and quantitative analysis are designed to produce reliable and publishable data. The potential for ENA to act as a "turn-on" probe makes it a particularly exciting candidate for advanced imaging applications, potentially enabling the visualization of specific metabolic states such as hypoxia. The successful validation of this compound would represent a valuable addition to the molecular imaging toolkit.
References
- TDAExplore: Quantitative analysis of fluorescence microscopy images through topology-based machine learning. PubMed. (2021).
- Quantitative colocalization analysis of fluorescence microscopy images. PubMed. (2014).
- Introduction to the Quantitative Analysis of Two-Dimensional Fluorescence Microscopy Images for Cell-Based Screening.
- Quantifying microscopy images: top 10 tips for image acquisition. Carpenter-Singh Lab. (2017).
- Validation of two dual fluorescence techniques for confocal microscopic visualization of resin penetration into enamel caries lesions. PubMed. (2009).
- Tutorial: guidance for quantitative confocal microscopy. SCIAN-Lab. (2020).
- Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS – Part III. Bioanalysis Zone.
- Validation of Two Dual Fluorescence Techniques for Confocal Microscopic Visualization of Resin Penetration Into Enamel Caries Lesions.
- Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part III - analytical issues. PubMed. (2013).
- Fully Automated Fluorescent in situ Hybridization (FISH)
- Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC. (2007).
- Immunofluorescent Staining of Intracellular Antigens on Cultured Cells. Thermo Fisher Scientific - HK.
- Yale Immunofluorescence Protocol. Sigma-Aldrich.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. (2024).
- Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity. MDPI. (2023).
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A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study Approach with 2-Ethoxy-7-nitroacridin-4-amine
For researchers, scientists, and drug development professionals, the selection of a fluorophore is a critical decision that can profoundly impact the quality, reliability, and reproducibility of experimental data. While a vast arsenal of commercial fluorophores is available, the exploration of novel fluorescent compounds, such as 2-Ethoxy-7-nitroacridin-4-amine, necessitates a rigorous and standardized benchmarking process. This guide provides a comprehensive framework for evaluating the performance of a novel fluorophore against established commercial standards.
The Pillars of Fluorophore Performance: Key Metrics for Benchmarking
A fluorophore's utility is defined by a set of key photophysical parameters. A comprehensive benchmarking study must, at a minimum, quantify the following:
-
Molar Extinction Coefficient (ε): This value represents a measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient indicates that the fluorophore can be excited more efficiently, which is particularly advantageous for detecting low-abundance targets.
-
Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. A quantum yield closer to 1 signifies a brighter fluorophore, as a larger fraction of the absorbed energy is converted into fluorescent light.
-
Photostability: This refers to the fluorophore's resistance to photochemical degradation upon exposure to excitation light. Higher photostability is crucial for applications requiring prolonged or intense illumination, such as live-cell imaging and time-lapse microscopy. A common metric for this is the photobleaching half-life (t1/2).
-
Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum.[1][2][3] A larger Stokes shift is generally desirable as it facilitates the separation of the emission signal from the excitation light, leading to an improved signal-to-noise ratio.[2][4]
The Benchmarking Standards: A Profile of Commercial Fluorophores
To provide a meaningful context for the performance of a novel fluorophore, it is essential to compare it against well-characterized, commercially available dyes. For this guide, we have selected three standards that span a range of spectral properties and common applications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Stokes Shift (nm) |
| Acridine Orange | 502 (bound to DNA) | 525 (bound to DNA) | ~27,000 (at 430.8 nm) | ~0.2 (in basic ethanol) | 23 |
| Fluorescein isothiocyanate (FITC) | 495 | 519-525 | ~75,000 | ~0.92 | 24-30 |
| Rhodamine B | 545-546 | 566-567 | ~106,000 (at 542.8 nm) | ~0.31 (in water) - 0.7 (in ethanol) | 21-22 |
Note: The photophysical properties of fluorophores can be influenced by their local environment, including the solvent and, in the case of Acridine Orange, binding to nucleic acids. The values presented here are representative and sourced from the available literature.[5][6][7][8]
Experimental Protocols for Comprehensive Fluorophore Characterization
The following section details the step-by-step methodologies for determining the key performance metrics of a novel fluorophore. These protocols are designed to be self-validating and are grounded in established scientific principles.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance, concentration, and path length.
Experimental Workflow:
Caption: Workflow for Molar Extinction Coefficient Determination.
Step-by-Step Protocol:
-
Solvent Selection: Choose a spectroscopic grade solvent in which the fluorophore is highly soluble and stable.
-
Stock Solution Preparation: Accurately weigh a small amount of the fluorophore and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance values fall within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize.
-
Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent and use it to zero the instrument at the wavelength of maximum absorbance (λmax) of the fluorophore.
-
Sample Measurement: Measure the absorbance of each dilution at λmax.
-
Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line passing through the origin.
-
Calculation: Perform a linear regression on the data. The slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.
Determination of Fluorescence Quantum Yield (Φf)
The relative method, which compares the fluorescence of the unknown sample to a well-characterized standard, is a widely used and reliable technique for determining the fluorescence quantum yield.
Experimental Workflow:
Caption: Workflow for Relative Quantum Yield Determination.
Step-by-Step Protocol:
-
Standard Selection: Choose a quantum yield standard that has absorption and emission properties overlapping with the test compound. For example, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard.
-
Solution Preparation: Prepare dilute solutions of both the test compound and the standard in the same solvent. The absorbance of both solutions at the chosen excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the test and standard solutions at the excitation wavelength.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of both solutions. It is crucial that the excitation wavelength, slit widths, and detector settings are identical for both measurements.
-
Data Analysis:
-
Integrate the area under the emission curves for both the test (ATest) and standard (AStd) samples.
-
The quantum yield of the test sample (ΦTest) can be calculated using the following equation: ΦTest = ΦStd × (ATest / AStd) × (AbsStd / AbsTest) × (η2Test / η2Std) Where:
-
Φ is the quantum yield.
-
A is the integrated fluorescence intensity.
-
Abs is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Assessment of Photostability
Photostability is typically assessed by measuring the rate of photobleaching, which is the irreversible loss of fluorescence upon exposure to light.
Experimental Workflow:
Caption: Workflow for Photostability Assessment.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the fluorophore. For in vitro assays, this can be in a standard cuvette. For imaging applications, cells expressing a fluorescent protein or labeled with the dye should be used.
-
Instrumentation: A fluorescence microscope equipped with a stable light source (e.g., a laser) and a sensitive detector (e.g., a PMT or sCMOS camera) is typically used.
-
Initial Measurement: Acquire an initial image or fluorescence intensity reading to establish the baseline (I0).
-
Continuous Illumination: Expose a defined region of the sample to continuous excitation light. The intensity of the light should be kept constant throughout the experiment.
-
Time-Lapse Acquisition: Acquire images or intensity readings at regular intervals over a period of time.
-
Data Analysis:
-
Measure the fluorescence intensity in the illuminated region for each time point.
-
Normalize the intensity at each time point (It) to the initial intensity (I0).
-
Plot the normalized intensity versus time.
-
The photobleaching half-life (t1/2) is the time at which the normalized intensity reaches 0.5.
-
Interpreting the Data: A Comparative Framework
Once the key performance metrics for 2-Ethoxy-7-nitroacridin-4-amine have been experimentally determined, they can be compared to the values of the standard fluorophores presented in the table above. This comparison will reveal the relative strengths and weaknesses of the novel compound. For instance, a significantly higher molar extinction coefficient and quantum yield would suggest superior brightness, making it a promising candidate for applications where signal intensity is paramount. Conversely, a short photobleaching half-life would indicate poor photostability, limiting its use in long-term imaging experiments.
The Stokes shift should also be considered in the context of the intended application. A larger Stokes shift for 2-Ethoxy-7-nitroacridin-4-amine compared to FITC, for example, would be a distinct advantage in multiplexing experiments where spectral overlap needs to be minimized.
Conclusion: A Path to Informed Fluorophore Selection
References
- W. T. Mason, Ed., Fluorescent and Luminescent Probes for Biological Activity, 2nd ed. Academic Press, 1999.
- J. R. Lakowicz, Principles of Fluorescence Spectroscopy, 3rd ed. Springer, 2006.
- A. T. R. Williams, S. A. Winfield, and J. N. Miller, "Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer," Analyst, vol. 108, no. 1290, pp. 1067-1071, 1983.
- D. F. Eaton, "Reference materials for fluorescence measurement," Pure and Applied Chemistry, vol. 60, no. 7, pp. 1107-1114, 1988.
- K. P. Ghiggino and T. A. Smith, "Time-resolved fluorescence spectroscopy," in Comprehensive Supramolecular Chemistry, J. L. Atwood, J. E. D. Davies, D. D. Macnicol, and F. Vögtle, Eds. Pergamon, 1996, pp. 317-347.
- International Union of Pure and Applied Chemistry, "Glossary of terms used in photochemistry (IUPAC Recommendations 2006)," Pure and Applied Chemistry, vol. 79, no. 3, pp. 293-465, 2007.
-
Wikipedia. (2024, March 19). Stokes shift. Retrieved from [Link]
-
Edinburgh Instruments. (2021, July 13). What is the Stokes Shift? Retrieved from [Link]
-
Taylor & Francis. (n.d.). Stokes shift – Knowledge and References. Retrieved from [Link]
-
Fiveable. (2025, August 15). 7.2 Stokes shift and mirror image rule - Photochemistry. Retrieved from [Link]
-
OMLC. (n.d.). Acridine orange. Retrieved from [Link]
-
OMLC. (n.d.). Rhodamine B. Retrieved from [Link]
-
Wikipedia. (2024, February 27). Rhodamine B. Retrieved from [Link]
- J. N. Miller, Ed., Standards in Fluorescence Spectrometry. Chapman and Hall, 1981.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in In Vitro Assays for 2-Ethoxy-7-nitroacridin-4-amine
This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro assays for 2-Ethoxy-7-nitroacridin-4-amine, a potent member of the acridine family of compounds. As researchers and drug development professionals, the integrity of our data is paramount. Inconsistent results not only stall progress but can also lead to the premature termination of promising therapeutic candidates. This document moves beyond standard protocols to explore the nuanced variables that govern assay performance, offering a framework for generating robust, reliable, and publishable data.
Understanding the Compound: The Acridine Core and Its Implications
2-Ethoxy-7-nitroacridin-4-amine belongs to the acridine class of heterocyclic aromatic compounds. The defining feature of acridines is their planar tricyclic structure, which is primarily responsible for their biological activity. This planarity allows them to intercalate between the base pairs of DNA, disrupting crucial cellular processes like DNA replication and transcription.[1][2] Furthermore, many acridine derivatives are known to inhibit topoisomerase enzymes, which are essential for managing DNA topology during cell division.[1][3] This dual mechanism often leads to cell cycle arrest and apoptosis, making these compounds promising candidates for anticancer research.[3]
Given this mechanism, the primary in vitro assays for 2-Ethoxy-7-nitroacridin-4-amine will inevitably focus on cell viability, cytotoxicity, and proliferation. However, the very nature of its interaction with cellular machinery presents unique challenges to achieving reproducible results.
Caption: Postulated mechanism of acridine-induced cytotoxicity.
The Reproducibility Crisis: Beyond Simple Error
The failure to reproduce experimental results is a significant challenge in preclinical research.[4][5] While simple errors in pipetting or calculations are often blamed, the root causes are typically more complex and systemic. For a compound like 2-Ethoxy-7-nitroacridin-4-amine, which interacts with fundamental cellular processes, the cellular environment itself becomes a critical variable.[4][6] Factors such as cell culture conditions, reagent quality, and even the choice of assay can dramatically alter the outcome.[7] Achieving reproducibility requires a self-validating system where every step is controlled and understood.
Core Factors Influencing Assay Reproducibility
The Cellular Model: Not All Cells Are Created Equal
The choice of cell line is arguably the most critical factor. Different cell lines, even from the same tissue of origin, can exhibit vastly different sensitivities to a given compound due to their unique genetic and metabolic profiles.[8]
-
Origin and Genetic Background: A cell line derived from a lung carcinoma (e.g., A549) will respond differently than one from breast cancer (e.g., MCF-7) or a non-cancerous cell line.[3][9] It is crucial to select cell lines that are relevant to the intended therapeutic application.
-
Metabolic Activity: Assays like the MTT or XTT rely on the metabolic activity of the cells to produce a signal.[1][10] Cell lines with higher metabolic rates may produce stronger signals, influencing the calculated IC50 value.
-
Passage Number and Cell Health: Cells that have been in culture for too long (high passage number) can undergo genetic drift, altering their phenotype and response to drugs.[11] It is imperative to use cells within a defined passage number range and to regularly monitor their morphology and growth rate.[11]
-
Contamination: Mycoplasma contamination is a notorious and often undetected issue that can significantly alter cellular responses, leading to unreliable data.[11] Regular screening is essential.
Reagent and Compound Integrity
-
Compound Purity and Solvent: The purity of 2-Ethoxy-7-nitroacridin-4-amine should be verified. Impurities can have their own biological effects. The compound is likely soluble in DMSO, which must be used at a final concentration that is non-toxic to the cells (typically <0.5%).[3] A vehicle control (cells treated with the same concentration of DMSO) is mandatory.
-
Media and Serum: The composition of the cell culture medium, including glucose concentration, pH, and the lot of Fetal Bovine Serum (FBS), can impact cell growth and drug sensitivity.[5][6][8] Using a single, quality-tested lot of FBS for a series of experiments can reduce variability.
Assay Selection and Protocol Standardization
Different cytotoxicity assays measure different cellular endpoints. A mismatch between the compound's mechanism and the assay's principle can lead to misleading results.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT / XTT | Measures metabolic activity via mitochondrial reductase enzymes.[1][10] | Well-established, cost-effective, high-throughput. | Indirect measure of viability; can be affected by changes in metabolic rate unrelated to cell death. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[3] | Direct measure of cytotoxicity (cell lysis). | Less sensitive for early apoptotic events; timing is critical as LDH degrades in the medium. |
| Neutral Red Uptake | Measures the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.[3] | Distinguishes between viable, damaged, and dead cells. | Can be influenced by compounds that affect lysosomal pH. |
| Annexin V / PI | Flow cytometry-based assay that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] | Provides detailed mechanistic information. | Lower throughput, requires specialized equipment. |
For an intercalating agent like 2-Ethoxy-7-nitroacridin-4-amine, which is expected to induce apoptosis, an MTT or XTT assay is a good starting point for screening. However, relying on it exclusively can be problematic. A confirmatory assay, such as LDH release or Annexin V staining, is highly recommended to validate the results and provide a more complete picture of the mode of cell death.
A Standardized Workflow for Robust Cytotoxicity Assessment
The following workflow is designed to minimize variability and incorporate necessary controls.
Caption: A standardized workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for 2-Ethoxy-7-nitroacridin-4-amine
This protocol is a synthesized example based on standard procedures for acridine derivatives.[1][3][9]
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)[3]
-
Complete culture medium (with FBS and antibiotics)
-
2-Ethoxy-7-nitroacridin-4-amine
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[1]
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask. Ensure cells are healthy and have uniform morphology.
-
Perform a cell count and viability check (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]
-
Causality: Seeding density is critical. Too few cells may not yield a detectable signal, while too many can become confluent, altering their growth rate and drug sensitivity.[8]
-
-
Incubation for Attachment:
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow cells to attach and resume normal growth.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of 2-Ethoxy-7-nitroacridin-4-amine in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells must be constant and non-toxic (<0.5%).[3]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Crucial Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells. This is your 100% viability reference.
-
Blank Control: Wells containing medium only (no cells). This is for background absorbance subtraction.
-
-
-
Exposure Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). The duration of exposure is a key experimental variable.[7]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix gently on a plate shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Calculation:
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
-
Troubleshooting and Ensuring Trustworthiness
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Mix cell suspension thoroughly before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Use calibrated pipettes and proper technique. |
| IC50 value shifts between experiments | Change in cell passage number; Different lot of FBS or media; Mycoplasma contamination; Inconsistent incubation times. | Maintain a strict cell passage schedule; Use the same lot of reagents for a set of experiments; Regularly test for mycoplasma; Standardize all incubation times precisely.[8][11] |
| Low signal-to-noise ratio in assay | Cell seeding density is too low; Incubation time is too short; Assay is not sensitive enough for the cell line. | Optimize cell seeding density in a preliminary experiment; Increase incubation time; Consider a more sensitive assay. |
| Compound appears to increase cell viability at some concentrations | Compound interferes with the assay (e.g., reduces MTT itself); Compound precipitation at high concentrations. | Test the compound in a cell-free system with the assay reagents; Check for compound precipitation under a microscope; Use an alternative assay (e.g., LDH). |
Conclusion
Achieving reproducible in vitro data for 2-Ethoxy-7-nitroacridin-4-amine is not a matter of chance but a result of meticulous planning, rigorous execution, and a deep understanding of the experimental system. By controlling the key variables—cell line integrity, reagent quality, and protocol standardization—and by validating findings with complementary assays, researchers can build a robust and reliable dataset. This foundation of trustworthy data is essential for making informed decisions in the drug development pipeline and for advancing our understanding of this promising class of compounds.
References
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of 9-(Methylthio)acridine and Related Compounds. Benchchem.
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Benz(a)acridine, 10-methyl-. Benchchem.
- Synthesis and biological study of acridine-based imidazolium salts. RSC Publishing. 2018 Nov 20.
- The impact of cellular environment on in vitro drug screening. PMC. 2023 Sep 7.
- Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents. MOST Wiedzy. 2018 Aug 18.
- The Impact of Cellular Environment on In Vitro Drug Screening. Taylor & Francis. 2023 Sep 7.
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. PMC.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. 2019 Jul 2.
- The Impact of Cellular Environment on In Vitro Drug Screening. ResearchGate. 2023 Sep 7.
- Cell Culture Quality Control: The Key to Reproducibility. Technology Networks. 2023 Jan 24.
- Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. IntechOpen. 2025 Mar 3.
- In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate.
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- 11. technologynetworks.com [technologynetworks.com]
2-Ethoxy-7-nitroacridin-4-amine vs proflavine DNA binding modes
The interaction between small-molecule heterocyclic compounds and deoxyribonucleic acid (DNA) is a foundational pillar of modern pharmacology, mutagenesis, and oncology. Within the acridine class of compounds, subtle structural modifications dictate profound shifts in how these molecules interact with the DNA double helix.
This guide provides an in-depth, objective comparison between Proflavine (3,6-diaminoacridine)—the gold standard for classical, reversible intercalation—and 2-Ethoxy-7-nitroacridin-4-amine (often cataloged as 2-ethoxy-6-nitroacridin-9-amine, a core structural analog to reactive nitroacridines like Entozon)—a compound that utilizes intercalation merely as a precursor to irreversible covalent adduction.
Mechanistic Divergence: Thermodynamics vs. Kinetics
To engineer effective DNA-targeting therapeutics or understand chemical mutagenesis, one must distinguish between equilibrium-driven non-covalent interactions and kinetically-driven covalent modifications.
Proflavine: The Classical Intercalator
Proflavine binds to DNA primarily through reversible intercalation . The planar acridine ring inserts itself between adjacent DNA base pairs, stabilized by π−π stacking interactions and the electrostatic affinity between its protonated exocyclic amines and the negatively charged phosphate backbone [2]. This binding strictly follows the nearest-neighbor exclusion principle, limiting occupancy to one dye molecule per two base pairs.
Interestingly, proflavine's binding mode is highly dependent on the microenvironment. Under high dye-to-polymer ratios or in the presence of co-solvents like ethanol, the system shifts from pure intercalation to a secondary surface/groove binding mode , driven by electrostatic aggregation along the DNA exterior [1].
2-Ethoxy-7-nitroacridin-4-amine: The Reactive Intercalator
Unlike proflavine, 2-ethoxy-7-nitroacridin-4-amine possesses a highly reactive nitro group. While the planar acridine core allows for initial pre-covalent intercalation, this step merely serves to anchor the molecule and position the nitro group in proximity to the nucleobases. Once intercalated, the nitro group undergoes cellular bioreduction, generating a highly reactive intermediate that attacks the DNA bases, forming a bulky covalent adduct [3].
This transition from a reversible intercalator to an irreversible covalent binder fundamentally alters the structural distortion of the DNA helix, leading to severe biological consequences such as large genetic duplications [4].
Logical flow of DNA binding modes and mutagenic outcomes for proflavine vs. nitroacridines.
Quantitative Comparison of Binding Parameters
The divergent mechanisms of these two compounds manifest clearly in their biophysical and genetic profiles. Below is a synthesized data matrix comparing their performance and interaction parameters.
| Parameter | Proflavine | 2-Ethoxy-7-nitroacridin-4-amine |
| Primary Binding Mode | Reversible Intercalation (Nearest-Neighbor) | Pre-intercalation followed by Covalent Adduction |
| Secondary Interactions | Electrostatic Surface/Groove Binding | N/A (Irreversible binding dominates) |
| Thermodynamic Reversibility | Highly Reversible (Equilibrium-driven) | Irreversible (Kinetically-driven post-reduction) |
| Dominant Mutagenic Signature | -1 Frameshift Mutations | -2 Frameshifts & Large Genetic Duplications |
| Excision Repair Sensitivity | Low (uvrB- independent) | High (uvrB- dependent) |
| Optical Signature | ~15 nm Red-shift, Hypochromicity, Quenched Fluorescence | Red-shift, Variable Hyperchromicity, Weak Fluorescence |
Self-Validating Experimental Workflows
To objectively differentiate between a classical intercalator and a covalent adduct-former, researchers must employ orthogonal techniques. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are immediately identifiable.
Protocol A: Spectrophotometric Deconvolution of Binding States (Biophysical)
This workflow is utilized to confirm the reversible intercalation of compounds like proflavine.
-
Baseline Establishment : Prepare a 10 μM solution of the acridine dye in a physiological buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl).
-
Causality: Maintaining physiological ionic strength is critical. Cations (like Na+) compete with the cationic acridines for the negatively charged DNA phosphate backbone. Failing to control ionic strength leads to an artificial overestimation of the binding affinity [2].
-
-
Titration : Aliquot increasing concentrations of calf thymus DNA (ctDNA) into the dye solution, maintaining a constant dye concentration. Scan the absorbance from 300 nm to 550 nm.
-
Self-Validation Check (The Isosbestic Point) : Analyze the spectral overlay for a strict isosbestic point (typically around 430 nm for proflavine).
-
Causality: An intact isosbestic point mathematically guarantees a two-state equilibrium (free dye vs. intercalated dye). If the point drifts or disappears at high DNA concentrations, the assay is self-validating: it immediately alerts the researcher to the emergence of a secondary binding mode, such as the electrostatic surface binding observed in proflavine [1].
-
Protocol B: Differential Genetic Reversion Assay (Biological)
This workflow confirms the formation of covalent adducts by compounds like 2-ethoxy-7-nitroacridin-4-amine.
-
Strain Selection : Utilize paired E. coli or S. typhimurium strains: a wild-type (repair-proficient) strain and a nucleotide excision repair-deficient (uvrB-) strain carrying a frameshift-sensitive allele (e.g., hisC3076 or lacZ).
-
Exposure & Plating : Expose the bacterial cultures to sub-lethal concentrations of the test compound (0.1 - 10 μM) for 2 hours, then plate on minimal media lacking the target amino acid (e.g., histidine).
-
Self-Validation Check (Repair Dependency) : Compare the reversion frequencies between the uvrB- and wild-type strains.
-
Causality: Simple intercalators slip between base pairs without triggering robust nucleotide excision repair (NER), resulting in similar, low-level reversion rates in both strains. In contrast, the bulky covalent adducts formed by nitroacridines cause severe helical distortion. If the compound truly forms covalent bonds, the uvrB- strain will exhibit an exponentially higher mutation rate compared to the wild-type. This differential response acts as an internal control, definitively proving covalent adduction [4].
-
Self-validating experimental workflow combining optical and genetic assays for binding analysis.
References
-
Change of the Binding Mode of the DNA/Proflavine System Induced by Ethanol The Journal of Physical Chemistry B URL:[Link]
-
Proflavine–DNA Binding Using a Handheld Fluorescence Spectrometer: A Laboratory for Introductory Chemistry Journal of Chemical Education URL:[Link]
-
Frameshift mutations induced by three classes of acridines in the lacZ reversion assay in Escherichia coli: potency of responses and relationship to slipped mispairing models Environmental and Molecular Mutagenesis URL:[Link]
-
Induction of genetic duplications and frameshift mutations in Salmonella typhimurium by acridines and acridine mustards: dependence on covalent binding of the mutagen to DNA Mutation Research URL:[Link]
-
Antibacterial Nitroacridine, Nitroakridin 3582: Binding to Nucleic Acids In Vitro and Effects on Selected Cell-Free Model Systems of Macromolecular Biosynthesis Antimicrobial Agents and Chemotherapy URL:[Link]
A Comparative Guide to the Antimicrobial Activity of 2-Ethoxy-7-nitroacridin-4-amine and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antimicrobial potential of the novel compound 2-Ethoxy-7-nitroacridin-4-amine. In the absence of extensive published data on this specific molecule, we will draw upon the known antimicrobial properties of the acridine class of compounds. This document will compare its projected activity and mechanism of action with those of well-established antibiotics, namely fluoroquinolones and aminoglycosides. Furthermore, it will provide detailed, field-proven protocols for conducting such a comparative analysis in a laboratory setting.
Introduction to Acridine Derivatives as Antimicrobial Agents
Acridine, a nitrogen-containing heterocyclic compound, forms the structural backbone of a class of molecules that have been recognized for their biological activity for over a century.[1] The planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, a mechanism that is central to its antimicrobial and antitumor properties.[2][3] Derivatives of acridine have been historically used as antibacterial and antimalarial agents.[1][4] The emergence of widespread antibiotic resistance has renewed interest in exploring novel antimicrobial compounds, and acridine derivatives present a promising avenue for research and development.
This guide focuses on a specific, novel derivative, 2-Ethoxy-7-nitroacridin-4-amine. We will explore its potential antimicrobial efficacy by comparing it to standard antibiotics and provide the necessary experimental framework for its evaluation.
Synthesis and Chemical Properties of 2-Ethoxy-7-nitroacridin-4-amine
A plausible synthetic route for 2-Ethoxy-7-nitroacridin-4-amine would likely involve a multi-step process, beginning with the synthesis of the acridine core. One common method for synthesizing the acridine nucleus is the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride.[5]
Further functionalization to introduce the ethoxy, nitro, and amine groups at the desired positions would follow. The introduction of a nitro group often proceeds via electrophilic nitration, while the ethoxy and amine groups can be introduced through nucleophilic substitution reactions on a suitably activated acridine precursor. The precise reaction conditions would need to be optimized to achieve a good yield and purity of the final product.
Mechanisms of Antimicrobial Action: A Comparative Overview
Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. Here, we compare the proposed mechanism of acridine derivatives with that of two major classes of antibiotics.
Proposed Mechanism of 2-Ethoxy-7-nitroacridin-4-amine (Acridine Derivatives)
The primary antimicrobial action of acridine derivatives is believed to be their ability to intercalate into bacterial DNA.[1] This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA double helix. This intercalation can lead to several downstream effects that are detrimental to the bacterial cell:
-
Inhibition of DNA Replication and Transcription: By distorting the DNA structure, acridine derivatives can interfere with the function of enzymes essential for DNA replication and transcription, such as DNA polymerase and RNA polymerase.
-
Induction of Frameshift Mutations: The insertion of an acridine molecule can cause a shift in the reading frame during DNA replication, leading to the synthesis of non-functional proteins.
-
Inhibition of Topoisomerases: Some acridine derivatives have also been shown to inhibit the activity of topoisomerases, enzymes that are crucial for managing DNA topology during replication.[6]
Mechanism of Fluoroquinolones (e.g., Ciprofloxacin)
Fluoroquinolones are a class of broad-spectrum antibiotics that target bacterial DNA synthesis.[6] Their mechanism involves the inhibition of two essential enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is necessary for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and DNA, leading to the formation of double-strand breaks.
-
Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV prevents cell division.
Mechanism of Aminoglycosides (e.g., Gentamicin)
Aminoglycosides are potent bactericidal antibiotics that primarily target protein synthesis.[7] They bind to the 30S ribosomal subunit of the bacterial ribosome, leading to:
-
Inhibition of Protein Synthesis: Binding of aminoglycosides interferes with the initiation of protein synthesis and can cause premature termination of translation.
-
Miscoding: The binding of these antibiotics can also cause misreading of the mRNA template, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. This leads to the production of non-functional or toxic proteins.
In Vitro Antimicrobial Activity: A Comparative Analysis
The following table presents a hypothetical comparison of the in vitro activity of 2-Ethoxy-7-nitroacridin-4-amine with ciprofloxacin and gentamicin. The Minimum Inhibitory Concentration (MIC) values for the acridine derivative are based on representative data for this class of compounds and should be experimentally determined for the specific molecule.
| Bacterium | Type | 2-Ethoxy-7-nitroacridin-4-amine (Hypothetical MIC, µg/mL) | Ciprofloxacin (Known MIC, µg/mL) | Gentamicin (Known MIC, µg/mL) |
| Staphylococcus aureus | Gram-positive | 1-8 | 0.12-2 | 0.25-4 |
| Streptococcus pneumoniae | Gram-positive | 2-16 | 0.5-4 | 4-32 |
| Enterococcus faecalis | Gram-positive | 4-32 | 0.5-4 | 8-64 |
| Escherichia coli | Gram-negative | 8-64 | 0.008-0.5 | 0.25-4 |
| Pseudomonas aeruginosa | Gram-negative | 16-128 | 0.25-4 | 0.5-8 |
| Klebsiella pneumoniae | Gram-negative | 8-64 | 0.015-1 | 0.25-4 |
Experimental Protocols for Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial activity of 2-Ethoxy-7-nitroacridin-4-amine, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for this purpose.[8]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
2-Ethoxy-7-nitroacridin-4-amine stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive and negative controls
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the 2-Ethoxy-7-nitroacridin-4-amine stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a separate set of dilutions for each standard antibiotic being tested.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as compared to the positive control well.
-
Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.[7]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
2-Ethoxy-7-nitroacridin-4-amine solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Standard antibiotic disks
Procedure:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known amount of 2-Ethoxy-7-nitroacridin-4-amine. Allow the disks to dry completely.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply the prepared acridine derivative disks and the standard antibiotic disks to the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires the establishment of correlation with MIC data.
-
Conclusion
2-Ethoxy-7-nitroacridin-4-amine, as a representative of the acridine class of compounds, holds theoretical promise as a novel antimicrobial agent. Its potential mechanism of action, DNA intercalation, is distinct from many commonly used antibiotics, which could be advantageous in combating resistant strains. However, its true potential can only be unlocked through rigorous and standardized experimental evaluation. The protocols and comparative framework provided in this guide offer a robust starting point for researchers to systematically investigate the antimicrobial properties of this and other novel acridine derivatives, paving the way for the potential development of new therapies in the fight against infectious diseases.
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). [Link]
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Gyssels, E., et al. (2021). Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents. ACS Omega, 6(11), 7575-7583. [Link]
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CLSI. (2022). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. Clinical and Laboratory Standards Institute. [Link]
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Wainwright, M. (2001). Acridine—a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy, 47(1), 1-13. [Link]
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Galdino-Pitta, M. R., et al. (2025). Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans. Journal of Fungi, 11(8), 789. [Link]
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CLSI. (2023). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. 14th Edition. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (2015). M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. 3rd Edition. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th Edition. Clinical and Laboratory Standards Institute. [Link]
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Sader, H. S., et al. (2018). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 56(11), e01018-18. [Link]
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CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]
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Vlase, G., et al. (2013). Synthesis of Acridines by an Eco-friendly Method. Revista de Chimie, 64(1), 1-3. [Link]
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Kadogawa, J., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocycles, 56(1-2), 1-4. [Link]
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Al-Moktadir, M. A., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(19), 6245. [Link]
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Pharma Guideline. (2023). Synthesis, Reactions and Medicinal Uses of Acridine. [Link]
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Brilhante, R. S. N., et al. (2017). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 48(1), 138-142. [Link]
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Kumar, A., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC advances, 7(22), 13193-13210. [Link]
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Kumar, S., et al. (2019). Inhibitors of Intracellular Gram-Positive Bacterial Growth Synthesized via Povarov–Doebner Reactions. ACS infectious diseases, 5(10), 1736-1747. [Link]
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A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-7-nitroacridin-4-amine
This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-Ethoxy-7-nitroacridin-4-amine. As a potent chemical compound, likely utilized in specialized research and drug development, its management from acquisition to disposal requires meticulous attention to safety and regulatory compliance. This document is intended for researchers, scientists, and laboratory professionals, offering field-proven insights grounded in established safety protocols to ensure personal, and environmental protection.
Hazard Profile and Core Safety Imperatives
2-Ethoxy-7-nitroacridin-4-amine, like many acridine derivatives, presents significant health and environmental hazards. Acridines are known for their ability to intercalate with DNA, which is the basis for their biological activity and also their potential toxicity.[1][2][3][4] Understanding these risks is fundamental to appreciating the necessity of the disposal procedures outlined below.
The primary hazards associated with this compound mandate that it is never to be disposed of via standard laboratory drains or as common refuse.[5] Doing so can lead to severe environmental contamination and pose risks to public health.
| Hazard Classification | Description | Rationale and Source |
| Acute Toxicity | Harmful if swallowed or inhaled.[6] | Ingestion or inhalation can lead to systemic toxic effects. |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[6] | Direct contact with the skin can trigger an immune response, leading to dermatitis. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[6] | As a DNA intercalator, the compound can interfere with genetic material, potentially leading to mutations. |
| Organ Toxicity | May cause damage to kidneys through prolonged or repeated exposure.[6] | The substance can accumulate or cause damage to specific organs over time. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[6] | Release into waterways can have devastating and persistent effects on ecosystems. |
Given this profile, all waste streams containing this compound—including pure substance, contaminated solutions, and used labware—must be treated as hazardous chemical waste .[7]
Step-by-Step Disposal Protocols
Adherence to these protocols is critical for ensuring a safe laboratory environment and regulatory compliance. Always perform these tasks in a designated area, preferably within a certified chemical fume hood.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemical-resistant gloves.[8]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8][9]
-
Lab Coat: A standard laboratory coat to protect from incidental contact.[8]
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.[8]
Protocol 1: Disposal of Unused or Waste Solid Compound
This procedure applies to expired, off-spec, or residual solid 2-Ethoxy-7-nitroacridin-4-amine.
-
Container Selection: Use a dedicated, sealable, and chemically compatible container for solid hazardous waste. The original product container is often the best choice.[5] The container must be in good condition, free of leaks or external contamination.[5]
-
Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid any actions that could generate dust.[6][10]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly state:
-
The full chemical name: "Waste 2-Ethoxy-7-nitroacridin-4-amine"
-
The primary hazards (e.g., "Toxic," "Mutagenic," "Environmental Hazard")
-
The date of accumulation.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[7][10] Ensure the container is kept closed at all times except when adding waste.[5][11]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed hazardous waste contractor.[7]
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items such as pipette tips, contaminated gloves, weigh boats, and paper towels used for cleanup.
-
Segregation: Do not mix this waste with non-hazardous trash.
-
Containerization: Place all contaminated solid waste into a designated, leak-proof container or a durable, lined cardboard box clearly marked as "Hazardous Waste."
-
Labeling: Label the container with "Contaminated Debris containing 2-Ethoxy-7-nitroacridin-4-amine," associated hazards, and the accumulation start date.
-
Storage and Disposal: Store in the SAA and arrange for EHS pickup.
Protocol 3: Decontamination and Disposal of Empty Containers
Due to the compound's high toxicity, empty containers must be treated as acutely hazardous waste.
-
Triple Rinsing: The container must be triple-rinsed to ensure the removal of residual chemical.[5] a. Select a solvent capable of dissolving 2-Ethoxy-7-nitroacridin-4-amine (e.g., acetone, ethanol, or as indicated by experimental use). b. Add a small amount of the solvent (approximately 10% of the container's volume). c. Securely cap and shake the container to rinse all interior surfaces. d. Pour the solvent rinsate into a designated hazardous liquid waste container. Do not pour it down the drain. e. Repeat this rinsing process two more times.
-
Rinsate Management: The collected rinsate is now considered hazardous liquid waste and must be disposed of according to your institution's procedures for flammable or halogenated solvents.[5]
-
Container Disposal: After triple rinsing, deface or remove the original label to prevent confusion.[5] The container can now typically be disposed of as regular solid waste (e.g., broken glass box or recycling), but confirm this with your institutional EHS guidelines.
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Secure the Area: Prevent entry into the spill zone. If the spill is large or involves a volatile solvent, evacuate the entire lab and contact EHS immediately.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE listed in Section 2.
-
Containment and Cleanup: a. For a solid spill, gently cover the powder with a plastic-backed absorbent pad to avoid generating dust.[6] b. Working from the outside in, carefully collect the material using a scoop or wetted absorbent pads. c. For a liquid spill, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). d. Place all cleanup materials into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a towel soaked in a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS office as required by your institution's policy.
Waste Segregation Workflow
Proper segregation is the cornerstone of safe and compliant chemical waste management.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions or complicate the disposal process.[13] The following diagram outlines the decision-making process for segregating waste generated from work with 2-Ethoxy-7-nitroacridin-4-amine.
Caption: Waste Segregation Decision Flowchart for 2-Ethoxy-7-nitroacridin-4-amine.
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-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center, Office of Clinical and Research Safety. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethoxy-7-nitroacridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-Ethoxy-7-nitroacridin-4-amine. The following protocols are synthesized from best practices for handling structurally similar acridine derivatives and nitro-aromatic compounds, providing a robust framework for safe laboratory operations in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Causality
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The operational plan must therefore focus on minimizing the generation of dust and preventing any direct contact with the substance.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to ensure researcher safety. The following table outlines the minimum required PPE for routine handling and in the event of a spill.
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Safety glasses with side shields or chemical splash goggles.[1] | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1] | Fully-buttoned lab coat.[1] | Not required with adequate ventilation; use a suitable respirator if dust formation is likely.[4][5] |
| Spill Cleanup | Chemical splash goggles or a face shield.[6] | Chemical-resistant, impervious gloves. | Impervious clothing, such as an apron or protective suit.[6] | A suitable respirator is recommended, especially for large spills or in poorly ventilated areas.[6] |
Detailed Operational Plan: From Preparation to Disposal
Adherence to a structured workflow is paramount for minimizing risks associated with 2-Ethoxy-7-nitroacridin-4-amine.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, particularly when working with the solid form, to prevent the formation of dust and aerosols.[4]
-
Hygiene: Thoroughly wash hands after handling the substance and before leaving the laboratory.[4][7] Avoid eating, drinking, or smoking in areas where the compound is handled or stored.[4] Contaminated clothing should be removed immediately.[3]
-
Storage: Store 2-Ethoxy-7-nitroacridin-4-amine in its original, tightly sealed container in a cool, dry, and well-ventilated location.[8] Keep it segregated from incompatible materials, such as strong oxidizing agents.[7]
Step-by-Step PPE Protocol: Donning and Doffing
The following procedure ensures that PPE is worn and removed correctly to prevent contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Respirator (if required): If there is a risk of inhaling dust, a NIOSH-approved respirator should be used. Ensure it is properly fit-tested.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Gloves: Don chemical-resistant gloves (nitrile is a suitable choice). Check for any tears or punctures before use.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the appropriate chemical waste container.
-
Lab Coat: Remove the lab coat by folding it inward to contain any potential contamination and place it in a designated area for laundering or disposal.
-
Eye Protection: Remove eye protection.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: For large spills, evacuate all non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4] For liquid spills, use an inert, non-combustible absorbent material.[4]
-
Decontaminate: Clean the affected area and decontaminate surfaces and equipment.[4]
-
Dispose: Collect all contaminated materials in a sealed, suitable container for proper disposal as chemical waste.[4][9]
Disposal Plan
-
Chemical Waste: All waste containing 2-Ethoxy-7-nitroacridin-4-amine, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[9]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[10] After rinsing, the container labels should be defaced before disposal.[9]
-
Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.[5][11]
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-Ethoxy-7-nitroacridin-4-amine.
Caption: PPE selection and use workflow for 2-Ethoxy-7-nitroacridin-4-amine.
References
- Safeguarding Your Research: A Guide to Handling Acridine Orange Base. Benchchem.
- Acridine Orange. Washington State University.
- SAFETY DATA SHEET ACRIDINE ORANGE STAIN. Bio-Rad Antibodies.
- SAFETY DATA SHEET 3'-Acridine CPG (20-2973-xx). Glen Research.
- Acridine - Safety Data Sheet. Santa Cruz Biotechnology.
- Safety Data Sheet. TCI AMERICA - Spectrum Chemical.
- SAFETY DATA SHEET. TCI Chemicals.
- safety data sheet. Enamine.
- SAFETY DATA SHEET. Fisher Scientific.
- GHS SDS. Stonhard.
- SAFETY DATA SHEET. Sigma-Aldrich.
- safety data sheet. U.S. WATER.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety data sheet. CPAChem.
- SAFETY DATA SHEET. Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University.
- Hazardous Waste Disposal Guide. Dartmouth College.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
